1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7-2-3-8-4-6(7)5-9-10/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSMCHPCLANISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208761 | |
| Record name | 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100501-58-4 | |
| Record name | 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100501-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501208761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described methodology is structured to offer both practical, step-by-step protocols and a thorough discussion of the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also understand the causality behind the experimental choices. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core
The fusion of pyrazole and pyridine rings to form the pyrazolo[4,3-c]pyridine scaffold has garnered considerable attention in the field of medicinal chemistry.[1][2] This interest stems from the structural resemblance of this heterocyclic system to purine bases, which are fundamental components of nucleic acids and coenzymes.[2] This similarity allows pyrazolo[4,3-c]pyridine derivatives to interact with a wide array of biological targets, including kinases, phosphodiesterases, and other enzymes.[3] Consequently, these compounds have been investigated for a broad spectrum of therapeutic applications, exhibiting antimicrobial, anticancer, anti-inflammatory, and anxiolytic properties.[3][4]
The specific target of this guide, this compound, represents a key building block for the development of novel pharmaceutical agents. The tetrahydrogenated pyridine ring provides conformational flexibility, allowing for optimal binding to target proteins, while the N-methylated pyrazole moiety can influence the compound's metabolic stability and binding interactions. A clear and efficient synthesis of this core structure is therefore of paramount importance for enabling further exploration of its therapeutic potential.
This guide details a logical and efficient four-step synthetic pathway, commencing with commercially available 4-piperidone. Each step is meticulously detailed, with an emphasis on the rationale behind the choice of reagents and reaction conditions, ensuring a self-validating and reproducible protocol.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed to proceed through a sequence of four high-yielding and well-established chemical transformations. The core concept involves the construction of the pyrazole ring onto a pre-existing and suitably protected piperidine framework.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
Rationale: The initial step involves the protection of the secondary amine of 4-piperidone. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions, particularly the basic and organometallic conditions that can be encountered in subsequent steps. Its facile removal under acidic conditions provides a straightforward deprotection strategy at the final stage of the synthesis.[5]
Experimental Protocol:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.5 equivalents) at room temperature and stir for 5 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in methanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford tert-butyl 4-oxopiperidine-1-carboxylate as a solid, which can often be used in the next step without further purification.
| Reagent | Molar Ratio | Purpose |
| 4-Piperidone Monohydrate HCl | 1.0 | Starting Material |
| Triethylamine | 1.5 | Base to neutralize HCl and facilitate reaction |
| Di-tert-butyl dicarbonate | 1.1 | Boc-protecting agent |
| Methanol | - | Solvent |
| Ethyl Acetate / Water | - | Extraction |
Step 2: Synthesis of tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate
Rationale: The introduction of a formyl group at the C-3 position of N-Boc-4-piperidone creates a 1,3-dicarbonyl equivalent, which is the key precursor for the subsequent pyrazole ring formation. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of activated carbonyl compounds.[6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[7]
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) in dichloromethane (DCM) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF solution, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of N-Boc-4-piperidone (1 equivalent) in DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Step 3: Synthesis of tert-Butyl this compound-5-carboxylate
Rationale: This step involves the crucial cyclization reaction to form the pyrazole ring. The 1,3-dicarbonyl functionality of the formylated piperidone reacts with methylhydrazine in a condensation reaction. The use of methylhydrazine directly installs the desired methyl group at the N-1 position of the pyrazole ring, which is a more atom-economical approach than a subsequent N-alkylation step.
Experimental Protocol:
-
Dissolve tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add methylhydrazine (1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to give tert-butyl this compound-5-carboxylate.
| Reagent | Molar Ratio | Purpose |
| 3-Formyl-N-Boc-4-piperidone | 1.0 | Pyrazole precursor |
| Methylhydrazine | 1.2 | Forms the N-methylated pyrazole ring |
| Ethanol | - | Solvent |
Step 4: Synthesis of this compound
Rationale: The final step is the deprotection of the Boc group to yield the target molecule. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, efficiently cleaves the Boc group.[8][9] The choice between TFA and HCl often depends on the desired salt form of the final product and the ease of workup.[10]
Experimental Protocol (using TFA):
-
Dissolve tert-butyl this compound-5-carboxylate (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound.
Experimental Protocol (using HCl in Dioxane):
-
Dissolve tert-butyl this compound-5-carboxylate (1 equivalent) in 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature for 1-3 hours.
-
The hydrochloride salt of the product may precipitate out of the solution. If so, it can be collected by filtration.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure, and the resulting solid triturated with diethyl ether to afford the hydrochloride salt.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | δ 3.6-3.8 (t, 4H), 2.4-2.6 (t, 4H), 1.48 (s, 9H) |
| 3-Formyl-N-Boc-4-piperidone | C₁₁H₁₇NO₄ | 227.26 | δ 9.7 (s, 1H), 3.5-4.0 (m, 4H), 2.5-2.8 (m, 2H), 1.49 (s, 9H) |
| N-Boc-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C₁₂H₁₉N₃O₂ | 237.30 | δ 7.3 (s, 1H), 4.2-4.4 (m, 2H), 3.8 (s, 3H), 3.6-3.8 (t, 2H), 2.6-2.8 (t, 2H), 1.48 (s, 9H) |
| This compound | C₇H₁₁N₃ | 137.18 | δ 7.2 (s, 1H), 3.8 (s, 3H), 3.7-3.9 (t, 2H), 3.0-3.2 (t, 2H), 2.7-2.9 (t, 2H), NH proton may be broad |
Conclusion
This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of this compound. The four-step sequence, beginning with the protection of 4-piperidone and proceeding through formylation, cyclization, and deprotection, offers a practical and efficient method for accessing this valuable heterocyclic scaffold. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers in the field of drug discovery and development to synthesize this and related compounds with a high degree of confidence and understanding. The availability of a robust synthetic pathway is a critical enabler for the further exploration of the pharmacological potential of the pyrazolo[4,3-c]pyridine core.
References
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- G-Amin, N., & Ali, T. E.-S. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(21), 5193.
- Al-Omair, M. A., Ali, A. A.-S., & El-Enany, M. M. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Teixidó, J., Borrell, J. I., & Estrada-Tejedor, R. (2022).
- Krasavin, M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795.
-
ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Behera, S., et al. (2020). Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives. Beilstein Journal of Organic Chemistry, 16, 187-194.
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- ACS Publications. (2017).
-
ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
- Universitat Ramon Llull. (2022).
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]
- RSC Publishing. (2023).
-
ResearchGate. (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Chemical Methodologies. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.
-
ResearchGate. (n.d.). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
-
YouTube. (2020). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Some Fused Pyrazolo(3,4-b)pyridine Heterocyclic Compounds. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
Sources
- 1. dau.url.edu [dau.url.edu]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
An In-depth Technical Guide to 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Therapeutic Promise
1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a fused pyrazole and tetrahydropyridine ring system. This scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. The structural rigidity of the bicyclic system, combined with the versatile chemistry of the pyrazole and pyridine moieties, makes it an attractive starting point for the design of novel therapeutics. Pyrazolopyridines, the parent class of this compound, are known to exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The tetrahydro derivative, with its non-aromatic pyridine ring, introduces a three-dimensional character that can be crucial for specific interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering insights for its utilization in drug discovery and development.
Physicochemical Properties
The fundamental chemical properties of this compound are summarized in the table below. While experimental data for some properties of this specific molecule are not extensively reported, predicted values based on its structure provide valuable guidance.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| CAS Number | 100501-58-4 | [3] |
| Predicted Boiling Point | 272.4 ± 30.0 °C | [4] |
| Predicted Density | 1.27 ± 0.1 g/cm³ | [4] |
| Predicted pKa | 9.49 ± 0.20 | [4] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be approached through several strategies, primarily involving the construction of the pyrazolopyridine core followed by N-methylation, or the use of a pre-methylated precursor. A common and versatile method involves a multi-component reaction to assemble the tetrahydropyrazolopyridine scaffold.[1]
Representative Synthetic Protocol:
A plausible and efficient route to synthesize this compound is outlined below. This protocol is based on established methodologies for the synthesis of related tetrahydropyrazolopyridine derivatives.[1][5]
Step 1: Synthesis of the Tetrahydropyrazolopyridine Core
-
Reaction Setup: In a round-bottom flask, combine a suitable β-ketoester, hydrazine hydrate, an appropriate aldehyde, and a nitrogen source such as ammonium acetate in a suitable solvent like ethanol.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration, dried, and purified by recrystallization or column chromatography.
Step 2: N-Methylation
-
Reaction Setup: The synthesized tetrahydropyrazolopyridine core is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to the solution, followed by the dropwise addition of a methylating agent, typically methyl iodide (CH₃I).
-
Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography to yield this compound.
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the protons on the tetrahydropyridine ring (a series of multiplets), and the proton on the pyrazole ring (a singlet).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbons of the tetrahydropyridine ring, and the carbons of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ).
Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrazole ring and the nucleophilic secondary amine within the tetrahydropyridine ring (before N-methylation).
-
Pyrazole Ring: The pyrazole moiety is generally susceptible to electrophilic substitution, although the fused pyridine ring can influence the regioselectivity of such reactions. The nitrogen atoms of the pyrazole ring also possess lone pairs of electrons, making them potential sites for alkylation or coordination to metal centers.
-
Tetrahydropyridine Ring: The secondary amine in the tetrahydropyridine ring is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation. This provides a convenient handle for introducing diverse substituents at this position to explore structure-activity relationships.
-
Stability: Tetrahydropyrazolopyridines are generally stable compounds under normal conditions. However, the tetrahydropyridine ring can be susceptible to oxidation, potentially leading to the corresponding aromatic pyridinium species.[7] The stability can be influenced by the nature of the substituents on the ring system.
Applications in Drug Discovery
The this compound scaffold is a valuable building block in drug discovery, serving as a core structure for the development of various therapeutic agents. Its derivatives have shown promise in targeting a range of biological pathways implicated in diseases such as cancer and inflammatory disorders.
-
Kinase Inhibitors: The pyrazolopyridine core is a well-established scaffold for the design of kinase inhibitors.[1] By modifying the substituents on the ring system, it is possible to achieve potent and selective inhibition of specific kinases involved in cancer cell proliferation and survival.
-
Enzyme Inhibitors: Derivatives of tetrahydropyrazolopyridine have been investigated as inhibitors of various enzymes. For instance, they have shown potential as inhibitors of anion exchange proteins, which are implicated in inflammatory airway diseases.[8]
-
Central Nervous System (CNS) Agents: The structural features of this scaffold also make it a candidate for the development of agents targeting CNS disorders.
The N-methyl group in the title compound can play a crucial role in modulating the compound's physicochemical properties, such as solubility and lipophilicity, as well as its metabolic stability and binding affinity to target proteins. The exploration of structure-activity relationships (SAR) by systematically modifying the substituents on the pyrazole and tetrahydropyridine rings is a key strategy in optimizing the therapeutic potential of this scaffold.
Conclusion
This compound represents a privileged scaffold in the realm of medicinal chemistry. Its synthetic accessibility, coupled with the potential for diverse functionalization, provides a robust platform for the generation of compound libraries for high-throughput screening and lead optimization. The inherent biological relevance of the pyrazolopyridine core, combined with the favorable physicochemical properties imparted by the tetrahydropyridine ring and the N-methyl group, positions this compound as a valuable asset for the development of next-generation therapeutics. Further exploration of its chemical space is likely to unveil novel drug candidates with improved efficacy and safety profiles.
References
-
Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]
-
Rastogi, R. B., et al. (2020). Tetrahydropyrazolopyridines as antifriction and antiwear agents: experimental and DFT calculations. RSC Advances, 10(17), 10183-10195. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. [Link]
-
Gapper, S., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Medicinal Chemistry, 14(12), 2443-2449. [Link]
-
Kočar, D., et al. (2011). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Helvetica Chimica Acta, 94(11), 2098-2111. [Link]
-
Arkivoc. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(2), 258-268. [Link]
-
ResearchGate. (2020). Synthesis of tetrahydropyrazolopyridine derivatives. [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2203. [Link]
-
ResearchGate. (2023). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. [Link]
-
Chemical Review and Letters. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(3), 235-242. [Link]
-
ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
PubChemLite. (n.d.). 4,5,6,7-tetrahydro-1-methyl-1h-pyrazolo[4,3-c]pyridine. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 28(23), 7801. [Link]
-
Springer. (2015). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Journal of the Iranian Chemical Society, 12, 1845-1850. [Link]
-
National Center for Biotechnology Information. (2019). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140. [Link]
-
ACS Publications. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
ResearchGate. (2014). Reactivities of N-Methyl-tetrahydroisoquinoline (88) and... [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2203. [Link]
Sources
- 1. Tetrahydropyrazolopyridines as antifriction and antiwear agents: experimental and DFT calculations - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00794C [pubs.rsc.org]
- 2. chemmethod.com [chemmethod.com]
- 3. guidechem.com [guidechem.com]
- 4. 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine | 1228994-66-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold, a nitrogen-rich heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of pyrazolo[4,3-c]pyridine derivatives, offering valuable insights for researchers engaged in drug discovery and development.
A Spectrum of Therapeutic Potential: From Cancer to Infectious Diseases
Pyrazolo[4,3-c]pyridine derivatives have demonstrated significant potential across multiple therapeutic areas, exhibiting anticancer, antimicrobial, and antiparasitic properties.[1] This versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its pharmacodynamic and pharmacokinetic properties to achieve desired biological effects.
Anticancer Activity: Targeting Key Signaling Pathways
The fight against cancer represents a major focus for the application of pyrazolo[4,3-c]pyridine derivatives. These compounds have shown potent antiproliferative activity against a range of cancer cell lines, often through the modulation of critical signaling pathways implicated in tumor growth and survival.[2]
One of the key mechanisms of action for their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in cell signaling.[3] In particular, derivatives of the pyrazolo[4,3-c]pyridine scaffold have been identified as inhibitors of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK/ERK pathway.[4][5] The MAPK/ERK pathway is frequently dysregulated in various cancers, including melanoma, and its inhibition represents a validated therapeutic strategy.[4][5]
Featured Derivative: 3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine
This compound has demonstrated notable antiproliferative activity against melanoma and prostate cancer cell lines, with IC50 values in the low micromolar range.[2] Its mechanism of action is linked to the induction of cell cycle arrest at the S phase.[2]
| Compound ID | Cancer Cell Line | Biological Activity (IC50) | Reference |
| 12a | A2058 (Melanoma) | 3.0 µM | [2] |
| 12a | DU145 (Prostate) | 4.5 µM | [2] |
| 12a | PC3 (Prostate) | 5.2 µM | [2] |
| 11a | A2058 (Melanoma) | 8.0 µM | [2] |
| 11a | DU145 (Prostate) | 10.0 µM | [2] |
| 11a | PC3 (Prostate) | 16.0 µM | [2] |
Antimicrobial and Antiparasitic Activity: Novel Mechanisms of Action
Beyond cancer, pyrazolo[4,3-c]pyridine derivatives have shown promise in combating infectious diseases. Their activity has been reported against various bacterial and parasitic pathogens.[1]
A particularly noteworthy application is their activity against Trypanosoma species, the causative agents of devastating diseases like Human African Trypanosomiasis and Chagas disease.[6][7] Certain pyrazolo[4,3-c]pyridine derivatives have been identified as the first small-molecule inhibitors of the PEX14-PEX5 protein-protein interaction (PPI).[6][7] This interaction is crucial for the import of proteins into glycosomes, organelles essential for the parasite's metabolism.[6][7] Disruption of this PPI leads to metabolic collapse and parasite death, presenting a novel and promising therapeutic strategy.[6][7]
Quantitative Data on PEX14-PEX5 Inhibition and Trypanocidal Activity
| Compound ID | Target | Biological Activity | Reference |
| Compound 1 | TbPEX14-PEX5 PPI | EC50 = 265 µM (AlphaScreen) | [6] |
| Compound 1 | TcPEX14-PEX5 PPI | EC50 = 539 µM (AlphaScreen) | [6] |
| Compound 1 | TbPEX14 binding | K_D = 163 µM (NMR) | [6] |
| Compound 29 | TbPEX14-PEX5 PPI | More potent than parent compounds | [6] |
Navigating the Synthetic Landscape: Crafting the Pyrazolo[4,3-c]pyridine Core
The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be achieved through various synthetic routes, often involving the construction of the pyridine ring onto a pre-existing pyrazole or vice versa. A common and effective method for generating 3,7-disubstituted pyrazolo[3,4-c]pyridines starts from 2-amino-3-nitro-4-picoline.[3]
Experimental Protocol: Synthesis of 3,7-disubstituted pyrazolo[3,4-c]pyridines
Step 1: Formation of the 7-chloropyrazolo[3,4-c]pyridine intermediate.
-
2-amino-3-nitro-4-picoline is subjected to a series of reactions, including diazotization and cyclization, to yield the core pyrazolopyridine structure.
-
Subsequent chlorination, typically using a reagent like phosphorus oxychloride, affords the 7-chloro derivative.
Step 2: Iodination of the pyrazolo[3,4-c]pyridine core.
-
The 7-chloro derivative is then iodinated at the 3-position to introduce a handle for further functionalization.
Step 3: Suzuki Coupling for C-3 Arylation.
-
The 3-iodo derivative undergoes a Suzuki coupling reaction with an appropriate arylboronic acid to introduce various aryl substituents at the C-3 position.
Step 4: Nucleophilic Aromatic Substitution at C-7.
-
The 7-chloro group is displaced by a variety of amines through a nucleophilic aromatic substitution reaction, allowing for the introduction of diverse functionalities at this position.[3]
Caption: Synthetic workflow for 3,7-disubstituted pyrazolo[3,4-c]pyridines.
Evaluating Biological Activity: Key Experimental Protocols
The assessment of the biological activity of pyrazolo[4,3-c]pyridine derivatives involves a range of in vitro assays tailored to the specific therapeutic target.
Antiproliferative Activity Assay
The antiproliferative effects of these compounds against cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.
Step-by-step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[4,3-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
PEX14-PEX5 Protein-Protein Interaction Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions. It is a sensitive and high-throughput method for identifying inhibitors of protein-protein interactions.
Step-by-step Methodology:
-
Reagent Preparation: Biotinylated PEX5-derived peptide and GST-tagged PEX14 protein are prepared. Streptavidin-coated donor beads and anti-GST antibody-conjugated acceptor beads are used.
-
Assay Reaction: The biotinylated peptide, GST-tagged protein, and the test compounds are incubated together.
-
Bead Addition: The donor and acceptor beads are added to the mixture. In the absence of an inhibitor, the interaction between PEX14 and PEX5 brings the beads into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
Inhibition Measurement: Inhibitors of the PEX14-PEX5 interaction will disrupt the proximity of the beads, leading to a decrease in the AlphaScreen signal. The EC50 value is determined from the dose-response curve.[6]
Caption: AlphaScreen assay for PEX14-PEX5 interaction inhibitors.
Understanding the Mechanism: Modulation of Signaling Pathways
The therapeutic effects of pyrazolo[4,3-c]pyridine derivatives are intrinsically linked to their ability to modulate specific intracellular signaling pathways.
The MAPK/ERK Signaling Pathway
As previously mentioned, the MAPK/ERK pathway is a key target for the anticancer activity of these compounds.[4] This pathway is a cascade of protein kinases that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and survival.[8] In many cancers, mutations in components of this pathway, such as BRAF or RAS, lead to its constitutive activation, driving uncontrolled cell growth.[4][5] Pyrazolo[4,3-c]pyridine-based ERK inhibitors act by blocking the final step in this cascade, thereby preventing the phosphorylation of downstream targets and halting the pro-proliferative signals.[4]
Caption: Inhibition of the MAPK/ERK pathway by pyrazolo[4,3-c]pyridine derivatives.
Conclusion
The pyrazolo[4,3-c]pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its diverse biological activities, coupled with its synthetic tractability, make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. The insights provided in this technical guide, from synthetic methodologies and biological evaluation protocols to the elucidation of their mechanisms of action, are intended to empower researchers to further explore and exploit the full therapeutic potential of this remarkable heterocyclic system.
References
Click to expand
- Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1195.
- Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(15), 7151-7165.
- Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 794-813.
- Mini-Reviews in Organic Chemistry. (2013). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 10(3), 245-253.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35061-35066.
- Dawidowski, M., et al. (2020). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. Journal of Medicinal Chemistry, 63(2), 794-813.
- Neun, D. J., et al. (2018). Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19. The Journal of Biological Chemistry, 293(42), 16426-16438.
- Turan-Zitouni, G., et al. (2009). Studies on some new pyrazolo[3,4-c]pyridine derivatives as antimicrobial agents. Turkish Journal of Pharmaceutical Sciences, 6(2), 63-72.
- Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(15), 7151-7165.
- Papafotika, A., et al. (2016). Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines. Medicinal Chemistry Research, 25(12), 2825-2838.
- Papafotika, A., et al. (2016). Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines. Medicinal Chemistry Research, 25(12), 2825-2838.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35061-35066.
- Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 118-124.
- Neuweiler, H., et al. (2023). A novel PEX14/PEX5 interface links peroxisomal protein import and receptor recycling. bioRxiv.
- Hassan, A. S., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(23), 8256.
- Hassan, A. S., et al. (2002). Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-d]pyridazine derivatives. Archiv der Pharmazie, 335(6), 289-293.
- Al-Tel, T. H. (2013).
- Szałek, E., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 30(24), 4744.
- El-Araby, M., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Pharmacology & Pharmacy, 3(3), 329-340.
- Gibney, G. T., & Smalley, K. S. (2013). Targeting the MAPK pathway in melanoma: why some approaches succeed and others fail. Melanoma research, 23(3), 179–187.
- Abdel-Gawad, H., et al. (2022).
- Coussens, N. P., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In High-Throughput Screening for Food Safety Assessment.
- Bakumenko, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 799.
- Li, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Medicinal Chemistry, 12(7), 1196-1207.
- El-Araby, M., et al. (2018). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors.
- Hassan, A. S., et al. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 3(6), 494-502.
- Hassan, A. S., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Journal of Biomolecular Structure and Dynamics.
- Hassan, A. S., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(23), 8256.
- Petit, P., et al. (2010). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine mechanism of action
Subject: Mechanistic Analysis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This document addresses the inquiry regarding the mechanism of action for the compound this compound. A comprehensive search of publicly available scientific literature and chemical databases has been conducted to assemble a detailed technical guide on this topic.
The investigation reveals that this compound is not a widely characterized compound in the public domain. As of the date of this report, there are no established, peer-reviewed studies detailing its specific molecular targets, signaling pathways, or overall mechanism of action. The compound may be a novel chemical entity, part of a proprietary research program not yet disclosed publicly, or a synthetic intermediate.
Consequently, it is not possible to provide an in-depth technical guide on the core mechanism of action for this specific molecule without resorting to speculation, which would violate the principles of scientific integrity and trustworthiness.
However, to provide a valuable and relevant resource, this guide will instead focus on the pharmacological potential and known mechanisms of the broader pyrazolo[4,3-c]pyridine scaffold . This structural class has been investigated for its activity against several important biological targets. By examining the established mechanisms of action for closely related analogues, we can provide a foundational understanding of the potential biological activities that could be explored for the specific compound .
This guide will proceed by:
-
Introducing the Pyrazolo[4,3-c]pyridine Scaffold: Discussing its chemical properties and significance in medicinal chemistry.
-
Detailing Established Mechanisms of Action for Analogues: Focusing on well-documented targets for this class of compounds, such as specific kinases or other enzyme families.
-
Providing Methodologies for Target Identification & Validation: Outlining a robust experimental workflow that a research team could employ to determine the mechanism of action for a novel compound like this compound.
This approach ensures that the information presented is grounded in established science while providing a practical and actionable framework for researchers investigating novel compounds based on this promising heterocyclic system.
Part 1: The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Structure in Drug Discovery
The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system that has garnered significant interest in medicinal chemistry. Its rigid structure and the specific spatial arrangement of its nitrogen atoms make it an effective scaffold for developing selective ligands for various biological targets. The fusion of a pyrazole ring with a pyridine ring creates a unique electronic and steric profile that can be chemically modified at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of this scaffold have been primarily investigated for their potential as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.
Part 2: Established Mechanism of Action for a Representative Pyrazolo[4,3-c]pyridine Analogue: Case Study of a Kinase Inhibitor
While data on this compound is unavailable, numerous studies have characterized other derivatives as potent kinase inhibitors. For the purpose of this guide, we will examine the mechanism of a hypothetical, yet representative, pyrazolo[4,3-c]pyridine derivative that targets a generic Receptor Tyrosine Kinase (RTK).
Molecular Interaction with the Kinase ATP-Binding Site
Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. The pyrazolo[4,3-c]pyridine scaffold is particularly well-suited for this role.
-
Hydrogen Bonding: The nitrogen atoms within the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge" region of the kinase domain. This hinge region connects the N- and C-lobes of the kinase and is a conserved feature crucial for ATP binding.
-
Hydrophobic Interactions: Substituents on the scaffold can be designed to occupy hydrophobic pockets within the ATP-binding site, increasing both the affinity and selectivity of the inhibitor for its target kinase over other kinases in the human kinome.
The diagram below illustrates this generalized interaction.
Caption: Generalized binding mode of a pyrazolo[4,3-c]pyridine inhibitor.
Downstream Signaling Pathway Inhibition
By blocking the ATP-binding site, the pyrazolo[4,3-c]pyridine inhibitor prevents the kinase from phosphorylating its downstream substrate proteins. This action effectively halts the signal transduction cascade initiated by the activation of the receptor.
For an RTK, this typically involves the following sequence of events, which is blocked by the inhibitor:
-
Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues on the intracellular domain.
-
Phosphorylated tyrosines serve as docking sites for adaptor proteins (e.g., Grb2).
-
Adaptor proteins recruit other signaling molecules (e.g., Sos), leading to the activation of downstream pathways like the RAS-RAF-MEK-ERK (MAPK) pathway.
-
The MAPK pathway ultimately leads to changes in gene expression that promote cell proliferation, survival, and differentiation.
The diagram below outlines this signaling pathway and the point of inhibition.
Caption: Inhibition of a generic RTK signaling pathway.
Part 3: Experimental Workflow for Elucidating the Mechanism of Action
To determine the mechanism of action for a novel compound like this compound, a systematic, multi-step approach is required. This workflow ensures that the findings are robust and self-validating.
Step 1: Initial Target Class Identification via Phenotypic Screening
The first step is to understand the compound's effect on whole cells.
-
Protocol:
-
Select a panel of diverse cancer cell lines.
-
Treat cells with a dose-response range of the compound.
-
After a set incubation period (e.g., 72 hours), assess cell viability using an MTS or similar metabolic assay.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
-
Causality: A potent anti-proliferative effect across multiple cell lines suggests activity against a fundamental cellular process, such as cell cycle progression or survival signaling, which are often controlled by kinases.
Step 2: Broad Kinase Panel Screening
Based on the phenotypic data and the nature of the chemical scaffold, the next step is to screen the compound against a large panel of recombinant kinases.
-
Protocol:
-
Select a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Provide the compound at a fixed concentration (e.g., 1 µM).
-
The service will perform in vitro kinase activity assays for a panel of hundreds of human kinases.
-
Results are typically reported as "% Inhibition" at the tested concentration.
-
-
Causality: This unbiased screen can identify the primary kinase target(s) with high sensitivity and specificity, distinguishing between selective and multi-kinase inhibitors.
Step 3: Target Validation and Cellular Activity
Once putative targets are identified, the next step is to confirm that the compound inhibits these targets within a cellular context.
-
Protocol: Western Blot Analysis
-
Select a cell line that expresses the target kinase.
-
Treat the cells with the compound for a short period (e.g., 1-2 hours).
-
Lyse the cells and prepare protein extracts.
-
Perform a Western blot using an antibody specific for the phosphorylated form of the kinase's direct downstream substrate.
-
A reduction in the phosphorylation signal in compound-treated cells compared to a vehicle control confirms cellular target engagement.
-
-
Trustworthiness: This experiment directly links the compound's activity to the inhibition of the intended signaling pathway within a living cell, validating the in vitro findings.
The overall workflow is summarized in the diagram below.
Caption: Workflow for elucidating the mechanism of action of a novel compound.
Part 4: Quantitative Data Summary
Should the above workflow be performed for a hypothetical pyrazolo[4,3-c]pyridine derivative ("Compound X"), the resulting data could be summarized as follows for clear comparison.
Table 1: Cellular Anti-Proliferative Activity of Compound X
| Cell Line | Target Kinase Expression | GI50 (nM) |
|---|---|---|
| Cell Line A | High | 50 |
| Cell Line B | Medium | 250 |
| Cell Line C | Low / Absent | > 10,000 |
Table 2: In Vitro Kinase Selectivity Profile of Compound X (at 1 µM)
| Kinase Target | % Inhibition |
|---|---|
| Target Kinase X | 98% |
| Kinase Y (related) | 45% |
| Kinase Z (unrelated) | < 5% |
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the pyrazolo[4,3-c]pyridine scaffold to which it belongs is a well-established and promising framework for the development of potent and selective kinase inhibitors. By targeting the ATP-binding site of specific kinases, these compounds can effectively block aberrant signaling pathways that drive diseases like cancer. The experimental workflow detailed in this guide provides a robust, logical, and self-validating pathway for any research team to determine the precise mechanism of action for this or any other novel investigational compound.
References
As no direct publications on the specified compound were found, this section remains intentionally blank. A comprehensive reference list would be populated with peer-reviewed articles corresponding to the specific data points and protocols cited once a research program is undertaken.
pyrazolo[4,3-c]pyridine scaffold in medicinal chemistry
An In-depth Technical Guide to the Pyrazolo[4,3-c]pyridine Scaffold in Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine nucleus. This inherent similarity allows it to function as a versatile "hinge-binding" motif, making it particularly effective in the design of kinase inhibitors. Its rigid structure and the specific arrangement of nitrogen atoms enable precise interactions with the ATP-binding sites of various kinases, leading to potent and often selective inhibition. Beyond oncology, the scaffold's unique electronic and steric properties have been exploited to develop agents targeting a range of other biological targets, demonstrating its status as a privileged scaffold in modern drug discovery.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[4,3-c]pyridine scaffold is a critical aspect of its development, with several synthetic routes available to medicinal chemists. The choice of a specific synthetic pathway is often dictated by the desired substitution patterns on the final molecule, which in turn are crucial for modulating biological activity and pharmacokinetic properties.
A common and effective method involves the condensation of a substituted hydrazine with a functionalized pyridine derivative. For instance, a key synthetic route involves the reaction of 4-chloronicotinoyl chloride with a substituted hydrazine to form a hydrazide, which is then cyclized to the pyrazolo[4,3-c]pyridin-4(5H)-one core. This core can be further functionalized, for example, through chlorination of the 4-position, followed by nucleophilic substitution to introduce various side chains.
Another powerful approach is the intramolecular Heck reaction, which allows for the construction of the bicyclic system from appropriately substituted pyrazole and pyridine precursors. This method offers a high degree of flexibility in introducing substituents and can be more efficient for certain target molecules.
Below is a generalized workflow for a common synthetic approach to the pyrazolo[4,3-c]pyridine core:
Caption: Generalized synthetic workflow for pyrazolo[4,3-c]pyridine analogs.
Therapeutic Applications and Biological Activities
The pyrazolo[4,3-c]pyridine scaffold has been successfully employed in the development of a wide range of therapeutic agents, with a particular emphasis on kinase inhibitors for the treatment of cancer.
Oncology: Targeting Kinases
The primary application of the pyrazolo[4,3-c]pyridine scaffold has been in the development of kinase inhibitors. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of kinases, leading to the inhibition of their enzymatic activity.
One notable example is the development of inhibitors of CDK2 (Cyclin-Dependent Kinase 2) , a key regulator of the cell cycle. A series of 3-amino-4-aryl-pyrazolo[4,3-c]pyridines have been synthesized and shown to exhibit potent inhibitory activity against CDK2. The structure-activity relationship (SAR) studies revealed that the nature of the substituent at the 3-position and the aryl group at the 4-position significantly influences the potency and selectivity of these compounds.
Another important target is the fibroblast growth factor receptor (FGFR) family of kinases, which are often dysregulated in various cancers. Pyrazolo[4,3-c]pyridine derivatives have been designed as potent and selective FGFR inhibitors. For instance, compounds with a 3,5-dimethoxyphenyl group at the N1-position have demonstrated excellent potency against FGFR1.
The versatility of the scaffold is further highlighted by its use in developing inhibitors for other cancer-relevant kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and c-Met .
Here is a summary of the inhibitory activities of some representative pyrazolo[4,3-c]pyridine-based kinase inhibitors:
| Compound Class | Target Kinase | Key Structural Features | Reported IC50 (nM) |
| 3-Amino-4-aryl-pyrazolo[4,3-c]pyridines | CDK2 | Varied aryl groups at C4 | 10-100 |
| N1-Aryl-pyrazolo[4,3-c]pyridines | FGFR1 | 3,5-dimethoxyphenyl at N1 | <10 |
| Substituted Pyrazolo[4,3-c]pyridines | VEGFR2 | Varied side chains at C4 | 20-200 |
Beyond Oncology
While oncology remains a major focus, the pyrazolo[4,3-c]pyridine scaffold has shown promise in other therapeutic areas as well. For example, derivatives have been investigated as:
-
Antiviral agents: Some compounds have shown activity against various viruses by targeting viral enzymes or host factors.
-
Central Nervous System (CNS) agents: The scaffold has been explored for its potential to modulate CNS targets, such as certain receptors and enzymes implicated in neurological disorders.
-
Anti-inflammatory agents: By targeting inflammatory kinases, pyrazolo[4,3-c]pyridine derivatives have been investigated for their potential in treating inflammatory diseases.
Experimental Protocols
General Procedure for the Synthesis of a 4-Substituted Pyrazolo[4,3-c]pyridine
The following is a representative, generalized protocol for the synthesis of a 4-substituted pyrazolo[4,3-c]pyridine derivative.
Step 1: Synthesis of the Pyrazolo[4,3-c]pyridin-4(5H)-one Core
-
To a solution of 4-chloronicotinoyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a substituted hydrazine (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
To the resulting crude hydrazide, add a cyclizing agent (e.g., polyphosphoric acid) and heat the mixture at 120-150 °C for 4-8 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pyrazolo[4,3-c]pyridin-4(5H)-one core.
Step 2: Chlorination of the Pyrazolo[4,3-c]pyridin-4(5H)-one
-
To the pyrazolo[4,3-c]pyridin-4(5H)-one (1.0 eq), add phosphorus oxychloride (POCl3) (5-10 eq).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Neutralize with a suitable base and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the 4-chloro-pyrazolo[4,3-c]pyridine intermediate.
Step 3: Nucleophilic Substitution to Introduce the Side Chain
-
To a solution of the 4-chloro-pyrazolo[4,3-c]pyridine (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add the desired amine (1.2-2.0 eq) and a base (e.g., diisopropylethylamine).
-
Heat the reaction mixture at 80-120 °C for 6-12 hours.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 4-substituted pyrazolo[4,3-c]pyridine derivative.
Conclusion and Future Perspectives
The pyrazolo[4,3-c]pyridine scaffold has established itself as a cornerstone in modern medicinal chemistry, particularly in the realm of kinase inhibitor design. Its favorable physicochemical properties and its ability to engage in key interactions within ATP-binding sites have led to the discovery of numerous potent and selective inhibitors for a variety of therapeutic targets.
Future research in this area is likely to focus on several key aspects:
-
Exploration of New Biological Targets: While kinase inhibition remains a major focus, the scaffold's potential against other target classes, such as proteases and GPCRs, is an area of growing interest.
-
Development of Covalent Inhibitors: The introduction of reactive groups onto the scaffold to enable covalent bond formation with the target protein could lead to inhibitors with enhanced potency and duration of action.
-
Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will be crucial for accessing novel and diverse chemical space around the pyrazolo[4,3-c]pyridine core.
-
Application in PROTACs and Molecular Glues: The scaffold's ability to bind to specific proteins makes it an attractive warhead for the design of proteolysis-targeting chimeras (PROTACs) and molecular glues, which are emerging as powerful therapeutic modalities.
References
-
Pyrazolo[4,3-c]pyridines as potent and selective inhibitors of CDK2/cyclin A kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, synthesis, and biological evaluation of novel pyrazolo[4,3-c]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Journal of Medicinal Chemistry. [Link]
-
A review on the synthesis and reactions of pyrazolo[4,3-c]pyridines. Arkivoc. [Link]
-
Recent advances in the synthesis of pyrazolo[4,3-c]pyridines. RSC Advances. [Link]
-
Discovery of pyrazolo[4,3-c]pyridine derivatives as novel, potent, and selective inhibitors of the vascular endothelial growth factor receptor. Bioorganic & Medicinal Chemistry. [Link]
-
Pyrazolo[4,3-c]pyridine derivatives as c-Met inhibitors: Synthesis, biological evaluation, and structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]
The Discovery and Development of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
The 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This bicyclic system, which results from the fusion of a pyrazole and a pyridine ring, represents a "privileged structure" in drug discovery.[1] Its unique three-dimensional architecture and the strategic placement of nitrogen atoms allow for a multitude of interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1] Analogs of this core have been investigated for their potential in treating a range of diseases, including cancer, inflammatory conditions, and neuropathic pain.[1][2][3]
This technical guide provides an in-depth exploration of the discovery and development of this compound analogs. We will delve into the synthetic strategies employed to access this scaffold, analyze the structure-activity relationships (SAR) that govern its biological effects, and discuss the mechanistic insights that underpin its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their own discovery programs.
Core Scaffold and Synthetic Strategies
The foundational structure of the this compound is characterized by a fused ring system where a pyrazole ring is attached to a dihydropyridine ring. The "1-methyl" designation specifies a methyl group on one of the pyrazole's nitrogen atoms, a substitution that can significantly influence the molecule's physicochemical properties and biological activity.
The synthesis of this scaffold and its analogs often relies on multi-component reactions, which are highly efficient processes that allow for the construction of complex molecules in a single step.[4] One common and effective approach is a pseudo-six-component synthesis that utilizes the condensation reaction of an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and a source of ammonia, such as urea.[4] This strategy is advantageous as it minimizes waste and reduces the number of synthetic steps, making it an attractive method for generating libraries of analogs for screening.[4]
Exemplary Synthetic Protocol: Multi-component Synthesis of Tetrahydrodipyrazolopyridines
This protocol is adapted from a method utilizing a Schiff base complex as a catalyst for a pseudo-six-component synthesis.[4]
Step 1: Formation of the Pyrazolone Intermediate
-
In a round-bottom flask, equimolar amounts of hydrazine hydrate and ethyl acetoacetate are reacted.
-
This nucleophilic attack of hydrazine on the carbonyl groups of ethyl acetoacetate, often activated by a catalyst, leads to the formation of 3-methyl-1H-pyrazol-5(4H)-one after the elimination of water and ethanol.[4]
Step 2: Knoevenagel Condensation
-
The pyrazolone intermediate then undergoes a Knoevenagel condensation with an aryl aldehyde.
Step 3: Michael Addition
-
The product from the previous step acts as a Michael acceptor and reacts with a second molecule of the pyrazolone intermediate.[4]
Step 4: Cyclization and Dehydration
-
An ammonia source, which can be generated in situ from urea, attacks the intermediate from the Michael addition.[4]
-
This is followed by an intramolecular nucleophilic attack and cyclization.
-
The final product is formed after the removal of a water molecule.[4]
Biological Activities and Mechanistic Insights
The versatility of the this compound scaffold is evident in the diverse range of biological targets it can modulate. This section will explore some of the key therapeutic areas where these analogs have shown promise.
Oncology: Targeting Key Kinases and Immune Checkpoints
c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, migration, and invasion.[5] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers.[5] Consequently, c-Met has emerged as a significant target for cancer therapy.[3][5]
A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors.[3] Through structure-based design, researchers have identified compounds with significant enzymatic inhibitory activity against c-Met kinase and cellular potency against various cancer cell lines.[3] For instance, one analog demonstrated an inhibitory activity of 68 nM against c-Met and showed low micromolar cellular potency against MKN45 and EBC-1 cell lines.[3] Importantly, this compound also exhibited over 50-fold selectivity against other tyrosine kinases, highlighting the potential for developing highly targeted therapies.[3] Western blot analysis confirmed that these compounds can inhibit the phosphorylation of c-Met kinase in a dose-dependent manner, validating their mechanism of action at a cellular level.[3]
PD-1/PD-L1 Interaction Inhibition: The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells can exploit to evade the host's immune system.[6] Blocking this interaction has become a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have been successful in this area, small molecule inhibitors offer potential advantages in terms of oral bioavailability and tissue penetration.[6]
Researchers have designed 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors of the PD-1/PD-L1 interaction.[6] One of the most potent compounds identified, D38, exhibited an IC50 value of 9.6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6] Furthermore, in a cell-based assay, this compound showed an EC50 value of 1.61 μM, demonstrating its ability to disrupt the PD-1/PD-L1 interaction in a more biologically relevant context.[6] Molecular docking studies have provided insights into the binding mode of these inhibitors with the PD-L1 dimer, aiding in the rational design of even more potent analogs.[6]
Neuropathic Pain and Inflammation
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold has also been explored for its potential in treating neuropathic pain, a debilitating condition that is often refractory to current treatments.[2] A novel series of these analogs were found to be potent inhibitors of tumor necrosis factor-alpha (TNF-α) and also exhibited activity at the cannabinoid receptor subtype 1 (CB1).[2]
One particularly promising analog, N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide, demonstrated significant antinociceptive efficacy in both acute and chronic neuropathic pain models in rodents.[2] This compound showed a CB1 receptor activity with an IC50 of 49.6 nM and a substantial inhibitory effect on TNF-α (86.4% inhibition at 100 mg/kg).[2] This dual mechanism of action, targeting both a key inflammatory cytokine and a receptor involved in pain modulation, suggests that this class of compounds could offer a multi-targeted approach to the treatment of neuropathic pain.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. A systematic exploration of these substitutions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Substitutions on the Pyridine Ring:
-
The substituents on the nitrogen of the dihydropyridine ring play a critical role in determining the biological activity. For example, in the case of c-Met inhibitors, various substitutions at this position have been explored to optimize binding to the kinase domain.[3]
Substitutions on the Pyrazole Ring:
-
The nature of the substituent at the 1-position of the pyrazole ring (in this case, a methyl group) can influence the compound's lipophilicity and metabolic stability.
-
Modifications at other positions of the pyrazole ring can also have a profound impact on activity. For instance, in the context of PD-1/PD-L1 inhibitors, different aromatic and heteroaromatic groups have been introduced to enhance binding affinity.[6]
General Trends:
-
A comprehensive analysis of pyridine derivatives has shown that the presence of groups containing nitrogen and oxygen, such as -OCH3, -OH, -C=O, and -NH2, often leads to superior antiproliferative activity against various cancer cell lines.[7]
-
Hydrophobic regions on these molecules can facilitate interaction with the cell membrane, aiding in cellular uptake and subsequent engagement with intracellular targets.[7]
Quantitative Data Summary
| Compound Class | Target | Key Analog | IC50/EC50 | Cell Lines/Assay | Reference |
| c-Met Inhibitors | c-Met Kinase | Compound 8c | 68 nM (IC50) | MKN45, EBC-1 | [3] |
| PD-1/PD-L1 Inhibitors | PD-1/PD-L1 Interaction | D38 | 9.6 nM (IC50) | HTRF Assay | [6] |
| PD-1/PD-L1 Inhibitors | PD-1/PD-L1 Interaction | D38 | 1.61 µM (EC50) | Co-culture model | [6] |
| Neuropathic Pain Modulators | CB1 Receptor | Analog 8a | 49.6 nM (IC50) | Receptor binding assay | [2] |
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutics. Its synthetic accessibility, coupled with the ability to modulate a wide range of biological targets, makes it a highly attractive starting point for drug discovery campaigns. The successful development of potent and selective inhibitors of c-Met and the PD-1/PD-L1 interaction, as well as promising multi-targeted agents for neuropathic pain, underscores the significant potential of this chemical class.
Future research in this area will likely focus on several key aspects:
-
Expansion of Chemical Diversity: The exploration of novel and efficient synthetic methodologies to further diversify the scaffold and access new chemical space.
-
Optimization of Pharmacokinetic Properties: A concerted effort to improve the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability.
-
Elucidation of Novel Mechanisms of Action: Screening of pyrazolopyridine libraries against a broader range of biological targets to uncover new therapeutic opportunities.
-
Translational Studies: Advancing the most promising lead compounds into preclinical and clinical development to validate their therapeutic efficacy in human diseases.
References
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2 - Chemical Methodologies. Available at: [Link]
-
Three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines: synthesis, molecular conformations and hydrogen bonding in zero, one and two dimensions - ResearchGate. Available at: [Link]
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed. Available at: [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity - ACS Publications. Available at: [Link]
-
Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine - ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]
-
Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - ResearchGate. Available at: [Link]
-
Biologically active derivatives of 4,5,6,7‐tetrahydro‐pyrazolo[1,5‐a]pyrazines. - ResearchGate. Available at: [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing. Available at: [Link]
-
A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement - CSIRO Publishing. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull. Available at: [Link]
-
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 - PubChem. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]
-
Discovery and Identification of Pyrazolopyramidine Analogs as Novel Potent Androgen Receptor Antagonists - PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Spectroscopic Guide to 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: Synthesis, Data Interpretation, and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, bicyclic structure serves as a valuable template for the design of kinase inhibitors and other therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and as a foundational dataset for the characterization of its more complex derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, grounded in the experimental data of its immediate synthetic precursor.
Synthetic Pathway and Key Intermediate
The target compound, this compound, is typically prepared from its N-Boc protected precursor, tert-butyl this compound-5-carboxylate. This precursor is synthesized through a multi-step sequence, and its spectroscopic data provides the basis for the characterization of the final product. The final deprotection step to yield the title compound is a standard procedure involving the removal of the tert-butoxycarbonyl (Boc) protecting group, usually under acidic conditions.
Caption: Synthetic workflow for the preparation of the title compound.
Spectroscopic Analysis of the N-Boc Precursor
The detailed spectroscopic analysis of tert-butyl this compound-5-carboxylate is crucial for understanding the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra for the N-Boc precursor were obtained in deuterated chloroform (CDCl₃).
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 | s | 1H | C3-H (pyrazolo) |
| 4.48 | s | 2H | C4-H₂ |
| 3.84 | s | 3H | N1-CH₃ |
| 3.69 | t, J=5.6 Hz | 2H | C6-H₂ |
| 2.80 | t, J=5.6 Hz | 2H | C7-H₂ |
| 1.48 | s | 9H | C(CH₃)₃ (Boc) |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum indicates the number of different types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 154.8 | C=O (Boc) |
| 135.2 | C3 (pyrazolo) |
| 131.0 | C3a (pyrazolo) |
| 109.9 | C7a (pyrazolo) |
| 79.6 | C(CH₃)₃ (Boc) |
| 44.1 | C6 |
| 41.6 | C4 |
| 35.8 | N1-CH₃ |
| 28.4 | C(CH₃)₃ (Boc) |
| 23.5 | C7 |
Interpretation of NMR Data:
-
The singlet at 7.15 ppm in the ¹H NMR spectrum is characteristic of the lone proton on the pyrazole ring (C3-H).
-
The singlet at 3.84 ppm corresponds to the three protons of the methyl group attached to the pyrazole nitrogen (N1-CH₃).
-
The two triplets at 3.69 and 2.80 ppm, each integrating to two protons, are indicative of the two adjacent methylene groups in the tetrahydro-pyridine ring (C6-H₂ and C7-H₂), with their coupling constant of 5.6 Hz confirming their vicinal relationship.
-
The singlet at 4.48 ppm is assigned to the methylene group at the junction of the two rings (C4-H₂).
-
The prominent singlet at 1.48 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group of the Boc protector.
-
In the ¹³C NMR spectrum, the peak at 154.8 ppm is typical for the carbonyl carbon of the Boc group. The signals in the aromatic region (109.9-135.2 ppm) correspond to the carbons of the pyrazole ring. The remaining aliphatic signals are consistent with the tetrahydro-pyridine ring and the methyl and tert-butyl groups.
Caption: Proposed primary fragmentation pathway.
Conclusion
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. By leveraging the detailed experimental data of its N-Boc protected precursor, we have been able to provide a thorough interpretation of the NMR and MS spectra and offer reliable predictions for the spectroscopic characteristics of the final compound. This information is invaluable for researchers working on the synthesis and development of novel therapeutics based on this important heterocyclic scaffold.
References
-
Li, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 943-955. [Link]
solubility of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in different solvents
An In-depth Technical Guide to the Solubility of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Foreword: Navigating the Uncharted Waters of Solubility
To the researchers, scientists, and drug development professionals who form the bedrock of innovation, this guide is constructed not as a mere repository of data, but as a strategic manual. For the compound this compound, a molecule of interest within the broader, biologically significant class of pyrazolopyridines, public domain solubility data is conspicuously absent. This is not a roadblock; it is an opportunity. It compels us to move beyond passive data consumption to active, principled investigation.
This document, therefore, provides a comprehensive framework for understanding, predicting, and—most critically—experimentally determining the solubility of this compound. It is designed to equip you with the theoretical grounding and practical methodologies required to generate reliable, high-quality solubility data in your own laboratory. We will proceed from the known physicochemical properties of the molecule to a robust, first-principles-based approach to its dissolution characteristics.
Section 1: Physicochemical Profile & Theoretical Solubility Predictions
A molecule's identity dictates its behavior. Before any empirical work, a thorough analysis of the known physicochemical properties of this compound provides the foundation for our experimental design.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₁₁N₃ | |
| Molecular Weight | 137.18 g/mol | |
| CAS Number | 100501-58-4 | |
| Predicted pKa | 9.49 ± 0.20 | [1] |
| Predicted XlogP | -0.3 | |
| Physical Form | Powder | |
| Hydrogen Bond Donors | 1 (the secondary amine) | Calculated |
| Hydrogen Bond Acceptors | 2 (the pyrazole nitrogens) | Calculated |
Expert Analysis of Physicochemical Properties:
-
pKa and its Dominant Role: The predicted pKa of ~9.49 is the single most critical parameter for understanding aqueous solubility.[1] This value indicates that this compound is a weak base. The protonation site is the secondary amine in the tetrahydropyridine ring. According to the Henderson-Hasselbalch equation, this compound will be ~50% ionized at pH 9.49. At physiological pH (~7.4), it will exist predominantly in its protonated, cationic form. This has profound implications:
-
Aqueous Solubility is pH-Dependent: Solubility in aqueous media is expected to be significantly higher at acidic pH (pH < 8) where the ionized form dominates, compared to alkaline pH (pH > 10) where the neutral, free base form is prevalent. The formation of dihydrochloride salts of the parent scaffold, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, is a common strategy precisely to leverage this pH-dependent solubility for formulation purposes.[2][3]
-
"Like Dissolves Like" is Nuanced: While the neutral molecule has both polar (amine, pyrazole) and nonpolar (aliphatic rings, methyl group) regions, its ability to become charged makes it amenable to dissolution in polar protic solvents, especially water.
-
-
logP and Polarity: A predicted XlogP of -0.3 suggests the neutral form of the molecule has a slight preference for an aqueous environment over an oily one (like octanol). This low logP value, combined with the presence of hydrogen bond donors and acceptors, indicates that the molecule is not highly lipophilic. This supports the prediction of at least moderate solubility in polar solvents.
Predicted Solubility Profile (Qualitative):
Based on the analysis above, we can establish a hypothesis for the compound's solubility behavior.
-
High Solubility Expected:
-
Aqueous Acids (e.g., 0.1 M HCl, pH 1-5 buffer): The compound will be fully protonated and should exhibit its highest aqueous solubility.
-
-
Moderate to High Solubility Expected:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds and will effectively solvate the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are powerful solvents for a wide range of organic molecules and should readily dissolve this compound.
-
-
Low to Moderate Solubility Expected:
-
Aqueous Buffers (pH 7-9): As the pH approaches the pKa, the proportion of the less soluble free base increases, likely reducing overall solubility compared to acidic solutions.
-
-
Low Solubility Expected:
-
Nonpolar Solvents (e.g., Hexane, Toluene): The polar nature of the pyrazolopyridine core makes it unlikely to be soluble in these solvents.
-
Aqueous Bases (e.g., pH 11-12 buffer): The compound will be almost entirely in its neutral free base form, which is expected to have the lowest aqueous solubility.
-
Section 2: Experimental Determination of Solubility
Trustworthy data is generated, not found. The following protocols are designed as self-validating systems for determining both thermodynamic and kinetic solubility.
Diagram: Overall Experimental Workflow
Caption: Workflow for solubility determination.
Protocol 2.1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This is the gold-standard method for determining the true equilibrium solubility. It measures the maximum concentration of a substance that can dissolve in a solvent at a specific temperature when the system is at equilibrium.
Causality: The long incubation time (24-72 hours) with excess solid material ensures that the dissolution process reaches a true thermodynamic equilibrium, providing a definitive solubility value.
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh approximately 2-5 mg of this compound into a series of 1.5 mL glass vials. Use a calibrated analytical balance.
-
Prepare the desired solvent systems. For a comprehensive profile, this should include:
-
0.1 M HCl (pH ~1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Borate Buffer, pH 9.5
-
Ethanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
-
Add 1.0 mL of the chosen solvent to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the slurries for at least 24 hours. For compounds that are slow to equilibrate, 48 or 72 hours may be necessary. Self-Validation: To confirm equilibrium is reached, take samples at 24h and 48h. If the measured concentration is unchanged, equilibrium has been achieved.
-
-
Phase Separation:
-
Remove the vials from the shaker. Allow them to stand for 30 minutes for coarse particles to settle.
-
Critical Step: Separate the solid from the supernatant. The most robust method is centrifugation at high speed (>10,000 x g) for 15 minutes.
-
Carefully pipette a known volume (e.g., 500 µL) of the clear supernatant without disturbing the solid pellet. For aqueous samples, filtering through a low-binding 0.22 µm syringe filter (e.g., PVDF) is an alternative or additional step. Causality: Incomplete removal of solid particulates is the most common source of erroneously high solubility values.
-
-
Quantification:
-
Prepare a standard stock solution of the compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Create a calibration curve by making serial dilutions of the stock standard.
-
Dilute the supernatant samples from step 3 into the appropriate concentration range for the analytical method.
-
Analyze the standards and samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the concentration of the compound in the supernatant using the calibration curve.
-
Protocol 2.2: Kinetic Solubility for High-Throughput Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically DMSO). This method is faster than the shake-flask method and is highly relevant for early drug discovery, as it mimics the conditions of many biological assays.
Causality: This protocol does not measure true equilibrium. Instead, it assesses the propensity of a compound to precipitate from a supersaturated solution, which is a key property for in vitro screening.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate (e.g., 198 µL per well).
-
-
Precipitation:
-
Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer to achieve a final concentration of 100 µM with 1% DMSO).
-
Seal the plate and shake for 1-2 hours at room temperature.
-
-
Analysis:
-
The amount of precipitated material can be assessed directly using nephelometry (light scattering).
-
Alternatively, for a more precise concentration measurement, use a filter plate to separate the supernatant from the precipitate.
-
Quantify the concentration of the compound remaining in the filtered supernatant using HPLC-UV or LC-MS/MS, comparing it to standards prepared in a similar DMSO/buffer mixture.
-
Section 3: Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 2: Solubility Data for this compound (Template for Experimental Results)
| Solvent/Medium | pH | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| 0.1 M HCl | ~1 | Thermodynamic | 25 | [Experimental Data] | [Calculated Data] | Clear solution |
| PBS | 7.4 | Thermodynamic | 25 | [Experimental Data] | [Calculated Data] | Solid residue present |
| Borate Buffer | 9.5 | Thermodynamic | 25 | [Experimental Data] | [Calculated Data] | Significant residue |
| PBS (1% DMSO) | 7.4 | Kinetic | 25 | [Experimental Data] | [Calculated Data] | Measured at 2h |
| Ethanol | N/A | Thermodynamic | 25 | [Experimental Data] | [Calculated Data] | Freely soluble |
| DMSO | N/A | N/A | 25 | >100 | >729 | Assumed freely soluble |
Interpreting the Results:
-
pH-Solubility Profile: Plotting the thermodynamic solubility (on a log scale) against pH will generate a classic pH-solubility profile for a weak base. This graph is invaluable for predicting behavior in different biological compartments (e.g., stomach vs. intestine) and for guiding formulation development.
-
Thermodynamic vs. Kinetic: A large difference between thermodynamic and kinetic solubility can indicate a tendency for the compound to form supersaturated solutions, which can be advantageous for oral absorption but may pose challenges for long-term formulation stability.
Section 4: Conclusion and Forward-Looking Recommendations
This guide provides the definitive framework for establishing the solubility of this compound. The foundational physicochemical data strongly suggests a pH-dependent aqueous solubility profile, characteristic of a weak base. The provided protocols for thermodynamic and kinetic solubility determination are robust, reliable, and designed to generate the high-quality data required for informed decision-making in research and development.
For any project involving this molecule, the execution of these, or similar, well-controlled experiments is not merely recommended; it is an essential pillar of sound scientific and developmental progress. The resulting data will directly impact formulation strategies, the interpretation of biological assay results, and the overall trajectory of the compound's development.
References
-
PubChemLite. 4,5,6,7-tetrahydro-1-methyl-1h-pyrazolo[4,3-c]pyridine. Available at: [Link]
Sources
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic scaffold, 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, represents a privileged structure in medicinal chemistry, demonstrating significant potential for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the known and putative molecular targets of this compound and its close analogs. Drawing upon a synthesis of current scientific literature, we elucidate the mechanistic basis for its therapeutic promise, with a primary focus on its established role as a potent inhibitor of the c-Met receptor tyrosine kinase. Furthermore, we explore a landscape of secondary, yet highly plausible, targets including Receptor-Interacting Protein 1 (RIP1) kinase, Extracellular signal-Regulated Kinase (ERK), and the anion exchanger SLC26A4 (pendrin). This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed experimental protocols for target validation and a framework for understanding the polypharmacology of this promising scaffold.
Introduction: The Pyrazolopyridine Scaffold - A Privileged Motif in Drug Discovery
Pyrazolopyridines, bioisosteres of purines, have garnered considerable attention in drug discovery due to their ability to interact with a wide array of biological targets, particularly protein kinases. The this compound core combines the key pharmacophoric features of a pyrazole ring fused to a tetrahydropyridine moiety, creating a three-dimensional structure amenable to forming critical interactions within the ATP-binding pockets of numerous kinases. This structural motif has been successfully exploited to generate inhibitors with high potency and selectivity, heralding a new wave of targeted therapies.
Primary Target: c-Met Receptor Tyrosine Kinase - A Key Oncogenic Driver
The most well-documented therapeutic target for the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is the c-Met receptor tyrosine kinase.[1] Dysregulation of the c-Met signaling pathway, primarily through overexpression, amplification, or mutation, is a critical factor in the progression of numerous human cancers, including those of the lung, liver, and stomach.[2]
The Role of c-Met in Cancer
Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, collectively promote cell proliferation, survival, migration, and invasion – hallmarks of cancer.[2] Consequently, inhibiting c-Met kinase activity is a validated and highly attractive strategy for cancer therapy.
Mechanism of Inhibition
Derivatives of the this compound scaffold have been shown to be potent ATP-competitive inhibitors of c-Met.[1] These compounds occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of c-Met and thereby abrogating downstream signaling. The pyrazole and pyridine nitrogens often form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The tetrahydro-pyridine ring and its substituents can be modified to enhance potency and selectivity by exploiting interactions with other regions of the ATP-binding site.
A co-crystal structure of a related c-Met inhibitor reveals a "U-shaped" conformation where the inhibitor wraps around a key residue (Met1211) and forms hydrogen bonds with the hinge region (Met1160) and Asp1222, along with a π-π stacking interaction with Tyr1230.[1] This provides a structural basis for the rational design of novel inhibitors based on the pyrazolopyridine scaffold.
Downstream Signaling Pathways of c-Met
Figure 1: Simplified c-Met signaling pathway and its inhibition.
Potential Secondary Targets: Expanding the Therapeutic Horizon
The privileged nature of the pyrazolopyridine scaffold suggests that this compound may exhibit a broader polypharmacology. Investigating these off-target activities is crucial for understanding the full therapeutic potential and potential side-effect profile of this compound class.
Receptor-Interacting Protein 1 (RIP1) Kinase
RIP1 kinase is a key mediator of necroptosis, a form of programmed necrosis, and is implicated in inflammatory and neurodegenerative diseases.[3] Structurally related 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been identified as potent RIP1 kinase inhibitors.[4] Given the structural similarity, it is plausible that the this compound scaffold could also inhibit RIP1 kinase.
Figure 2: Simplified RIP1 kinase-mediated necroptosis pathway.
Extracellular signal-Regulated Kinase (ERK)
The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Hyperactivation of this pathway is a common feature of many cancers. Notably, 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives have been developed as potent ERK inhibitors. This suggests that the core pyrazolo[4,3-c]pyridine scaffold is capable of binding to and inhibiting ERK.
Figure 3: The canonical ERK/MAPK signaling pathway.
Anion Exchanger SLC26A4 (Pendrin)
Pendrin is a chloride/bicarbonate exchanger that plays a role in inner ear ion homeostasis and thyroid hormone production.[6] It is also implicated in inflammatory airway diseases. Tetrahydropyrazolopyridine derivatives have been identified as inhibitors of pendrin, suggesting a novel, non-kinase target for this scaffold.
Experimental Validation of Therapeutic Targets
A rigorous and multi-faceted approach is essential for the validation of the therapeutic targets of this compound. The following section outlines key experimental protocols.
Target Engagement Assays
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context.[7] The principle lies in the ligand-induced thermal stabilization of the target protein.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells expressing the target protein to 80-90% confluency. Treat cells with the test compound or vehicle control for a defined period.
-
Harvesting and Lysis: Harvest the cells and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell lysate and heat at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling on ice.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction) and quantify the protein concentration. Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
Data Analysis: Plot the relative amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Figure 4: General workflow for the Cellular Thermal Shift Assay (CETSA).
In Vitro Enzymatic Assays
A variety of assay formats can be employed to measure the enzymatic activity of kinases and the inhibitory effect of the test compound. These include radiometric assays, fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays (e.g., ADP-Glo™).
Example Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare kinase reaction buffer, ATP solution, substrate solution, and a serial dilution of the test compound.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |
| Kd | The dissociation constant, a measure of the affinity between the inhibitor and the target. |
Cellular Assays
Western blotting is a standard technique to assess the phosphorylation status of a target kinase and its downstream substrates in a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells if necessary, then pre-treat with the test compound at various concentrations for a defined period. Stimulate the cells with the appropriate ligand (e.g., HGF for c-Met) to induce kinase activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
Biophysical Assays
SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target protein.[8]
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[9]
Summary and Future Directions
The this compound scaffold is a versatile and promising starting point for the development of novel targeted therapies. Its established activity against the c-Met receptor tyrosine kinase provides a strong rationale for its exploration in oncology. Furthermore, the potential for this scaffold to interact with other key therapeutic targets, such as RIP1 kinase, ERK, and pendrin, opens up exciting avenues for the treatment of a broader range of diseases, including inflammatory and neurodegenerative disorders.
Future research should focus on:
-
Kinome-wide profiling: To fully elucidate the selectivity profile of this compound and its analogs.
-
Structure-based drug design: Utilizing the available crystal structures of the target proteins to rationally design second-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy studies: To translate the in vitro and cellular findings into preclinical models of disease.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the development of novel therapeutics based on this promising chemical scaffold.
References
-
Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 971-980. [Link]
-
Schmelzle, K., et al. (2013). Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a. Journal of Biological Chemistry, 278(49), 48935-48941. [Link]
-
Yamazaki, S., et al. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 440(1), 58-65. [Link]
-
Creative Diagnostics. (n.d.). Erk Signaling Pathway. [Link]
-
Ofengeim, D., & Yuan, J. (2013). Regulation of RIP1 kinase-dependent necrosis. Cold Spring Harbor Perspectives in Biology, 5(11), a010023. [Link]
-
Wikipedia. (2023). Isothermal titration calorimetry. [Link]
-
Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry, 14(5), 933-953. [Link]
-
Xie, T., et al. (2013). Structural basis of RIP1 inhibition by necrostatins. Structure, 21(3), 493-499. [Link]
-
MedlinePlus. (2016). SLC26A4 gene. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. [Link]
-
RCSB PDB. (2013). 4ITH: Crystal structure of RIP1 kinase in complex with necrostatin-1 analog. [Link]
-
ResearchGate. (n.d.). IC50 values against c-Met kinase. a. [Link]
-
AbbVie. (n.d.). c-MET. [Link]
-
Kim, M. J., et al. (2021). Chloride/Multiple Anion Exchanger SLC26A Family: Systemic Roles of SLC26A4 in Various Organs. International Journal of Molecular Sciences, 22(16), 8877. [Link]
-
ResearchGate. (2016). Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives. [Link]
-
ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. [Link]
-
ResearchGate. (n.d.). Crystal structure of ERK2 in complex with ERK inhibitor. [Link]
-
Zhang, Y., et al. (2023). Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions. Cells, 12(15), 1986. [Link]
-
Li, J., et al. (2013). Structural basis of RIP1 inhibition by necrostatins. Structure, 21(3), 493-499. [Link]
-
ResearchGate. (n.d.). Three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines: synthesis, molecular conformations and hydrogen bonding in zero, one and two dimensions. [Link]
-
Indian Journal of Chemistry. (2024). Determining the Most Relevant Crystal Structure to Virtually Identify Type 1 Inhibitors of c-Met: Part A. [Link]
-
Wikipedia. (2023). Receptor-interacting serine/threonine-protein kinase 1. [Link]
-
RCSB PDB. (2022). 7FD0: Crystal Structure of human RIPK1 kinase domain in complex with a novel inhibitor. [Link]
-
UniProt. (n.d.). SLC26A4 - Pendrin - Homo sapiens (Human). [Link]
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]
-
Wu, J., et al. (2008). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. Journal of Biological Chemistry, 283(40), 27347-27352. [Link]
-
Frontiers in Immunology. (2023). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. [Link]
-
AACR Journals. (2020). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. [Link]
-
ResearchGate. (n.d.). The Role of Pendrin in Health and Disease: Molecular and Functional Aspects of the SLC26A4 Anion Exchanger. [Link]
-
YouTube. (2022). MAPK signaling pathway explained in 1 minute | Ras MEK ERK pathway | 1-minute cell biology. [Link]
-
ResearchGate. (n.d.). The signal path diagram of RIP1-RIP3-MLKL. [Link]
-
Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mitogen-activated protein kinase 3. [Link]
-
National Institutes of Health. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
ResearchGate. (n.d.). Schematic representation of the ERK pathway focusing on its function at the convergence of diverse intracellular signaling pathways. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. SLC26A4 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. RIPK1 - Wikipedia [en.wikipedia.org]
- 8. Crystal Structure and Inhibitor Identifications Reveal Targeting Opportunity for the Atypical MAPK Kinase ERK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SLC26A4 Mutation Promotes Cell Apoptosis by Inducing Pendrin Transfer, Reducing Cl− Transport, and Inhibiting PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[4,3-c]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on its Structure-Activity Relationship (SAR)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rise of a Versatile Heterocycle
The pyrazolo[4,3-c]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines. This inherent likeness allows it to interact with a wide array of biological targets, acting as an antagonist to natural purines in various cellular processes.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2][3] The versatility of the pyrazolo[4,3-c]pyridine core is further underscored by its presence in FDA-approved drugs, solidifying its status as a "privileged scaffold" in contemporary drug discovery.[2] This guide aims to provide a comprehensive overview of the structure-activity relationships (SAR) of the pyrazolo[4,3-c]pyridine core, offering insights for researchers and drug development professionals engaged in the design of novel therapeutics.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[4,3-c]pyridine scaffold can be approached through various synthetic routes, often tailored to achieve specific substitution patterns. A common and effective method involves the condensation of a dienamine with amines containing sulfonamide fragments. This reaction, typically carried out by refluxing in methanol, provides a straightforward route to a range of pyrazolo[4,3-c]pyridine derivatives in good yields.[2]
Another versatile approach begins with readily available 2-chloro-3-nitropyridines. This method proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction, offering operational simplicity and the advantage of combining multiple steps into a one-pot procedure.[4] The choice of synthetic strategy is crucial as it dictates the positions on the heterocyclic core that are amenable to modification, directly impacting the exploration of the SAR.
Below is a generalized workflow for the synthesis of pyrazolo[4,3-c]pyridine derivatives.
Caption: A generalized workflow for the synthesis and functionalization of the pyrazolo[4,3-c]pyridine core.
Structure-Activity Relationship (SAR) at Key Biological Targets
The biological activity of pyrazolo[4,3-c]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the core structure. The following sections delve into the SAR of this scaffold against several important classes of biological targets.
Kinase Inhibition: A Prominent Application
The pyrazolo[4,3-c]pyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[5][6] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5]
HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. SAR studies on pyrazolo[4,3-c]pyridine-based HPK1 inhibitors have revealed several key insights. For instance, the 1H-pyrazolo[3,4-c]pyridine core was found to be significantly more potent than other isomeric scaffolds.[7]
A docking model of a potent inhibitor within the HPK1 kinase domain illustrates the crucial interactions:
-
The pyrazolo[4,3-c]pyridine ring engages in hinge binding.[7]
-
A pendent pyrazole group can form hydrophobic interactions.[7]
-
An azetidine amine at a specific position can form a hydrogen bond with an asparagine residue (Asn142).[7]
-
A methyl group can occupy a small hydrophobic pocket, contributing to overall activity.[7]
-
The pyridine nitrogen participates in a water-bridged hydrogen bond with an aspartate residue (Asp155), which is a key contributor to the superior potency of this scaffold.[7]
The following table summarizes the SAR for a series of HPK1 inhibitors based on the pyrazolo[4,3-c]pyridine core.
| Compound | R1 | R2 | HPK1 IC50 (nM) |
| 6 | H | Phenyl | 144 |
| 7 | 1-Methylpyrazol-4-yl | Phenyl | 148 |
| 8 | 1-Methylpyrazol-4-yl | 2-Fluorophenyl | 640 |
| 9 | 1-Methylpyrazol-4-yl | 2-Methylphenyl with benzylic amine | Significantly improved clearance |
Data adapted from a study on HPK1 inhibitors.[7]
JNKs are implicated in inflammatory diseases and neurodegenerative disorders. The development of 4-(pyrazol-3-yl)-pyridines as JNK inhibitors has provided valuable SAR information. A key strategy involved maintaining the core structure while systematically varying substituents at different positions.[6] The initial hit, a 4-(pyrazol-3-yl)-pyrimidine, showed promising JNK3 potency and selectivity against p38 kinase.[6] Subsequent optimization focused on modifying the pyrazole and pyridine/pyrimidine rings to enhance potency and refine the physicochemical properties.
Anticancer Activity: Beyond Kinase Inhibition
The anticancer properties of pyrazolo[4,3-c]pyridines are not limited to kinase inhibition. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase II and the disruption of protein-protein interactions.[8][9]
Topoisomerase IIα is a crucial enzyme involved in regulating DNA topology during replication and transcription. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of this enzyme, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[8] One notable compound exhibited broad-spectrum antiproliferative activity across a panel of cancer cell lines with a GI50 MG-MID value of 1.33 µM.[8] Mechanistic studies confirmed that this compound induced S-phase cell cycle arrest and apoptosis.[8]
A novel therapeutic strategy for trypanosomal infections involves targeting the PEX14–PEX5 protein-protein interaction, which is essential for the import of proteins into glycosomes. A structure-based drug design approach led to the development of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of this PPI.[9] X-ray crystallography revealed that the inhibitors bind to the PEX14 interface, with a phenyl ring occupying a tryptophan pocket and a naphthalene system filling a phenylalanine hotspot.[9] The orientation of the pyrazolo[4,3-c]pyridine core was found to be critical for potent inhibition.[9]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological and pathological processes, making them attractive drug targets. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various human CA isoforms (I, II, IX, and XII).[2] The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of CAs.[2] Several of these derivatives displayed interesting inhibitory activity and selectivity against different CA isoforms.[2]
The general SAR for pyrazolo[4,3-c]pyridine-based carbonic anhydrase inhibitors is depicted in the diagram below.
Caption: Key structural features of pyrazolo[4,3-c]pyridine-based carbonic anhydrase inhibitors.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential.
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro potency of a test compound against a specific kinase.
-
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase enzyme, substrate, and assay buffer to the wells of a microplate.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., MTT Assay)
-
Objective: To assess the cytotoxic or antiproliferative effect of a test compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound. Include vehicle controls (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent cell viability for each compound concentration and determine the GI50 or IC50 value.
-
Conclusion and Future Perspectives
The pyrazolo[4,3-c]pyridine core has firmly established itself as a versatile and valuable scaffold in the pursuit of novel therapeutics. Its ability to interact with a diverse range of biological targets, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns. The SAR insights detailed in this guide highlight the importance of systematic structural modifications to achieve desired potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Exploring new biological targets: The full therapeutic potential of the pyrazolo[4,3-c]pyridine core is yet to be fully realized.
-
Fine-tuning selectivity: For targets like kinases, achieving high selectivity is crucial to minimize off-target effects.
-
Application of novel synthetic methodologies: The development of more efficient and diverse synthetic routes will enable the exploration of a wider chemical space.
-
Integration of computational methods: In silico screening and molecular modeling will continue to play a vital role in the rational design of new pyrazolo[4,3-c]pyridine-based drug candidates.
By leveraging the knowledge of the structure-activity relationships of this privileged scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines.
References
-
Gecibesler, I. H., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]
-
(Reference not directly cited in the text, but relevant to the topic) Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Al-Ostoot, F. H., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1599. [Link]
-
(Reference not directly cited in the text, but relevant to the topic) Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]
-
Sokolov, A. N., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 809. [Link]
-
(Reference not directly cited in the text, but relevant to the topic) Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Dawidowski, M., et al. (2017). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 60(24), 10013-10034. [Link]
-
(Reference not directly cited in the text, but relevant to the topic) Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. [Link]
-
Zhang, L., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1950-1957. [Link]
-
(Reference not directly cited in the text, but relevant to the topic) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]
- (Reference not directly cited in the text, but relevant to the topic) Pyrazolopyridine derivatives as anticancer agent.
-
(Reference not directly cited in the text, but relevant to the topic) Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]
-
(Reference not directly cited in the text, but relevant to the topic) Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform. [Link]
-
(Reference not directly cited in the text, but relevant to the topic) Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
(Reference not directly cited in the text, but relevant to the topic) Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]
-
(Reference not directly cited in the text, but relevant to the topic) The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent - Google Patents [patents.google.com]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In Silico Modeling of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Interactions: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth exploration of the in silico methodologies for characterizing the interactions of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a strategic and scientifically grounded workflow. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all supported by authoritative references.
Introduction: The Therapeutic Promise of the Pyrazolopyridine Scaffold
The pyrazolopyridine core is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory properties. The specific scaffold of interest, this compound, and its derivatives have been the subject of structure-based design efforts, notably as inhibitors of the c-Met kinase.[1] The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a compelling target in oncology, with its deregulation implicated in numerous tumor types.[1][2] This guide will utilize the c-Met kinase as a primary example to illustrate a robust in silico workflow, from initial hit identification to lead optimization.
Physicochemical Properties of the Core Scaffold:
| Property | Value | Source |
| Molecular Formula | C7H11N3 | [3] |
| Molecular Weight | 137.18 g/mol | [3] |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
The In Silico Drug Discovery Cascade: A Strategic Overview
Modern drug discovery leverages computational techniques to accelerate the identification and optimization of novel therapeutic agents.[[“]] This "in silico" approach allows for the rapid screening of vast chemical libraries and provides detailed insights into molecular interactions, thereby reducing the time and cost associated with traditional experimental methods.[[“]] Our workflow for modeling the interactions of this compound will follow a logical and iterative progression, as depicted below.
Caption: A generalized workflow for the in silico investigation of small molecule-protein interactions.
Target Selection and Preparation: Focusing on c-Met Kinase
The foundation of any structure-based drug design project is a high-quality, experimentally determined three-dimensional structure of the target protein. For our purposes, the c-Met kinase is an excellent choice due to the availability of numerous crystal structures in the Protein Data Bank (PDB) in complex with various inhibitors.[2][5][6]
Protocol 1: Target Protein Preparation
-
Structure Retrieval: Download the crystal structure of human c-Met kinase in complex with a suitable inhibitor from the RCSB PDB. For this guide, we will use PDB ID: 5YA5 , which features a novel inhibitor bound to the kinase domain.[2]
-
Initial Inspection and Cleaning:
-
Load the PDB file into a molecular visualization tool such as PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water, co-solvents, and ions. The co-crystallized ligand should be retained for initial binding site definition but removed before docking our novel compound.
-
Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be necessary, though this is beyond the scope of this guide.
-
-
Protonation and Charge Assignment:
-
Add hydrogen atoms to the protein structure, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. Tools like H++ or the pdb2pqr server are invaluable for this step.
-
Assign partial charges to each atom using a standard force field (e.g., AMBER, CHARMM). This is typically handled by the molecular docking or dynamics software.
-
Ligand Preparation: From 2D Structure to 3D Conformer
The accuracy of in silico predictions is highly dependent on the quality of the input ligand structure. This involves converting the 2D chemical structure of this compound into a low-energy 3D conformation.
Protocol 2: Ligand Preparation
-
2D to 3D Conversion:
-
Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D model. Most chemical drawing software has this functionality.
-
-
Energy Minimization:
-
Perform a geometry optimization (energy minimization) of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step relieves any steric clashes and finds a local energy minimum. Software like Avogadro or the energy minimization modules within larger modeling suites can be used.
-
-
Charge Calculation:
-
Calculate partial atomic charges for the ligand. Gasteiger charges are a common choice for molecular docking, while more accurate quantum mechanical methods (e.g., AM1-BCC) are recommended for molecular dynamics simulations.[7]
-
-
File Format Conversion:
-
Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).
-
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[8] This method is instrumental in virtual screening and for generating plausible binding hypotheses. We will use AutoDock Vina, a widely used and robust docking program.[9]
Caption: A schematic representation of the molecular docking workflow using AutoDock Vina.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files: Ensure both the c-Met kinase and the this compound are in the PDBQT format, which includes partial charges and atom type information.
-
Define the Binding Site (Grid Box):
-
Using AutoDock Tools (ADT) or another visualization software, define a 3D grid box that encompasses the active site of the c-Met kinase. A good starting point is to center the grid on the co-crystallized ligand from the original PDB structure.
-
The size of the grid box should be large enough to allow for rotational and translational freedom of the ligand but not so large as to unnecessarily increase the search space.
-
-
Create a Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand files, the coordinates of the grid box center, and its dimensions.
-
Run AutoDock Vina: Execute the docking calculation from the command line:
Molecular Dynamics Simulation: Unveiling the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. [2]MD simulations can be used to assess the stability of the docked pose, refine the binding mode, and calculate more rigorous binding free energies. We will outline the general steps using GROMACS, a powerful and versatile MD engine. [3][10][11] Protocol 4: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Combine the coordinates of the top-ranked docked pose of this compound and the c-Met kinase into a single complex file.
-
Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server or the LigParGen server. [7]It is crucial to obtain accurate force field parameters for the ligand to ensure a realistic simulation. [12] * Merge the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a periodic simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.
-
Fill the box with a chosen water model (e.g., TIP3P or SPC/E).
-
Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the complex and the solvent.
-
Equilibration:
-
Perform a short simulation with position restraints on the protein and ligand heavy atoms under NVT (constant number of particles, volume, and temperature) conditions to allow the solvent to equilibrate around the complex.
-
Follow this with another short simulation under NPT (constant number of particles, pressure, and temperature) conditions to equilibrate the system's density.
-
-
Production MD: Run the production simulation for a desired length of time (typically tens to hundreds of nanoseconds) without any position restraints.
-
Trajectory Analysis: Analyze the resulting trajectory to assess:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds over time.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.
-
Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. [12][13][14][15][16]This information can then be used to screen large compound databases for novel scaffolds or to guide the optimization of existing leads.
Caption: Workflow for structure-based pharmacophore modeling and its applications.
Protocol 5: Structure-Based Pharmacophore Modeling
-
Input Structure: Use a representative snapshot from the stable portion of the MD simulation trajectory of the c-Met-ligand complex.
-
Feature Identification:
-
Utilize software like LigandScout or the pharmacophore generation tools within Discovery Studio or MOE to automatically identify key interaction features. These typically include:
-
Hydrogen bond donors and acceptors
-
Hydrophobic regions
-
Aromatic rings
-
Positive and negative ionizable groups
-
-
-
Model Generation and Refinement:
-
The software will generate a 3D model with spheres and vectors representing the identified features and their spatial arrangement.
-
Refine the model by adding or removing features based on a thorough understanding of the binding site and structure-activity relationship (SAR) data, if available.
-
-
Database Screening:
-
Use the generated pharmacophore model as a 3D query to screen large, multi-conformer compound databases (e.g., ZINC, Enamine REAL).
-
The screening will identify molecules that can adopt a conformation that matches the pharmacophore features.
-
-
Hit Filtering and Prioritization:
-
Filter the initial hits based on drug-like properties (e.g., Lipinski's Rule of Five), predicted ADMET properties, and chemical diversity.
-
The top-ranked, filtered hits can then be subjected to molecular docking and MD simulations for further evaluation.
-
Interpreting Results and Guiding Drug Design
The ultimate goal of in silico modeling is to provide actionable insights for the design of more potent and selective compounds. The data generated from the aforementioned protocols should be synthesized to build a comprehensive understanding of the structure-activity landscape.
Key Considerations for Lead Optimization:
-
Docking Scores vs. Binding Free Energy: While docking scores are useful for ranking compounds in a virtual screen, binding free energies calculated from MD simulations (e.g., MM/PBSA) generally provide a more accurate estimation of binding affinity.
-
Identifying Key Interactions: Analyze the persistent interactions observed in the MD simulations. Are there specific hydrogen bonds or hydrophobic contacts that are crucial for binding? Can the ligand be modified to enhance these interactions?
-
The Role of Water: Analyze the role of water molecules in the binding site. Are there any bridging water molecules that could be displaced by a modification to the ligand to improve binding affinity?
-
Pharmacophore-Guided Design: Use the pharmacophore model to brainstorm new chemical scaffolds that present the key interaction features in the correct spatial orientation.
By iteratively applying this in silico workflow, researchers can efficiently explore chemical space, prioritize compounds for synthesis and experimental testing, and ultimately accelerate the discovery of novel therapeutics targeting c-Met kinase and other important biological targets.
References
-
GROMACS Protein Ligand Complex Simulations. William L. Jorgensen Research Group. Available at: [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Available at: [Link]
-
How To Optimize Your Hit Identification Strategy. (2024). Evotec. Available at: [Link]
-
Protein-Ligand Complex - MD Tutorials. Available at: [Link]
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017). European Journal of Medicinal Chemistry. Available at: [Link]
-
Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube. Available at: [Link]
-
5YA5: CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. (2018). RCSB PDB. Available at: [Link]
-
Molecular optimization, docking, and dynamic simulation profiling of selective aromatic phytochemical ligands in blocking the SARS-CoV-2 S protein attachment to ACE2 receptor: an in silico approach of targeted drug designing. (2021). PMC. Available at: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Available at: [Link]
-
Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. Available at: [Link]
-
#Pharmacophore Modelling Drug Design # BIOVIA DRUG DISCOVERY#Discovery Studio#Pharmacophore Modeling. (2020). YouTube. Available at: [Link]
-
2WD1: Human c-Met Kinase in complex with azaindole inhibitor. (2009). RCSB PDB. Available at: [Link]
-
Structural basis for selective small molecule kinase inhibition of activated c-Met. (2011). Journal of Biological Chemistry. Available at: [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2013). Journal of Chemical Information and Modeling. Available at: [Link]
-
Tutorial – AutoDock Vina. Scripps Research. Available at: [Link]
-
GROMACS Tutorials. Available at: [Link]
-
Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (2020). Frontiers in Molecular Biosciences. Available at: [Link]
-
Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. SlideShare. Available at: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
-
3F66: Human c-Met Kinase in complex with quinoxaline inhibitor. (2008). RCSB PDB. Available at: [Link]
-
Hit Identification - Revolutionizing Drug Discovery | Explore Now. Vipergen. Available at: [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]
-
Protein-ligand Molecular dynamics, How to do optimization on ligand ?. ResearchGate. Available at: [Link]
-
Creating a pharmacophore from a single protein-ligand complex. Available at: [Link]
-
Molecular Docking Tutorial. Available at: [Link]
-
How does in silico screening contribute to hit identification in lead compound discovery?. Available at: [Link]
-
c-Met inhibitor. Wikipedia. Available at: [Link]
-
(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. Available at: [Link]
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. rcsb.org [rcsb.org]
- 3. youtube.com [youtube.com]
- 4. consensus.app [consensus.app]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. Protein-Ligand Complex [mdtutorials.com]
- 11. GROMACS Tutorials [mdtutorials.com]
- 12. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. columbiaiop.ac.in [columbiaiop.ac.in]
- 16. inteligand.com [inteligand.com]
The Evolving Patent Landscape of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[4,3-c]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in modern drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases, making it a fertile ground for the development of novel therapeutics. This guide provides an in-depth analysis of the patent landscape for pyrazolo[4,3-c]pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the key patent holders, major therapeutic applications, pivotal molecular targets, prevalent synthetic strategies, and critical structure-activity relationships (SAR) that define this competitive and rapidly evolving area.
The strategic importance of the pyrazolo[4,3-c]pyridine core lies in its versatile three-dimensional structure, which can be readily modified to achieve high affinity and selectivity for specific enzyme active sites. This adaptability has been leveraged by numerous pharmaceutical companies to generate a rich pipeline of drug candidates, primarily in the oncology space. This guide aims to deconstruct this complex landscape, providing actionable insights for those looking to innovate within this chemical space.
I. The Competitive Arena: Key Players in the Pyrazolo[4,3-c]pyridine Patent Landscape
An analysis of the patent literature reveals a concentrated effort by a few key pharmaceutical and biotechnology companies to explore and protect intellectual property surrounding pyrazolo[4,3-c]pyridine derivatives. These organizations have established strong patent portfolios, indicating significant investment in the research and development of compounds based on this scaffold.
Major Patent Holders:
| Company | Key Focus Areas | Notable Patent Examples (Illustrative) |
| Array BioPharma Inc. | Kinase inhibitors, particularly for oncology. | US11472802B2 - Substituted pyrazolyl[4,3-c]pyridine compounds as RET kinase inhibitors.[1] |
| Incyte Corporation | Kinase inhibitors (FGFR, HPK1) for cancer and inflammatory diseases. | US11795166B2 - Pyrazolopyridine compounds and uses thereof (HPK1 inhibitors).[2][3] |
| Sanofi | Broad therapeutic areas, including oncology. | US10138235B2 - Pyrazolopyridine derivatives, preparation process therefor and therapeutic use thereof.[1] |
This table is not exhaustive but highlights some of the most active players in the field.
The patent strategies of these companies often involve broad Markush claims covering a wide range of substituents on the pyrazolo[4,3-c]pyridine core, alongside more specific claims for individual compounds with demonstrated biological activity. This approach allows them to protect not only their lead candidates but also a significant portion of the surrounding chemical space, creating a challenging environment for new entrants.
II. Therapeutic Horizons: Mapping the Applications of Patented Pyrazolo[4,3-c]pyridine Derivatives
The vast majority of patent applications for pyrazolo[4,3-c]pyridine derivatives are concentrated in the field of oncology .[1] This is primarily due to their effectiveness as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Primary Therapeutic Indications:
-
Cancer:
-
Non-Small Cell Lung Cancer (NSCLC): Targeting mutations in kinases like ALK and RET.[1]
-
Anaplastic Large Cell Lymphoma (ALCL): Driven by ALK fusion proteins.[1]
-
Leukemia: Investigated as potent anti-leukemic agents.[4]
-
Solid Tumors: Broad-spectrum activity against various cancer cell lines has been reported.[4]
-
-
Inflammatory and Immunological Disorders: Modulation of kinases involved in immune signaling pathways.[3]
-
Infectious Diseases: Some derivatives have shown potential as trypanocidal agents for treating Chagas disease.
-
Glaucoma and other diseases: Inhibition of carbonic anhydrases.[5]
While oncology remains the dominant focus, the exploration of pyrazolo[4,3-c]pyridines for other indications, such as neurodegenerative diseases and infectious diseases, is an emerging area of interest, suggesting that the full therapeutic potential of this scaffold is yet to be realized.
III. Molecular Targets: The Key to Therapeutic Intervention
The efficacy of pyrazolo[4,3-c]pyridine derivatives stems from their ability to selectively inhibit specific molecular targets. Understanding these targets is fundamental to appreciating the mechanism of action and the rationale behind their patenting.
Key Molecular Targets:
-
Protein Kinases: This is the most prominent class of targets for pyrazolo[4,3-c]pyridine derivatives.
-
Receptor Tyrosine Kinases (RTKs):
-
RET (Rearranged during Transfection): Fusions and mutations in the RET gene are oncogenic drivers in various cancers, including thyroid and lung cancers. Array BioPharma holds significant patents in this area.[1]
-
FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in a range of cancers. Incyte Corporation has a strong patent portfolio targeting FGFR.[1]
-
ALK (Anaplastic Lymphoma Kinase): Chromosomal rearrangements involving the ALK gene are found in a subset of NSCLC and other cancers.[1]
-
-
Non-Receptor Tyrosine Kinases:
-
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics. Certain pyrazolo[4,3-c]pyridine sulfonamides have been shown to be potent inhibitors of various CA isoforms.[5]
-
Topoisomerase IIα: This enzyme is essential for DNA replication and is a validated target for anticancer drugs. Some pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against Topoisomerase IIα.[4]
The following diagram illustrates the central role of pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors in cancer therapy.
Caption: General synthetic workflow for pyrazolo[4,3-c]pyridine derivatives.
Vectorial Functionalization for Fragment-Based Drug Discovery
A more advanced strategy, particularly relevant for fragment-based drug discovery (FBDD), involves the synthesis of a halogenated pyrazolo[3,4-c]pyridine scaffold that can be selectively functionalized at multiple positions. [7]This allows for the systematic exploration of chemical space around a core fragment to optimize binding affinity and other drug-like properties.
Key Functionalization Reactions:
-
N-alkylation: To introduce substituents on the pyrazole nitrogen atoms. [7]* Suzuki-Miyaura cross-coupling: For C-C bond formation at the C3 position. [7]* Buchwald-Hartwig amination: To introduce amines at the C5 position. [7]* Selective metalation and Negishi cross-coupling: For functionalization at the C7 position. [7] This modular approach provides a powerful platform for generating diverse libraries of pyrazolo[4,3-c]pyridine derivatives for high-throughput screening and lead optimization.
V. Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The extensive patenting and research on pyrazolo[4,3-c]pyridine derivatives have led to a significant body of knowledge on their structure-activity relationships. Understanding how different substituents on the core scaffold influence biological activity is crucial for the rational design of new and improved inhibitors.
Key SAR Insights for Kinase Inhibitors:
-
Hinge-Binding Moiety: The pyrazolopyridine ring system often acts as the hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The pyridine nitrogen, in particular, can engage in a water-bridged hydrogen bond, contributing significantly to potency. [6]* Substituents on the Pyrazole Ring:
-
N1-Substitution: Alkyl or aryl groups at the N1 position can modulate solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase active site.
-
C3-Substitution: This position is often a key vector for exploring selectivity and potency. Small alkyl groups or aromatic rings can be introduced to occupy specific hydrophobic pockets.
-
-
Substituents on the Pyridine Ring:
-
C4 and C6 Positions: These positions are frequently substituted with larger aromatic or heteroaromatic groups that can extend into deeper pockets of the ATP-binding site, often forming π-stacking interactions.
-
C5 and C7 Positions: These positions can be modified to improve physicochemical properties such as solubility and cell permeability.
-
Example of SAR in HPK1 Inhibitors:
In the development of HPK1 inhibitors, it was found that the 1H-pyrazolo[3,4-c]pyridine core exhibited superior potency compared to other isomeric scaffolds. [6]The pyridine nitrogen's ability to form a water-bridged hydrogen bond with an aspartate residue (Asp155) in the active site was a key determinant of this enhanced activity. [6]Furthermore, a methyl group on the biaryl system was found to be important for fixing the conformation and occupying a small hydrophobic pocket, thereby contributing to overall potency. [6]
VI. Conclusion and Future Outlook
The patent landscape for pyrazolo[4,3-c]pyridine derivatives is a dynamic and highly competitive field, dominated by a focus on kinase inhibitors for oncology. Key players like Array BioPharma and Incyte have established strong intellectual property positions, underscoring the therapeutic potential of this versatile scaffold. The future of drug discovery with this core will likely involve:
-
Expansion into New Therapeutic Areas: While oncology is the current focus, the unique properties of pyrazolo[4,3-c]pyridines make them attractive for exploring other indications, including neurodegenerative and infectious diseases.
-
Development of More Selective Inhibitors: As our understanding of the kinome deepens, the design of highly selective inhibitors that target specific mutant forms of kinases will be a key area of innovation.
-
Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will be crucial for accessing novel chemical space and generating diverse compound libraries.
-
Application of AI and Machine Learning: The use of computational tools for virtual screening, SAR analysis, and de novo design will accelerate the discovery and optimization of new pyrazolo[4,3-c]pyridine-based drug candidates.
For researchers and drug development professionals, a thorough understanding of the existing patent landscape, coupled with a creative approach to medicinal chemistry and an embrace of new technologies, will be essential for successfully navigating and innovating within this exciting area of drug discovery.
VII. References
-
WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent - Google Patents. Available at:
-
Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 123. Available at: [Link]
-
Vavrinec, V., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. Available at: [Link]
-
Patents In BindingDB. Available at: [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9876-9881. Available at: [Link]
-
US-11795166-B2 - Pyrazolopyridine compounds and uses thereof - PubChem. Available at: [Link]
-
WO2004033434A1 - Pyrazole compounds for treatment of neurodegenerative disorders - Google Patents. Available at:
-
Slepukhin, P. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1639. Available at: [Link]
-
Bounaud, P.-Y., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(12), 3627-3631. Available at: [Link]
-
WO2023083961A1 - Dihydropyrrolo[3,4-c]pyrazole derivatives and their use in diagnosis - Google Patents. Available at:
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9876-9881. Available at: [Link]
-
Kumar, B., et al. (2022). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Molecules, 27(19), 6296. Available at: [Link]
-
Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 38-57. Available at: [Link]
-
Patents Assigned to Incyte Corporation. Available at: [Link]
-
Patents Assigned to Array Biopharma Inc. Available at: [Link]
-
IncytePatents - PatentGuru. Available at: [Link]
-
Liu, K., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1936-1942. Available at: [Link]
-
Wang, Y., et al. (2011). 3D-QSAR and docking studies on pyrazolo[4,3-h]qinazoline-3-carboxamides as cyclin-dependent kinase 2 (CDK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 449-453. Available at: [Link]
Sources
- 1. WO2011045344A1 - Pyrazolopyridine derivatives as anticancer agent - Google Patents [patents.google.com]
- 2. Pyrazolopyridine compounds and uses thereof - Patent US-11795166-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
protocol for synthesizing 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives
An Application Guide for the Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of this compound derivatives, a heterocyclic scaffold of significant interest to the pharmaceutical and drug discovery sectors. The protocols and insights contained herein are designed for researchers, medicinal chemists, and process development scientists.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles. These structures are considered privileged scaffolds in medicinal chemistry due to their structural resemblance to purine nucleobases, allowing them to interact with a wide array of biological targets.[1][2] Specifically, the pyrazolo[4,3-c]pyridine core is featured in compounds with diverse biological activities, including applications as kinase inhibitors and agents targeting the central nervous system.[2][3]
The focus of this guide is the saturated 4,5,6,7-tetrahydro variant, which introduces a three-dimensional character to the otherwise flat aromatic system. This conformational flexibility can be crucial for optimizing binding affinity and pharmacokinetic properties. The N1-methyl substitution on the pyrazole ring is a common feature in many bioactive molecules, often employed to modulate potency and metabolic stability. This guide details a robust and adaptable synthetic route starting from commercially available materials.
Overview of Synthetic Strategies
The construction of the pyrazolo[4,3-c]pyridine ring system can be broadly approached via two primary strategies:
-
Strategy A: Pyridine Ring Annulation: This approach involves building the pyridine ring onto a pre-functionalized pyrazole precursor. Methods often involve multi-step sequences, including Sonogashira cross-coupling followed by cyclization.[4]
-
Strategy B: Pyrazole Ring Annulation: This more common and often more direct approach involves constructing the pyrazole ring onto a pre-existing piperidine or tetrahydropyridine core. This is the strategy detailed in this protocol, as it offers high modularity and utilizes readily available starting materials.[4][5]
The workflow outlined below follows Strategy B, beginning with a protected 4-piperidone derivative.
Caption: High-level workflow for the synthesis of target derivatives.
Mechanism and Scientific Rationale
The cornerstone of the proposed synthesis is a two-step sequence involving the formation of an enaminone intermediate followed by a cyclocondensation reaction with methylhydrazine.
-
Step 1: Enaminone Formation: The reaction of a ketone, such as N-Boc-4-piperidone, with dimethylformamide dimethyl acetal (DMF-DMA) generates a β-enaminoketone. DMF-DMA serves as both a reagent and a dehydrating agent. The mechanism involves the initial formation of an aminal intermediate, which then eliminates methanol and dimethylamine to yield the highly electrophilic enaminone. This transformation is critical as it installs a reactive group that is perfectly set up for cyclization with a dinucleophile like hydrazine.
-
Step 2: Pyrazole Annulation: The subsequent reaction with methylhydrazine is a classic example of heterocycle formation via condensation. The more nucleophilic nitrogen of methylhydrazine (the NH2 group) attacks the β-carbon of the enaminone (a Michael-type addition), while the less nucleophilic nitrogen attacks the carbonyl carbon.[1] Subsequent elimination of water and dimethylamine drives the reaction towards the formation of the stable, aromatic pyrazole ring. The use of an acid catalyst, such as acetic acid, facilitates the dehydration steps.
Caption: Simplified mechanism of the pyrazole ring formation.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 1-methyl-5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| N-Boc-4-piperidone | Commercial | >98% | Starting material |
| N,N-Dimethylformamide dimethyl acetal | Commercial | >97% | Reagent for Step 1 |
| Toluene | Commercial | Anhydrous | Solvent |
| Methylhydrazine | Commercial | >98% | Reagent for Step 2 |
| Acetic Acid | Commercial | Glacial | Solvent/Catalyst for Step 2 |
| Dichloromethane (DCM) | Commercial | ACS Grade | Extraction solvent |
| Trifluoroacetic acid (TFA) | Commercial | >99% | Reagent for Step 3 (Deprotection) |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous | Base for Step 4 |
| Benzyl bromide | Commercial | >98% | Reagent for Step 4 |
| Acetonitrile | Commercial | Anhydrous | Solvent for Step 4 |
| Ethyl Acetate | Commercial | ACS Grade | Chromatography/Extraction solvent |
| Hexanes | Commercial | ACS Grade | Chromatography solvent |
Step 1: Synthesis of tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-4-piperidone (10.0 g, 50.2 mmol).
-
Add anhydrous toluene (100 mL) to dissolve the starting material.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (13.2 mL, 100.4 mmol, 2.0 equiv).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene. The resulting crude oil or solid is the enaminone intermediate.
-
Causality: Refluxing in toluene drives the reaction forward by removing the methanol byproduct. Using a two-fold excess of DMF-DMA ensures complete conversion of the ketone. The crude product is typically of sufficient purity to be carried forward without purification.
Step 2: Synthesis of tert-butyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
-
To the flask containing the crude enaminone from Step 1, add glacial acetic acid (100 mL).
-
Add methylhydrazine (3.2 mL, 60.2 mmol, 1.2 equiv) dropwise at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor for the disappearance of the intermediate and formation of the product.
-
Cool the mixture to room temperature and carefully pour it into a beaker containing ice water (300 mL) and basify with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexanes) to afford the Boc-protected product as a solid.
Step 3: Synthesis of this compound (TFA salt)
-
Dissolve the purified product from Step 2 (e.g., 5.0 g) in dichloromethane (DCM, 50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA, 10 mL) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC/LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting residue is the TFA salt of the deprotected amine, which can be used directly in the next step.
-
Trustworthiness: The Boc deprotection with TFA is a highly reliable and clean transformation. Co-evaporation with a solvent like toluene can help remove residual TFA if needed.
Step 4: Synthesis of 1-methyl-5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
-
To a flask containing the crude TFA salt from Step 3, add anhydrous acetonitrile (50 mL).
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 equiv) to neutralize the TFA salt and act as the base for the alkylation.
-
Add benzyl bromide (1.1 equiv) and stir the mixture vigorously at room temperature for 8-12 hours.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography (silica gel, gradient elution with 0-10% methanol in DCM) to yield the target derivative.
Data Summary and Characterization
The following table summarizes typical results for the synthesis of representative derivatives.
| Step | Product | Typical Yield | M.P. (°C) | ¹H NMR (CDCl₃, δ) Key Signals |
| 2 | Boc-protected pyrazole | 75-85% | 110-115 | 7.25 (s, 1H, pyrazole-H), 4.15 (s, 2H), 3.80 (s, 3H, N-CH₃), 3.65 (t, 2H), 2.70 (t, 2H), 1.48 (s, 9H, Boc) |
| 4 | 1-methyl-5-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | 80-90% | 78-82 | 7.30-7.40 (m, 5H, Ar-H), 7.24 (s, 1H, pyrazole-H), 3.81 (s, 3H, N-CH₃), 3.65 (s, 2H, Ar-CH₂), 3.40 (s, 2H), 2.85 (t, 2H), 2.75 (t, 2H) |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Enaminone) | Incomplete reaction or decomposition. | Ensure anhydrous conditions. Increase reflux time or use a Dean-Stark trap to remove methanol. |
| Multiple products in Step 2 | Isomeric pyrazole formation (reaction at N2 of hydrazine). | This is generally not a major issue with methylhydrazine under acidic conditions, but purification by chromatography is effective for separation. |
| Incomplete deprotection in Step 3 | Insufficient acid or reaction time. | Increase the amount of TFA (up to 20-30% v/v) or extend the reaction time. Monitor carefully to avoid side reactions. |
| Low yield in Step 4 (Alkylation) | Poorly reactive electrophile or inactive base. | For less reactive electrophiles, heat the reaction (e.g., to 60 °C). Ensure K₂CO₃ is finely powdered and anhydrous. Consider a stronger base like Cs₂CO₃ or an alternative solvent like DMF. |
References
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative.
-
Chemical Methodologies. (n.d.). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]
-
Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]
-
MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]
-
Denmark Group, University of Illinois. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 4. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibition Assays Using 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Kinase Drug Discovery
The 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core represents a privileged scaffold in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Kinases are a large and diverse family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major focus of drug development efforts.[1][2]
The pyrazolopyridine framework, as a purine bioisostere, is adept at targeting the ATP-binding site of kinases.[3] The specific compound, this compound, with its distinct chemical features, offers a versatile starting point for the development of potent and selective kinase inhibitors.[4][5] These application notes provide a comprehensive guide for researchers on utilizing this compound and its derivatives in various kinase inhibition assays.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [6] |
| Molecular Weight | 137.186 g/mol | [6] |
| CAS Number | 100501-58-4 | [6] |
| Canonical SMILES | CN1C2=C(CNCC2)C=N1 | [7] |
| Structure | [7] |
Part 1: Foundational Principles of Kinase Inhibition Assays
The primary objective of a kinase inhibition assay is to determine the potency of a compound in modulating the activity of a specific kinase. This is typically quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[8] The choice of assay format is critical and depends on factors such as throughput requirements, the nature of the kinase and its substrate, and the available instrumentation.
A generalized workflow for screening kinase inhibitors is essential for a systematic evaluation.
Caption: Generalized workflow for kinase inhibitor screening.
A critical step in assay development is the optimization of ATP concentration. For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration used in the assay. Therefore, it is recommended to perform assays at an ATP concentration equal to the Michaelis constant (Kₘ) for ATP to ensure comparability of inhibitor potencies.[9]
Part 2: Recommended Assay Protocols
This section provides detailed protocols for three widely used kinase assay formats, adapted for the evaluation of this compound.
Protocol 1: Luminescence-Based Kinase Assay (Kinase-Glo® Platform)
This homogeneous "add-and-read" assay format measures kinase activity by quantifying the amount of ATP remaining in the reaction.[10] A decrease in kinase activity due to inhibition results in a higher ATP concentration, leading to a stronger luminescent signal.[10][11]
Principle of the Kinase-Glo® Assay
Caption: Principle of the Kinase-Glo® Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Reaction Setup (384-well plate):
-
Add 25 nL of the compound dilutions to the appropriate wells.
-
Add 2.5 µL of kinase and substrate solution in reaction buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution (at 2x the final desired Kₘ concentration).
-
Include "no enzyme" and "vehicle (DMSO) only" controls.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[12]
-
Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 5 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no enzyme" (100% inhibition) and "vehicle" (0% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Fluorescence Polarization (FP) Based Kinase Assay
FP assays are used to monitor the binding of a fluorescently labeled tracer to a kinase.[13][14] An inhibitor will displace the tracer, leading to a decrease in the polarization of the emitted light.[15][16] This method is particularly useful for high-throughput screening.[17]
Principle of the FP Kinase Assay
Caption: Principle of the Fluorescence Polarization Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare compound dilutions as described in Protocol 1.
-
Reaction Setup (384-well, low-volume black plate):
-
Add 50 nL of the compound dilutions to the appropriate wells.
-
Add 5 µL of kinase solution in reaction buffer.
-
Add 5 µL of a fluorescent tracer solution.
-
Include appropriate controls (e.g., tracer only, kinase + tracer without inhibitor).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Data Acquisition: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Normalize the data and determine the IC₅₀ value as described in Protocol 1.
-
Protocol 3: Label-Free Mass Spectrometry-Based Kinase Assay
This advanced method directly measures the formation of the phosphorylated substrate by mass spectrometry, offering a highly sensitive and direct assessment of kinase activity.[18] It is particularly valuable for confirming hits from primary screens and for detailed mechanistic studies, as it avoids artifacts associated with labeled reagents.[18]
Workflow for Label-Free MS Kinase Assay
Caption: Workflow for a label-free mass spectrometry-based kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare compound dilutions as described in Protocol 1.
-
Kinase Reaction:
-
Set up the kinase reaction in a PCR plate or similar low-binding plate.
-
Combine the kinase, substrate, and test compound.
-
Initiate the reaction with ATP.
-
Incubate for the desired time at the optimal temperature.
-
-
Reaction Quench: Stop the reaction by adding a quench solution (e.g., 1% formic acid).
-
Sample Analysis:
-
Transfer the quenched reactions to a sample plate for analysis.
-
Use a high-throughput solid-phase extraction (SPE) system coupled to a triple quadrupole mass spectrometer.[18]
-
Monitor the specific mass transitions for the unphosphorylated and phosphorylated substrates.
-
-
Data Analysis:
-
Calculate the ratio of the phosphorylated product to the unphosphorylated substrate.
-
Normalize the data and determine the IC₅₀ value.
-
Part 3: Data Interpretation and Troubleshooting
Expected Results:
For an active inhibitor like a derivative of this compound, a dose-dependent decrease in kinase activity is expected. The resulting IC₅₀ curve should be sigmoidal.
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
| No Inhibition Observed | Compound is inactive against the target kinase. | Test against a different kinase or confirm compound integrity. |
| Compound precipitation at high concentrations. | Check solubility in assay buffer. Lower the starting concentration. | |
| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes and proper technique. |
| Reagent instability. | Prepare fresh reagents daily. | |
| Atypical Dose-Response Curve | Compound interference with the assay technology. | Run counter-screens to identify assay artifacts. |
Conclusion
The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for assessing the inhibitory activity of compounds based on this scaffold. Proper assay selection, optimization, and careful data interpretation are crucial for the successful identification and characterization of potent and selective kinase inhibitors for therapeutic development.
References
- Kinase assays | BMG LABTECH. (2020, September 1).
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19).
- Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12).
- 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor - MDPI.
- PI3-Kinase Activity Fluorescence Polariz
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corpor
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH.
- Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed. (2017, September 29).
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (2021, May 30).
- Kinase-Glo® Luminescent Kinase Assay Platform Protocol - Promega Corpor
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing.
- LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PubMed Central.
- 4,5,6,7-tetrahydro-1-methyl-1h-pyrazolo[4,3-c]pyridine - PubChemLite.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed. (2012, August 15).
- 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine | 1228994-66-8 - ChemicalBook. (2025, July 4).
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience.
- Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1)
- Fluorescence Polariz
- Kinase Screening Assay Services - Reaction Biology.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- This compound - Guidechem.
- Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associ
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
- Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One - Research journals. (2015, July 29).
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH.
- Targeted Kinase Inhibitor Activity Screening - BOC Sciences.
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - NIH.
- Fluorescence Polariz
- Kinase Assay Kit - Sigma-Aldrich.
- Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024, August 29).
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- 2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)
- ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2025, August 6).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central.
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride - Sigma-Aldrich.
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. PubChemLite - 4,5,6,7-tetrahydro-1-methyl-1h-pyrazolo[4,3-c]pyridine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Pyrazolo[4,3-c]pyridine Compounds
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure that is a cornerstone in the development of novel therapeutics.[1] Compounds incorporating this motif have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] A significant focus of research has been on their potential as kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[2][3][4] This guide provides a comprehensive framework for the cellular-based evaluation of pyrazolo[4,3-c]pyridine compounds, with a particular emphasis on assays relevant to their anticancer and kinase-inhibiting properties. Herein, we detail robust protocols for assessing cell viability, proliferation, cell cycle progression, and target engagement, providing researchers in drug discovery and development with the necessary tools to characterize this important class of molecules.
Introduction: The Therapeutic Potential of Pyrazolo[4,3-c]pyridines
Pyrazolo[4,3-c]pyridines and their isomers, such as pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.[1][5] Their structural resemblance to the purine ring system allows them to interact with a variety of biological targets, most notably protein kinases.[2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.
The anticancer properties of pyrazolo[4,3-c]pyridine derivatives often stem from their ability to inhibit CDKs, leading to cell cycle arrest and apoptosis.[3][5] For instance, CDK2, in complex with cyclin E, is a key driver of the G1 to S phase transition in the cell cycle, and its inhibition can halt cell proliferation.[6][7] Given this mechanism, a thorough in vitro evaluation of novel pyrazolo[4,3-c]pyridine compounds necessitates a multi-faceted approach, starting with broad assessments of cytotoxicity and anti-proliferative activity, followed by more detailed mechanistic studies.
This application note will guide the user through a logical progression of cell-based assays to comprehensively profile pyrazolo[4,3-c]pyridine compounds.
Experimental Workflow for Compound Evaluation
A systematic approach is crucial for the efficient and informative evaluation of novel compounds. The following workflow is recommended for characterizing the cellular effects of pyrazolo[4,3-c]pyridine derivatives.
Caption: Recommended workflow for the cellular evaluation of pyrazolo[4,3-c]pyridine compounds.
Primary Screening: Cell Viability and Cytotoxicity Assays
The initial step in evaluating a new compound is to determine its effect on cell viability and to establish a dose-response relationship.[8][9] These assays measure the overall health of a cell population and can indicate whether a compound is cytotoxic (kills cells) or cytostatic (inhibits proliferation).[9][10][11]
Principle of Metabolic Viability Assays
Metabolic assays are a common method for assessing cell viability by measuring the metabolic activity of a cell population.[9] A reduction in metabolic activity is indicative of either cell death or a decrease in cell proliferation. A widely used example is the MTT assay, which measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazolo[4,3-c]pyridine compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-c]pyridine compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation Time | 48 - 72 hours |
| MTT Incubation Time | 4 hours |
| Wavelength | 570 nm |
Secondary Assays: Proliferation and Cell Cycle Analysis
Once a compound has demonstrated activity in a viability assay, the next step is to specifically investigate its effect on cell proliferation and the cell cycle.
Cell Proliferation Assay: BrdU Incorporation
The Bromodeoxyuridine (BrdU) assay is a direct measure of DNA synthesis and, therefore, cell proliferation.[12][13] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[12][13][14] Incorporated BrdU can then be detected using a specific antibody.[12][13][15]
Protocol: BrdU Cell Proliferation Assay
Materials:
-
Cells and compound treatment as in the MTT assay
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution
-
96-well plate
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
BrdU Labeling: 2-4 hours before the end of the compound incubation period, add 10 µL of BrdU labeling solution to each well.[16]
-
Fixation and Denaturation: Remove the medium and add 100 µL of fixing/denaturing solution. Incubate for 30 minutes at room temperature.[13]
-
Antibody Incubation: Wash the wells with PBS and add 100 µL of the anti-BrdU antibody solution. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add the appropriate detection substrate. Incubate until a color change is observed (for colorimetric assays).
-
Data Acquisition: Measure the absorbance or fluorescence according to the detection method used.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[17][20] The fluorescence intensity of individual cells is then measured by a flow cytometer, allowing for the quantification of the percentage of cells in each phase.[18]
Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Cells treated with the pyrazolo[4,3-c]pyridine compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[20]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Mechanism of Action Studies
To further elucidate the mechanism of action of a pyrazolo[4,3-c]pyridine compound, it is essential to confirm its engagement with the intended target and to assess its impact on downstream signaling pathways.
Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context. The principle is based on the observation that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates to various temperatures, precipitating the denatured proteins, and then quantifying the amount of soluble target protein remaining, one can determine if a compound has bound to and stabilized its target.
Downstream Signaling Analysis: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[22][23] For pyrazolo[4,3-c]pyridine compounds that target CDKs, Western blotting can be used to assess the phosphorylation status of downstream targets, such as the Retinoblastoma (Rb) protein. A decrease in Rb phosphorylation would be consistent with CDK inhibition.
Caption: Simplified CDK signaling pathway and the inhibitory action of pyrazolo[4,3-c]pyridine compounds.
Protocol: Western Blotting for Phospho-Rb
Materials:
-
Cells treated with the pyrazolo[4,3-c]pyridine compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer on ice.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.[25][26]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[24][25]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Acquire the image using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to total Rb and a loading control (e.g., GAPDH).
High-Content Screening and Advanced Methodologies
For larger-scale screening of pyrazolo[4,3-c]pyridine libraries, high-content screening (HCS) offers a powerful approach.[27][28][29][30] HCS combines automated microscopy with quantitative image analysis to simultaneously measure multiple cellular parameters, such as cell morphology, protein localization, and cell cycle status, in a multi-well format.[27][29][31]
Immunofluorescence for Cellular Phenotyping
Immunofluorescence (IF) can be used in an HCS context to visualize the effects of compounds on specific cellular structures and protein localization.[32][33][34][35][36] For example, IF can be used to visualize changes in the cytoskeleton, the localization of cell cycle-related proteins, or the induction of apoptosis markers.
Conclusion
The pyrazolo[4,3-c]pyridine scaffold holds immense promise for the development of novel therapeutics, particularly in the realm of oncology. A systematic and multi-parametric approach to the cellular evaluation of these compounds is essential for understanding their biological activity and mechanism of action. The protocols detailed in this guide provide a solid foundation for researchers to characterize the anti-proliferative, cell cycle-modulating, and kinase-inhibiting properties of this important class of molecules. By employing a logical workflow of primary, secondary, and mechanistic assays, researchers can efficiently identify and advance promising lead candidates in the drug discovery pipeline.
References
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. (2025, November 20). PubMed Central. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]
-
High-content screening in drug discovery: A brief guide. (2025, April 24). Alithea Genomics. [Link]
-
The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2024, March 4). PubMed. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. [Link]
-
The development of high-content screening (HCS) technology and its importance to drug discovery. PubMed. [Link]
-
The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. (2020, June 2). Promega Connections. [Link]
-
An introduction to Performing Immunofluorescence Staining. PMC - NIH. [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]
-
High-content screening. Wikipedia. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
-
Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. ResearchGate. [Link]
-
Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PMC - NIH. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][25][27]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. [Link]
-
Western Blotting Protocol. (2013, May 1). YouTube. [Link]
-
INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024, March 1). Cancer Discovery. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Cell Cycle Analysis By Flow Cytometry. (2023, January 17). YouTube. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
High-Content Screening | HCS | Drug Discovery | Whole Cells. Celtarys Research. [Link]
-
Immunofluorescence Protocol (IF Protocol). Sino Biological. [Link]
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. [Link]
-
Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ScienceDirect. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. m.youtube.com [m.youtube.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. m.youtube.com [m.youtube.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. rndsystems.com [rndsystems.com]
- 27. alitheagenomics.com [alitheagenomics.com]
- 28. The development of high-content screening (HCS) technology and its importance to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. High-content screening - Wikipedia [en.wikipedia.org]
- 30. High-Content Screening | HCS | Drug Discovery | Whole Cells [celtarys.com]
- 31. High-Content Screening (HCS) and High-Content Analysis (HCA) | Thermo Fisher Scientific - HK [thermofisher.com]
- 32. biotium.com [biotium.com]
- 33. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 34. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 35. sinobiological.com [sinobiological.com]
- 36. usbio.net [usbio.net]
Application Notes and Protocols for the Development of Pyrazolo[4,3-c]pyridine Derivatives as c-Met Inhibitors
Introduction: The Rationale for Targeting c-Met with Pyrazolo[4,3-c]pyridine Derivatives
The mesenchymal-epithelial transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) known as the hepatocyte growth factor receptor (HGFR) or c-Met.[1] Under normal physiological conditions, the interaction between c-Met and its ligand, hepatocyte growth factor (HGF), orchestrates essential cellular processes including proliferation, motility, and morphogenesis.[1] However, aberrant c-Met signaling, driven by mechanisms such as gene amplification, exon 14 skipping mutations, and protein overexpression, is a well-documented driver of oncogenesis and metastasis in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[1] This makes c-Met a compelling target for therapeutic intervention.
The pyrazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[2][3] Specifically, the pyrazolo[4,3-c]pyridine core offers a unique spatial arrangement of nitrogen atoms and potential substitution points, making it an attractive starting point for the design of potent and selective c-Met inhibitors. This document provides a comprehensive guide for researchers engaged in the discovery and preclinical development of novel pyrazolo[4,3-c]pyridine-based c-Met inhibitors, covering synthetic strategies, and detailed protocols for biochemical and cellular characterization.
The c-Met Signaling Pathway: A Target for Therapeutic Intervention
Activation of c-Met by HGF initiates a cascade of downstream signaling events that promote cancer cell proliferation, survival, and invasion. Understanding this pathway is crucial for the rational design and evaluation of inhibitors.
Caption: The c-Met signaling pathway initiated by HGF binding.
Synthesis of the Pyrazolo[4,3-c]pyridine Scaffold
A variety of synthetic routes to the pyrazolo[4,3-c]pyridine core have been reported. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials. Here, we present a representative protocol for the synthesis of a functionalized pyrazolo[4,3-c]pyridine, which can be further elaborated.[4][5]
Protocol: Synthesis of a Substituted Pyrazolo[4,3-c]pyridine
This protocol describes a general method for the synthesis of a methyl 3-oxo-5-(substituted)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate derivative.
Materials:
-
Dimethyl acetonedicarboxylate
-
Substituted amine (e.g., 4-aminobenzenesulfonamide)
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydrazine hydrate
-
Methanol
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Synthesis of the Dienamine Intermediate:
-
A mixture of dimethyl acetonedicarboxylate and the desired substituted amine in methanol is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold methanol, and dried to yield the dienamine intermediate.[4]
-
-
Cyclization to the Pyridinone Ring:
-
The dienamine intermediate is suspended in a mixture of triethyl orthoformate and acetic anhydride and heated at reflux.
-
After cooling, the product is collected by filtration, washed with ethanol, and dried.
-
-
Formation of the Pyrazolo[4,3-c]pyridine Core:
-
The pyridinone product from the previous step is dissolved in DMF, and hydrazine hydrate is added.
-
The reaction mixture is heated, and upon completion (monitored by TLC), it is cooled and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by silica gel chromatography to afford the final pyrazolo[4,3-c]pyridine derivative.[4]
-
Expert Insight: The modular nature of this synthesis allows for the introduction of diversity at the 5-position by varying the starting amine. Further functionalization of the pyrazolo[4,3-c]pyridine core can be achieved through reactions at the N-1, N-2, C-3, and C-7 positions, enabling the exploration of the structure-activity relationship (SAR).[5]
Biochemical Evaluation of c-Met Inhibitory Activity
An in vitro kinase assay is the first step in characterizing the inhibitory potential of newly synthesized compounds against the c-Met enzyme. Luminescence-based assays are widely used due to their high sensitivity and suitability for high-throughput screening.[6][7]
Protocol: In Vitro c-Met Kinase Assay (Luminescence-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase (catalytic domain)[7]
-
Kinase substrate (e.g., Poly (Glu:Tyr, 4:1))[7]
-
ATP[7]
-
Kinase assay buffer[7]
-
Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add the test compound dilutions to the appropriate wells of the assay plate.
-
Include "positive control" wells (enzyme, substrate, ATP, no inhibitor) and "blank" wells (assay buffer, no enzyme).
-
-
Kinase Reaction:
-
Luminescence Detection:
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "positive control".
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Characterization of c-Met Inhibitors
Moving from a biochemical to a cellular context is a critical step to assess the compound's ability to inhibit c-Met signaling in a more physiologically relevant environment and to evaluate its anti-proliferative effects.
Experimental Workflow for Cellular Characterization
Caption: A typical workflow for the cellular evaluation of c-Met inhibitors.
Protocol: Western Blot Analysis of c-Met Phosphorylation
Objective: To confirm the on-target activity of a c-Met inhibitor by assessing the phosphorylation status of c-Met in a cellular context.[9]
Materials:
-
A cancer cell line with known c-Met activation (e.g., through gene amplification or mutation).
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-c-Met and anti-total-c-Met.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Seed the c-Met dependent cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a short duration (e.g., 1-2 hours).[9] Include a vehicle control (DMSO).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Stripping and Re-probing (Optional but Recommended):
-
The membrane can be stripped of the phospho-c-Met antibody and re-probed with an antibody against total c-Met to confirm equal protein loading.
-
Protocol: Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a c-Met inhibitor on cancer cells.
Materials:
-
c-Met dependent cancer cell line.
-
Cell culture medium and supplements.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[11]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear-bottom plates.
-
Multichannel pipettes.
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
MTT Staining:
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570-590 nm).[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to determine the GI50 value.
-
Data Summary and Interpretation
The data generated from these assays should be systematically organized to facilitate SAR analysis and lead candidate selection.
| Compound ID | c-Met IC50 (nM) | p-c-Met Inhibition (at 100 nM) | Cell Line GI50 (µM) |
| PYZ-001 | 15.2 | Strong | 0.85 |
| PYZ-002 | 250.7 | Moderate | 5.2 |
| PYZ-003 | 8.9 | Strong | 0.42 |
| Positive Control | 5.1 | Strong | 0.21 |
Interpretation: A potent c-Met inhibitor should exhibit a low nanomolar IC50 in the biochemical assay, demonstrate clear inhibition of c-Met phosphorylation in cells, and have a correspondingly potent anti-proliferative effect (low micromolar or nanomolar GI50). A significant drop-off in potency from the biochemical to the cellular assay may indicate issues with cell permeability, metabolic instability, or off-target effects.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the discovery and preclinical evaluation of pyrazolo[4,3-c]pyridine derivatives as c-Met inhibitors. Successful identification of lead compounds with desirable in vitro and cellular profiles will warrant further investigation, including selectivity profiling against a panel of other kinases, in vivo pharmacokinetic studies, and efficacy evaluation in xenograft models.[12] These advanced studies are essential for the translation of promising laboratory findings into clinically viable therapeutic agents.
References
-
Polo, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4963. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. Available at: [Link]
-
OncLive. (n.d.). c-MET. OncLive. Available at: [Link]
-
Galdemir, G., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3369. Available at: [Link]
-
Sun, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][13]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(17), 7166-7180. Available at: [Link]
-
Moody, C. J., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 19(4), 816-820. Available at: [Link]
-
Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12933-12952. Available at: [Link]
-
Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6143-6157. Available at: [Link]
-
Paulmurugan, R., et al. (2011). Molecular Imaging of c-Met Kinase Activity. PLoS One, 6(1), e16372. Available at: [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(19), 12933-12952. Available at: [Link]
-
ResearchGate. (n.d.). Results of MTT assay and Western blotting test. ResearchGate. Available at: [Link]
-
Kaval, I. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. Available at: [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. Available at: [Link]
-
Reaction Biology. (n.d.). MET Kinase Assay. ResearchGate. Available at: [Link]
-
Catenacci, D. V. T., et al. (2025). MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies. The Journal of Molecular Diagnostics. Available at: [Link]
Sources
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 12. researchgate.net [researchgate.net]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Targeting c-Met in Oncology
The compound 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its derivatives represent a promising class of small molecules in oncology research. This guide provides an in-depth overview of their application in cancer cell lines, focusing on their mechanism of action as potent and selective inhibitors of the c-Met receptor tyrosine kinase. Deregulation of the c-Met signaling pathway is a critical driver in the development and progression of numerous human cancers, making it a key therapeutic target.[1][2] Compounds based on the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have demonstrated significant inhibitory activity against c-Met, leading to anti-proliferative and pro-apoptotic effects in relevant cancer cell models.[2]
This document serves as a comprehensive resource for researchers, providing the scientific rationale, detailed experimental protocols, and data interpretation guidelines for utilizing this chemical series in the investigation of c-Met driven malignancies.
Mechanism of Action: Inhibition of the c-Met Signaling Cascade
The primary molecular target of the this compound series is the c-Met receptor tyrosine kinase.[2] Under normal physiological conditions, the binding of its ligand, hepatocyte growth factor (HGF), to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain.[1][3][4] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are pivotal for cell proliferation, survival, motility, and invasion.[1][3][4][5]
In various cancers, aberrant c-Met activation, through gene amplification, mutation, or protein overexpression, leads to uncontrolled cell growth and metastasis.[1][3] The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation. This blockade of c-Met activation effectively abrogates the downstream signaling cascades that promote tumorigenesis.[2]
Application in Relevant Cancer Cell Lines
Derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold have been evaluated in several cancer cell lines known for their dependence on c-Met signaling. The following table summarizes the characteristics of key cell lines and the reported activity of a potent derivative from this chemical series.
| Cell Line | Cancer Type | c-Met Status | Rationale for Use | Example Derivative IC₅₀ (µM) |
| MKN45 | Gastric Adenocarcinoma | MET Amplified[6] | High c-Met expression and dependency, making it a sensitive model for c-Met inhibitors.[6][7] | Low micromolar potency observed[2] |
| EBC-1 | Non-Small Cell Lung Cancer (Squamous Cell Carcinoma) | MET Amplified[8][9] | Constitutively active c-Met signaling due to gene amplification, leading to high sensitivity to c-Met inhibition.[8][9] | Low micromolar potency observed[2] |
| PC-3 | Prostate Cancer | Constitutively Active c-Met[10] | Exhibits c-Met activation independent of HGF stimulation, providing a model to study ligand-independent c-Met signaling.[10] | Cellular potency observed[2] |
Experimental Protocols
The following protocols provide a framework for evaluating the biological effects of this compound and its analogs in cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell proliferation and viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MKN45, EBC-1, PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (and/or derivatives)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the test compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC₅₀ value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis of c-Met Phosphorylation
This protocol determines the direct inhibitory effect of the compound on c-Met activation.
Principle: Western blotting is used to detect the levels of phosphorylated c-Met (p-cMet) relative to total c-Met protein in compound-treated cells.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-cMet, anti-total c-Met, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for a short duration (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-cMet signal to the total c-Met signal.
Conclusion and Future Directions
The this compound scaffold serves as a valuable starting point for the development of potent and selective c-Met inhibitors. The protocols outlined in this guide provide a robust framework for characterizing the anti-cancer properties of these compounds in relevant cellular models. Further investigations should focus on elucidating the pharmacokinetic and pharmacodynamic properties of lead compounds and evaluating their efficacy in in vivo cancer models. The continued exploration of this chemical series holds significant promise for the development of novel therapeutics for c-Met-driven cancers.
References
-
Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (2025). MDPI. [Link]
-
An overview of the c-MET signaling pathway. (n.d.). PubMed Central. [Link]
-
Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival. (2007). PubMed. [Link]
-
Constitutively active c-Met kinase in PC-3 cells is autocrine-independent and can be blocked by the Met kinase inhibitor BMS-777607. (n.d.). PubMed Central. [Link]
-
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583. (n.d.). PubChem. [Link]
-
Excessive MET signaling causes acquired resistance and addiction to MET inhibitors in the MKN45 gastric cancer cell line. (2013). PubMed. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. [Link]
-
Different downstream signaling pathways activated through c-MET and its interactive other membrane receptors. (n.d.). ResearchGate. [Link]
-
An overview of the c-MET signaling pathway. (n.d.). ResearchGate. [Link]
-
Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
-
c-met is the target of quercetin in PC3/R. (A) Expression of c-met in... (n.d.). ResearchGate. [Link]
-
Cellosaurus cell line MKN45 (CVCL_0434). (n.d.). Cellosaurus. [Link]
-
Application of EBC-1-Luc in Orthotopic Lung Cancer Models. (n.d.). Vitro Biotech. [Link]
-
Modulation of c-Met signaling and cellular sensitivity to radiation: potential implications for therapy. (2014). NIH. [Link]
-
Cellosaurus cell line PC-3 (CVCL_0035). (n.d.). Cellosaurus. [Link]
-
Targeting the c-Met Signaling Pathway in Cancer. (2006). AACR Journals. [Link]
-
CELL SEARCH SYSTEM -CELL BANK- (RIKEN BRC) [RCB1965 : EBC-1]. (2025). RIKEN BRC. [Link]
-
The expression of c-Met in MKN-45 and MKN-28 cells was determined by... (n.d.). ResearchGate. [Link]
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. (2017). PubMed. [Link]
-
PC3. (n.d.). Wikipedia. [Link]
-
Investigator Insights Segment 1: Targeting the c-MET Receptor as a Therapeutic Strategy in Cancer. (2013). YouTube. [Link]
-
The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. (n.d.). PubMed Central. [Link]
-
Cellosaurus cell line EBC-1 (CVCL_2891). (n.d.). Cellosaurus. [Link]
-
Downregulation of c-Met expression does not enhance the sensitivity of gastric cancer cell line MKN-45 to gefitinib. (n.d.). PubMed. [Link]
-
Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer. (2019). MDPI. [Link]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accegen.com [accegen.com]
- 7. Excessive MET signaling causes acquired resistance and addiction to MET inhibitors in the MKN45 gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of EBC-1-Luc in Orthotopic Lung Cancer Models_Vitro Biotech [vitrobiotech.com]
- 10. Constitutively active c-Met kinase in PC-3 cells is autocrine-independent and can be blocked by the Met kinase inhibitor BMS-777607 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Introduction
1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its structural isomers are key heterocyclic scaffolds in modern drug discovery. These compounds are integral to the development of therapeutic agents targeting a range of conditions, from neurological disorders to oncology.[1] The biological activity of these molecules is intrinsically linked to their stereochemistry and purity. Therefore, the isolation of a pure, well-characterized compound is a critical, non-negotiable step in the research and development pipeline.
This guide provides a comprehensive overview of robust techniques for the purification of this compound (CAS: 100501-58-4). The protocols outlined below are designed to address the common challenges associated with the purification of N-heterocyclic compounds, including the separation of regioisomers and the removal of synthetic byproducts.
Understanding the Target Molecule and Potential Impurities
A thorough understanding of the physicochemical properties of the target molecule and potential impurities is fundamental to developing an effective purification strategy.
Physicochemical Properties (Predicted and Inferred):
While experimental data for the target molecule is scarce, we can infer properties from its structure and from data on its regioisomer, 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (CAS: 1228994-66-8).
| Property | Predicted/Inferred Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Boiling Point | ~272.4 ± 30.0 °C | [3] |
| Density | ~1.27 ± 0.1 g/cm³ | [3] |
| Polarity | Moderately polar | Inferred from structure |
| Basicity | Basic (due to the pyridine nitrogen) | Inferred from structure |
Common Impurities in Synthesis:
The synthesis of this compound typically involves the formation of the pyrazole ring fused to a piperidine backbone, followed by N-methylation. This process can lead to several impurities:
-
Regioisomers: The methylation of the pyrazole nitrogen can result in the formation of the 2-methyl isomer in addition to the desired 1-methyl product. These isomers often have very similar polarities, making their separation challenging.[4]
-
Unreacted Starting Materials: Incomplete reaction can leave residual unmethylated 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
-
Reagents and Byproducts: Remnants of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and reaction byproducts can contaminate the crude product.
-
Solvent Residues: Solvents used in the synthesis and workup may be present in the final product.
Purification Workflow
A multi-step purification strategy is often necessary to achieve high purity. The following workflow provides a logical progression from crude product to a highly purified compound.
Figure 1: A generalized workflow for the purification of this compound.
Detailed Protocols
Aqueous Workup and Liquid-Liquid Extraction
Rationale: This initial step aims to remove water-soluble impurities, such as salts and some polar byproducts, from the crude reaction mixture. The basic nature of the target compound allows for its manipulation between aqueous and organic phases by adjusting the pH.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash (Optional): To remove non-basic organic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The target compound will protonate and move to the aqueous layer.
-
Basification and Extraction: Separate the aqueous layer and basify it with a suitable base (e.g., 1 M NaOH, saturated NaHCO₃) to a pH > 9. This deprotonates the target compound, making it soluble in an organic solvent.
-
Back-Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude, partially purified product.
Flash Column Chromatography
Rationale: Flash column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, this method is crucial for separating the desired product from its regioisomers and other less polar impurities.
Protocol:
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: A gradient elution is generally most effective. Start with a non-polar solvent system and gradually increase the polarity. A common and effective solvent system is a gradient of ethyl acetate in hexanes. For this basic compound, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.
-
Elution: Begin elution with the starting mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the concentration of the more polar solvent (ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.
Example Gradient:
| Step | Hexanes (%) | Ethyl Acetate (%) | Triethylamine (%) | Volume |
| 1 | 90 | 10 | 0.1 | 2 column volumes |
| 2 | 90 -> 50 | 10 -> 50 | 0.1 | 10 column volumes |
| 3 | 50 | 50 | 0.1 | 4 column volumes |
Recrystallization
Rationale: Recrystallization is a powerful technique for achieving high purity, particularly for removing trace impurities that may co-elute during chromatography. The choice of solvent is critical and should be determined experimentally.
Protocol:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol has been reported for the recrystallization of similar tetrahydro-pyrazolopyridines.[5] Other potential solvents or solvent systems to screen include isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes.
-
Dissolution: In a suitable flask, add the partially purified solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Purity Assessment
Rationale: It is imperative to verify the purity of the final product using orthogonal analytical techniques.
Figure 2: A comprehensive approach to confirming the purity and identity of the final product.
Analytical Methods:
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in a sample and to monitor the progress of a column chromatography separation. A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier like formic acid or trifluoroacetic acid, is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and for detecting impurities. The absence of signals corresponding to impurities is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound. Techniques like Electrospray Ionization (ESI) are well-suited for this type of molecule.
Conclusion
The purification of this compound requires a systematic approach that addresses the potential for regioisomeric impurities. A combination of liquid-liquid extraction, flash column chromatography with a basic modifier, and recrystallization is a robust strategy to obtain this valuable heterocyclic scaffold in high purity. Rigorous analytical characterization is essential to confirm the identity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.
References
-
Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. Available at: [Link]
-
Liu, C., et al. (2009). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc, 2009(ii), 258-268. Available at: [Link]
-
Banfi, L., et al. (2014). A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. Australian Journal of Chemistry, 67(3), 491-495. Available at: [Link]
- CN111548171A - A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative. (2020).
-
Forte, B., et al. (2016). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PLoS ONE, 11(4), e0153538. Available at: [Link]
-
Zhang, W., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 984-998. Available at: [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from [Link]
-
Royal Society of Chemistry. (2011). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Catalysis Science & Technology, 1(8), 1447-1451. Available at: [Link]
Sources
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
Application Notes and Protocols: In Vivo Efficacy Testing of Pyrazolo[4,3-c]pyridine Derivatives
Introduction: The Therapeutic Promise of the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of this and related pyrazolopyridine isomers have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, and notably, anticancer properties. A key mechanism of action for many pyrazolo[4,3-c]pyridine compounds is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
Prominent targets of pyrazolopyridine derivatives include receptor tyrosine kinases like c-Met and cyclin-dependent kinases (CDKs), which are pivotal in cancer cell proliferation, survival, and metastasis.[3] The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways, including RAS/MAPK and PI3K/Akt, promoting tumorigenesis. Consequently, inhibitors of the HGF/c-MET axis are a promising therapeutic strategy for cancers with c-Met amplification or overexpression. Similarly, the dysregulation of CDKs, particularly CDK4 and CDK6, is a hallmark of many cancers, leading to uncontrolled cell cycle progression.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the in vivo efficacy of novel pyrazolo[4,3-c]pyridine derivatives, with a focus on anticancer applications targeting c-Met and CDK4/6 pathways. The protocols outlined herein are designed to ensure scientific integrity and provide a robust framework for preclinical evaluation.
Preclinical In Vivo Experimental Design: A Strategic Approach
A well-designed in vivo study is paramount for the successful translation of a promising compound from the bench to the clinic. The following sections detail the critical considerations and methodologies for evaluating pyrazolo[4,3-c]pyridine efficacy in a xenograft mouse model.
I. Selection of the Appropriate Xenograft Model
The choice of the cancer cell line for the xenograft model is dictated by the intended molecular target of the pyrazolo[4,3-c]pyridine derivative.
-
For c-Met Inhibitors: The NCI-H1993 human non-small cell lung cancer (NSCLC) cell line is an excellent choice. This cell line is characterized by a significant amplification of the MET gene, leading to high levels of c-Met protein expression and constitutive activation of the HGF/c-Met signaling pathway.[5][6] This inherent dependency on c-Met signaling makes it a sensitive model for evaluating the efficacy of c-Met inhibitors.
-
For CDK4/6 Inhibitors: The MCF-7 human breast cancer cell line is a well-established and appropriate model.[7] MCF-7 cells are estrogen receptor-positive (ER+) and express functional retinoblastoma (Rb) protein, a key substrate of CDK4/6. The proliferation of these cells is dependent on the CDK4/6-cyclin D-Rb pathway, making them suitable for assessing the cytostatic effects of CDK4/6 inhibitors.[7]
II. Animal Model and Husbandry
Immunodeficient mice are essential for establishing human tumor xenografts. Commonly used strains include:
-
Athymic Nude (nu/nu) mice: Lacking a thymus, these mice have a deficient T-cell immune system, which prevents the rejection of human tumor cells.
-
Severe Combined Immunodeficient (SCID) mice: These mice lack both functional T and B cells, providing a more comprehensive immunodeficient environment.
-
NOD-scid IL2Rgamma(null) (NSG) mice: These mice have a severely compromised immune system, including a lack of NK cells, making them highly receptive to engraftment of a wide range of human cells and tissues.
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Tumors
This protocol describes the subcutaneous implantation of cancer cells to form solid tumors.
Materials:
-
Selected cancer cell line (NCI-H1993 or MCF-7)
-
Cell culture medium (e.g., RPMI-1640 for NCI-H1993, DMEM for MCF-7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (Corning)
-
Female immunodeficient mice (e.g., athymic nude, 6-8 weeks old)
-
1 mL sterile syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve approximately 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA to detach the cells and incubate at 37°C for 3-5 minutes.
-
Neutralize the trypsin with complete culture medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Inoculation:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice and shave the right flank.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .[8]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.[8]
-
Protocol 2: Formulation and Administration of Pyrazolo[4,3-c]pyridine Derivatives
Due to the often poor aqueous solubility of kinase inhibitors, appropriate formulation is critical for achieving adequate bioavailability.[9]
Materials:
-
Pyrazolo[4,3-c]pyridine compound
-
Vehicle components (e.g., DMSO, PEG400, Tween 80, 0.5% methylcellulose in water)[10]
-
Sterile water or saline
-
Oral gavage needles (for mice)
-
Vortex mixer and/or sonicator
Example Formulation for Oral Gavage:
A common vehicle for poorly soluble compounds is a mixture of DMSO, polyethylene glycol (PEG), and a surfactant. A typical formulation could be:
-
10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile water.
Procedure:
-
Weigh the required amount of the pyrazolo[4,3-c]pyridine compound.
-
Dissolve the compound in DMSO first.
-
Add PEG400 and Tween 80 and mix thoroughly, using a vortex mixer and/or sonicator to ensure complete dissolution.
-
Add the sterile water or saline dropwise while mixing to form a clear solution or a fine suspension.
-
Prepare the formulation fresh daily or as stability allows.
-
Administer the formulation to the mice via oral gavage at a volume of 10 mL/kg body weight. The control group should receive the vehicle only.
Dosing and Treatment Schedule:
The optimal dose and schedule should be determined from preliminary dose-range finding and toxicity studies. A common starting point for kinase inhibitors in xenograft models is a once-daily (QD) or twice-daily (BID) oral administration for 21-28 consecutive days. A hypothetical dosing regimen could be:
-
Vehicle Control: Administered orally, QD.
-
Pyrazolo[4,3-c]pyridine: 25 mg/kg, administered orally, QD.
-
Pyrazolo[4,3-c]pyridine: 50 mg/kg, administered orally, QD.
-
Positive Control (optional): A known inhibitor of the target pathway (e.g., Crizotinib for c-Met, Palbociclib for CDK4/6).
Protocol 3: Efficacy and Toxicity Assessment
Primary Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Monitor tumor volume throughout the study. TGI is calculated at the end of the study as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Tumor Weight: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
Secondary Efficacy and Pharmacodynamic Endpoints:
-
Biomarker Analysis: At the end of the study, or at specified time points, collect tumor tissue for biomarker analysis to confirm target engagement.
-
Survival Analysis: In some studies, the endpoint may be survival, with euthanasia performed when tumors reach a predetermined size or when animals show signs of morbidity.
Toxicity Monitoring:
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health.
-
Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, posture, or grooming.
-
Gross Necropsy: At the end of the study, perform a gross necropsy to look for any abnormalities in major organs.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Description |
| Animal Model | Athymic Nude Mice (nu/nu), female, 6-8 weeks old |
| Cell Line | NCI-H1993 (c-Met) or MCF-7 (CDK4/6) |
| Tumor Implantation | 5 x 10^6 cells in 1:1 PBS/Matrigel, subcutaneous |
| Treatment Groups | Vehicle, Test Compound (e.g., 25 mg/kg, 50 mg/kg), Positive Control |
| Route of Administration | Oral gavage |
| Dosing Schedule | Once daily for 21 days |
| Primary Endpoint | Tumor volume and final tumor weight |
| Secondary Endpoints | Body weight, clinical observations, biomarker analysis |
Statistical Analysis
Tumor growth data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. Final tumor weights can be compared using a one-way ANOVA. A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathway and Workflow Diagrams
Caption: Simplified c-Met signaling pathway and the inhibitory action of a pyrazolo[4,3-c]pyridine derivative.
Caption: Overall workflow for the in vivo efficacy testing of pyrazolo[4,3-c]pyridine derivatives.
Detailed Protocols for Biomarker Analysis
Protocol 4: Tumor Tissue Harvesting and Processing
Materials:
-
Liquid nitrogen
-
10% Neutral Buffered Formalin (NBF)
-
70% Ethanol
-
Paraffin
-
Cryotubes
-
Surgical tools (forceps, scissors)
Procedure:
-
At the end of the study, euthanize the mice according to IACUC approved protocols.
-
Excise the tumors.
-
For Western blot analysis, immediately snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
For immunohistochemistry (IHC), fix a portion of the tumor in 10% NBF for 24 hours at room temperature.[11]
-
After fixation, transfer the tissue to 70% ethanol and proceed with standard paraffin embedding.[11]
Protocol 5: Western Blot Analysis of Target Engagement
This protocol is for assessing the phosphorylation status of c-Met or key downstream proteins in the CDK4/6 pathway (e.g., Rb).
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Tissue homogenizer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Rb, anti-total-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the snap-frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Protocol 6: Immunohistochemistry (IHC) for Target Expression and Proliferation
This protocol is for visualizing the expression of target proteins (e.g., phospho-c-Met) and proliferation markers (e.g., Ki-67) in tumor sections.
Materials:
-
Paraffin-embedded tumor sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-Ki-67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a graded series of ethanol to water.[1]
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval in the appropriate buffer.[1]
-
Peroxidase Block: Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific binding with blocking serum.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the streptavidin-HRP complex.
-
Apply the DAB substrate to visualize the staining.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides and mount with a coverslip.
-
-
Imaging and Analysis:
-
Image the slides using a light microscope.
-
Quantify the staining intensity and percentage of positive cells.
-
Conclusion
The protocols detailed in this application note provide a robust and scientifically sound framework for the in vivo evaluation of pyrazolo[4,3-c]pyridine derivatives as potential anticancer agents. By carefully selecting the appropriate xenograft model based on the compound's molecular target, and by employing rigorous methodologies for efficacy assessment and biomarker analysis, researchers can generate high-quality, reproducible data to support the advancement of novel therapeutics. The causality-driven experimental design, from the choice of cell line to the specific biomarker analysis, ensures that the resulting data is not only a measure of efficacy but also provides mechanistic insights into the compound's mode of action.
References
-
Altogen Labs. (n.d.). Validated H1993 Xenograft Model. Retrieved from [Link]
- Bisi, J. E., et al. (2017). Preclinical characterization of G1T38, a novel and selective CDK4/6 inhibitor, in estrogen receptor-positive (ER+) breast cancer. Oncotarget, 8(41), 69375–69388.
-
Boster Biological Technology. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). IHC-Paraffin (IHC-P) Workflow Overview. Retrieved from [Link]
-
Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]
- De, S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Gao, H., et al. (2015). High-throughput screening using patient-derived tumor xenografts to predict clinical trial drug response.
- Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 236, 83-92.
- Huffman, K. E., et al. (2019). Glucocorticoid mediated inhibition of LKB1 mutant non-small cell lung cancers. Frontiers in Oncology, 9, 122.
- Li, D., et al. (2019). Antitumor mechanisms of gambogic acid in MET-amplified NSCLC. Oncology Letters, 18(5), 4937-4944.
- Lund, F. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1606, 115-126.
-
Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
- Park, J. S., et al. (2017). Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips.
- Pothuri, K. R., et al. (2020). CDK4/6 inhibition reprograms the breast cancer enhancer landscape by stimulating AP-1 transcriptional activity.
- Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15283-15312.
- Simeoni, M., et al. (2013). A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. Cancer Research, 73(13), 4145-4155.
- Singh, R., & Murthy, K. J. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6428-6431.
- Tsume, Y., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(11), 5031-5042.
- Wang, H., et al. (2019). Preclinical characterization of SHR6390, a novel CDK4/6 inhibitor, in vitro and in human tumor xenograft models. Cancer Science, 110(5), 1645-1655.
- Workman, P., & Banerji, U. (2011). The Pharmacological Audit Trail. In Translational Oncology (pp. 23-44). Wiley-Blackwell.
- Xu, S., et al. (2016). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 8(4), 35.
-
Boster Biological Technology. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
Leica Biosystems. (n.d.). Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices. Retrieved from [Link]
-
ResearchGate. (n.d.). 58 questions with answers in ORAL GAVAGE | Science topic. Retrieved from [Link]
- Google Patents. (n.d.). WO2012006081A1 - Oral formulation of kinase inhibitors.
-
Altogen Labs. (n.d.). MCF7 Xenograft Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Retrieved from [Link]
Sources
- 1. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibition reprograms the breast cancer enhancer landscape by stimulating AP-1 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
- 6. H1993 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Introduction: Unveiling the Cellular Impact of a Novel Pyrazolopyridine Compound
The compound 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry. The parent structure, 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, has been explored for its potential as a c-Met kinase inhibitor, a target implicated in various cancers. Given this biological context, it is imperative to conduct a thorough cytotoxicological evaluation of its derivatives to understand their therapeutic window and potential off-target effects. Cytotoxicity testing is a critical initial step in the drug discovery pipeline, providing essential data on how a compound affects cell viability and proliferation.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will delve into a multi-parametric approach, employing a battery of assays to build a detailed cytotoxicity profile. This strategy moves beyond a simple live/dead dichotomy to elucidate the potential mechanisms of cell death, such as necrosis and apoptosis.
Strategic Approach to Cytotoxicity Assessment
A robust cytotoxicity assessment should not rely on a single assay.[3] Different assays measure distinct cellular parameters, and a multi-assay approach provides a more complete and validated picture of a compound's cytotoxic potential.[4] Our recommended workflow integrates assays that probe metabolic activity, membrane integrity, and markers of apoptosis.
Figure 1: A tiered workflow for comprehensive cytotoxicity assessment.
Part 1: Cell Viability and Metabolic Activity
MTT Assay: A Measure of Mitochondrial Function
The MTT assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.[5]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity
The Neutral Red Uptake (NRU) assay is another valuable method for determining cell viability.[10] It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. A decrease in the uptake of neutral red is indicative of cell membrane damage or lysosomal fragility.
Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours.[11]
-
Washing and Dye Extraction: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS). Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Part 2: Cell Membrane Integrity
Lactate Dehydrogenase (LDH) Release Assay
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.[12]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Collection of Supernatant: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.[13]
-
LDH Reaction: In a new 96-well plate, add the collected supernatant to the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] Measure the absorbance at 490 nm.[12]
-
Controls: It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Part 3: Differentiating Apoptosis and Necrosis
To gain deeper insight into the mechanism of cell death, it is important to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[14] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Treat cells with the compound as previously described.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. The results will allow for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Figure 2: Interpretation of Annexin V/PI staining results.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a key role in the execution phase of apoptosis.[16] Caspase-3 and Caspase-7 are key effector caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[17]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.[17]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence is indicative of increased caspase-3/7 activity and apoptosis.
Data Analysis and Presentation
For each assay, the results should be expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be calculated using a non-linear regression analysis of the dose-response curve.
Table 1: Summary of Cytotoxicity Assay Parameters
| Assay | Principle | Endpoint Measured | Detection Method |
| MTT | Mitochondrial dehydrogenase activity | Formazan production | Colorimetric (570 nm) |
| Neutral Red | Lysosomal integrity | Dye uptake | Colorimetric (540 nm) |
| LDH | Membrane integrity | LDH release | Colorimetric (490 nm) |
| Annexin V/PI | Phosphatidylserine externalization | Fluorescence | Flow Cytometry |
| Caspase-3/7 | Apoptosis execution | Caspase activity | Luminescence |
Conclusion
The suite of assays detailed in these application notes provides a robust framework for a comprehensive in vitro cytotoxicity assessment of this compound. By integrating measures of metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can gain a nuanced understanding of the compound's cellular effects. This detailed characterization is an indispensable step in the preclinical evaluation of this and other novel chemical entities.
References
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. [Link]
-
Sridhar, S., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2559. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Kleinstreuer, N. C., et al. (2014). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. ACS Sustainable Chemistry & Engineering, 2(4), 530–539. [Link]
-
Al-Dhaheri, Y. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Al-Ostath, A. I., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
An, F., & Wu, J. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(1), 50. [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Zhang, Y., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1145–1153. [Link]
-
Park, D. (2015). Caspase Protocols in Mice. Methods in Molecular Biology, 1217, 127–139. [Link]
-
Csollei, J., et al. (2013). Cytotoxic activity of some Pyrazolo[4,3-e][11][14][18]Triazines against human cancer cell lines. ResearchGate. [Link]
-
Provost, J. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. [Link]
-
Niles, A. L., et al. (2009). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 4(6), 629–642. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]
-
Opentrons. (n.d.). Cytotoxicity Assays. [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. [Link]
-
Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Journal of Visualized Experiments, (57), 3388. [Link]
-
National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]
Sources
- 1. The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. qualitybiological.com [qualitybiological.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Topic: A Comprehensive Guide to the Analytical Characterization of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. We move beyond mere procedural lists to explain the scientific rationale behind method selection and parameter optimization. The protocols herein cover chromatographic separation for purity and assay, mass spectrometry for identity confirmation, and nuclear magnetic resonance spectroscopy for definitive structural elucidation. Each section is designed to be a self-validating system, grounded in authoritative principles from international guidelines to ensure data integrity and reliability.
Physicochemical Profile & Integrated Analytical Strategy
The target molecule, this compound, is a fused N-heterocycle with a molecular formula of C₇H₁₁N₃ and a monoisotopic mass of approximately 137.095 Da.[1] Its structure comprises a pyrazole ring fused to a non-aromatic tetrahydropyridine ring.
Key Structural Considerations for Method Development:
-
Basicity: The presence of three nitrogen atoms, particularly the sp³-hybridized nitrogen in the tetrahydropyridine ring, makes the molecule basic. The pyrazole ring itself is weakly basic, with a pKa around 2.5.[2] This basicity is a critical factor in developing chromatographic methods, as it can lead to undesirable peak tailing on standard silica-based columns due to strong interactions with residual acidic silanols.
-
Polarity: The combination of the heterocyclic rings and the N-methyl group imparts a moderate degree of polarity, making it highly soluble in polar organic solvents and aqueous acidic solutions.
-
Chromophore: The pyrazole ring provides a UV chromophore, enabling detection by UV spectrophotometry, which is essential for HPLC-based quantification.
Our analytical strategy is built on the principle of orthogonality, where different techniques with distinct chemical principles are used to build a complete and reliable profile of the molecule.
Caption: Integrated workflow for the characterization of the target compound.
Purity and Assay by High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity and assay of organic molecules. The primary challenge for a basic compound like this compound is controlling the ionization state to achieve symmetric peak shapes. An acidified mobile phase (e.g., using formic acid) ensures the analyte is consistently protonated, minimizing interactions with column silanols and producing sharp, reproducible peaks.[3][4]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water (Diluent) to a final concentration of 1.0 mg/mL.
-
Prepare a working solution by diluting to 0.1 mg/mL with the Diluent.
-
-
Chromatographic Conditions:
-
The parameters below provide a robust starting point for method development.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry provides good retention for moderately polar compounds. Smaller particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures consistent protonation of the basic analyte, leading to improved peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 10 minutes | A broad gradient is suitable for initial purity profiling to elute both polar and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 2 µL | Small volume prevents column overloading and peak distortion. |
| UV Detection | 220 nm | The pyrazole core is expected to absorb at lower UV wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity. |
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the working solution.
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak area is ≤ 2.0% and the USP tailing factor for the main peak is ≤ 1.5.
-
-
Data Analysis:
-
Purity is calculated using the area percent method, assuming all impurities have a similar response factor.
-
Assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.
-
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS provides unambiguous confirmation of molecular identity by measuring the mass-to-charge ratio (m/z) of the analyte. For this molecule, Electrospray Ionization (ESI) in positive ion mode is the ideal choice, as the basic nitrogen atoms are readily protonated to form a stable [M+H]⁺ ion.[1] High-Resolution Mass Spectrometry (HRMS) further solidifies identification by providing an accurate mass measurement, which can be used to confirm the elemental formula.[5]
Experimental Protocol
-
LC System: Use the same HPLC conditions as described above to ensure a direct correlation between UV and MS data. The eluent from the column is directed into the MS source.
-
Mass Spectrometer Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar, non-volatile molecules. Positive mode targets basic sites. |
| Scan Range | m/z 50 - 500 | This range comfortably covers the expected molecular ion and potential fragments or adducts. |
| Capillary Voltage | 3.5 kV | Optimizes the formation and transfer of ions into the mass analyzer. |
| Source Temperature | 120 °C | A typical temperature to facilitate desolvation without causing thermal degradation. |
| Data Acquisition | Full Scan (for confirmation), HRMS (for formula) | Full scan provides a general overview, while HRMS provides high-accuracy mass data. |
-
Data Interpretation:
-
The primary ion to be identified is the protonated molecular ion, [M+H]⁺.
-
Other potential adducts, such as the sodium adduct [M+Na]⁺, may also be observed.[1]
-
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 138.1026 |
| [M+Na]⁺ | 160.0845 |
| [M+K]⁺ | 176.0585 |
| Theoretical m/z values are based on the monoisotopic mass of the most abundant isotopes.[1] |
Definitive Structural Elucidation by NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive elucidation of molecular structure. A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) allows for the unambiguous assignment of all protons and carbons in the molecule, confirming connectivity and regiochemistry.[6][7]
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and does not obscure the aliphatic region.
-
-
NMR Acquisition:
-
Acquire spectra on a spectrometer with a minimum field strength of 400 MHz.[7]
-
¹H NMR: Standard acquisition to identify all proton environments.
-
¹³C NMR: Standard proton-decoupled acquisition to identify all unique carbon environments.
-
2D COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton spin coupling networks, crucial for assigning protons on the tetrahydropyridine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, linking the ¹H and ¹³C assignments.
-
-
Expected Spectral Features:
| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment Notes |
| ¹H | ~7.0 - 7.5 | Pyrazole C-H proton. |
| ¹H | ~3.5 - 4.0 | N-CH₃ singlet. |
| ¹H | ~2.5 - 3.5 | Aliphatic protons (CH₂) of the tetrahydropyridine ring. Complex multiplets are expected due to spin coupling. |
| ¹³C | ~130 - 140 | Pyrazole C-H carbon. |
| ¹³C | ~110 - 120 | Quaternary pyrazole carbon. |
| ¹³C | ~40 - 55 | Aliphatic carbons (CH₂) of the tetrahydropyridine ring. |
| ¹³C | ~30 - 40 | N-CH₃ carbon. |
| Note: These are representative chemical shift ranges based on similar heterocyclic structures and may vary depending on the solvent and specific electronic environment.[8][9] |
A Framework for Method Validation
Principle: Once an analytical procedure is developed, it must be validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[10][11] Validation ensures that the method is reliable, reproducible, and accurate.
Caption: Key validation parameters outlined in the ICH Q2(R1) guideline.[10]
Key Validation Parameters for an HPLC Purity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is often demonstrated using a photodiode array detector to show peak purity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are recommended to establish linearity.[10]
-
Range: The interval between the upper and lower concentration of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of test results to the true value. Usually determined by analyzing a sample of known concentration (e.g., a reference standard) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-faceted approach. By integrating RP-HPLC for purity assessment, LC-MS for identity confirmation, and detailed NMR analysis for structural verification, a complete and reliable data package can be generated. Grounding these experimental protocols in the validation principles of ICH Q2(R1) ensures that the data is robust, trustworthy, and fit for purpose in any research or drug development setting.
References
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]
- A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative. Google Patents.
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available at: [Link]
-
Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). National Institutes of Health (NIH). Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. PubMed. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Available at: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
-
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). Available at: [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [Link]
-
Tetrahydropyrazolopyridines as antifriction and antiwear agents: experimental and DFT calculations. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Available at: [Link]
-
4,5,6,7-tetrahydro-1-methyl-1h-pyrazolo[4,3-c]pyridine. PubChem. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Royal Society of Chemistry. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of tetrahydropyrazolopyridine derivatives. ResearchGate. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. Available at: [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect. Available at: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. ARKIVOC. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. National Institutes of Health (NIH). Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. PubChemLite - 4,5,6,7-tetrahydro-1-methyl-1h-pyrazolo[4,3-c]pyridine (C7H11N3) [pubchemlite.lcsb.uni.lu]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Note: Leveraging the Pyrazolo[4,3-c]pyridine Scaffold in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and Privileged Scaffolds
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds. The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, due to their size, can explore chemical space more effectively and form high-quality, energy-matched interactions with a protein target. These initial weak-binding hits are then optimized into potent leads through structure-guided elaboration.
Heterocyclic compounds are a cornerstone of FBDD, prized for their prevalence in biologically active molecules and their ability to present functionality in defined three-dimensional space.[1] Among these, the pyrazolo[4,3-c]pyridine core has emerged as a particularly valuable scaffold. This bicyclic heterocycle offers a rigid, planar structure with multiple, distinct vectors for chemical modification, making it an ideal starting point for fragment elaboration.[1][2] Its derivatives have shown activity against a range of targets, including protein-protein interactions and enzymes, demonstrating its broad utility in drug discovery.[3][4]
This guide provides an in-depth overview and detailed protocols for utilizing the pyrazolo[4,3-c]pyridine scaffold within an FBDD workflow, from library design and synthesis to hit validation and lead optimization.
The Pyrazolo[4,3-c]pyridine Scaffold: A Chemically Tractable Starting Point
The utility of a fragment scaffold is defined by its chemical properties and its potential for synthetic elaboration. The pyrazolo[4,3-c]pyridine core is advantageous due to its synthetic accessibility and the presence of several positions that can be selectively functionalized. This allows for a "vectorial functionalization" strategy, where the initial fragment hit can be systematically "grown" into unoccupied pockets of the target's binding site to improve potency and selectivity.[1][2]
The primary growth vectors for elaboration include the N-1 and N-2 positions of the pyrazole ring and the C-3, C-5, and C-7 positions, which can be accessed through various modern synthetic chemistry reactions.[1]
Caption: The Pyrazolo[4,3-c]pyridine scaffold with key elaboration vectors.
The FBDD Workflow: From Fragment to Lead
A successful FBDD campaign follows a systematic, multi-stage process. The workflow is designed to first identify low-affinity but high-quality binders and then leverage structural biology to evolve them into potent drug candidates.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Application Protocols
This section details the methodologies and rationale behind the key stages of an FBDD program centered on the pyrazolo[4,3-c]pyridine scaffold.
Protocol: Pyrazolo[4,3-c]pyridine Fragment Library Synthesis
Expertise & Rationale: The goal is not to synthesize a vast number of compounds, but a curated library of 50-200 fragments that are diverse in their substitution patterns while adhering to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). This ensures good aqueous solubility and a higher probability of identifying efficient binders. The following protocol is a generalized approach for diversification.[4]
Methodology:
-
Core Synthesis: Synthesize the core pyrazolo[4,3-c]pyridine scaffold, often starting from functionalized pyridine precursors like 2-chloro-3-nitropyridines.[5] A common route involves the condensation of a dienamine intermediate with various amines containing desired functional groups or linkers.[4]
-
Vectorial Functionalization: Create a matrix of diverse fragments by systematically modifying the core at key positions.
-
C-3 Position: Introduce diversity via tandem borylation and Suzuki-Miyaura cross-coupling reactions to append various aryl or heteroaryl groups.[1] This is critical for exploring aromatic interactions.
-
C-5 Position: Starting with a 5-halo-pyrazolo[4,3-c]pyridine intermediate, perform Buchwald-Hartwig amination reactions with a library of primary and secondary amines to introduce diverse polar and non-polar functionalities.[1]
-
N-1/N-2 Positions: Employ selective N-alkylation or N-arylation reactions. The choice of protecting groups is crucial to direct the reaction to the desired nitrogen atom, thereby controlling the regioselectivity.[1]
-
-
Purification and Quality Control: Purify each fragment to >95% purity using column chromatography or preparative HPLC. Confirm the structure and purity of every compound via ¹H NMR, ¹³C NMR, and LC-MS. This is a self-validating step; impure fragments can lead to ambiguous screening results.
Protocol: Primary Screening by NMR Spectroscopy
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for FBDD because it robustly detects the weak binding interactions (millimolar to high micromolar affinities) typical of fragments.[6][7] We will detail a protein-observed ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which provides rich information on both binding and the location of the binding site. This method requires an isotopically ¹⁵N-labeled protein but is less prone to artifacts that can plague ligand-observed methods.[6]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of uniformly ¹⁵N-labeled target protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O).
-
Prepare stock solutions of individual pyrazolo[4,3-c]pyridine fragments (or mixtures of 5-10 non-overlapping fragments) at 100 mM in a deuterated solvent like DMSO-d₆.
-
-
Acquire Reference Spectrum: Record a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This is the reference state. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.
-
Screening:
-
Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration of 200-500 µM.
-
Allow the sample to equilibrate for 5-10 minutes.
-
Record a second ¹H-¹⁵N HSQC spectrum under identical conditions.
-
-
Data Analysis (Hit Identification):
-
Overlay the reference spectrum with the spectrum containing the fragment.
-
A "hit" is identified by observing Chemical Shift Perturbations (CSPs) . A CSP is a change in the position (chemical shift) of one or more peaks in the protein's spectrum upon fragment addition.
-
Causality: The specific residues whose peaks shift are those in or near the fragment's binding site. This immediately provides a map of the interaction hotspot on the protein surface, which is invaluable for guiding subsequent optimization.
-
Validate hits by performing a dose-response titration to confirm the binding is saturable and to estimate the dissociation constant (Kᴅ).
-
Hit Validation and Structural Characterization
Expertise & Rationale: Once a hit is identified and validated, determining its precise binding mode is the most critical step to enable structure-guided optimization. X-ray crystallography provides an atomic-resolution snapshot of the fragment bound to the target, revealing the key interactions that can be exploited.
A study on pyrazolo[4,3-c]pyridine inhibitors of the PEX14-PEX5 protein-protein interaction (PPI) successfully used X-ray crystallography to reveal how the fragment scaffold oriented itself in the binding pocket.[3] This structural information was crucial for designing more potent analogues.[3][8]
Methodology Spotlight: Co-crystallization
-
Complex Formation: Incubate the purified target protein with a 3- to 5-fold molar excess of the validated pyrazolo[4,3-c]pyridine fragment hit.
-
Crystallization Screening: Use robotic screening to test hundreds of crystallization conditions (precipitants, buffers, additives) to find conditions that produce diffraction-quality crystals of the protein-fragment complex.
-
Data Collection & Structure Solution:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the crystal structure using molecular replacement.
-
The resulting electron density map will unambiguously show the position and orientation of the fragment in the binding site, validating the hit and revealing the specific hydrogen bonds, hydrophobic interactions, and π-stacking that anchor it.[3]
-
Structure-Guided Hit-to-Lead Optimization
Expertise & Rationale: With a validated fragment hit and its co-crystal structure in hand, the hit-to-lead phase begins. The goal is to use the vectorial nature of the pyrazolo[4,3-c]pyridine scaffold to grow the fragment into adjacent pockets, adding new interactions to increase affinity and selectivity.
Case Study: PEX14-PEX5 PPI Inhibitors
In the development of inhibitors for the Trypanosoma PEX14-PEX5 interaction, a pyrazolo[4,3-c]pyridine fragment was identified as a hit from an in silico screen and validated by NMR.[3]
-
Initial Hit: Compound 1 was identified with a dissociation constant (Kᴅ) of 163 µM.[3]
-
Structure-Guided Growth: X-ray structures of related analogues revealed the orientation of the pyrazolo[4,3-c]pyridine core. The phenyl ring of one inhibitor was buried in a "Trp pocket" while the naphthalene system of another filled a "Phe hotspot".[3]
-
Fragment Merging: Recognizing that the core scaffold had an identical orientation in both complexes, researchers designed a hybrid molecule that merged the optimal features of both binders.[3] This new compound, 29 , showed significantly improved activity.[3]
Caption: Conceptual workflow for hit-to-lead optimization.
Data Presentation: SAR of Pyrazolo[4,3-c]pyridine PEX14-PEX5 Inhibitors
The following table summarizes data from the optimization campaign, demonstrating how systematic chemical modifications guided by structural insights led to improved potency.[3]
| Compound | Structure / Key Feature | TbPEX14-PEX5 EC₅₀ (µM) | TcPEX14-PEX5 EC₅₀ (µM) |
| 1 | Initial Hit | 265 | 539 |
| 13 | Phenyl + Naphthalene | 158 | 215 |
| 20 | Phenyl + Methoxynaphthalene | 129 | 165 |
| 29 | Merged Hybrid | 45 | 68 |
Data sourced from Dawidowski et al., J. Med. Chem. 2020.[3]
Conclusion
The pyrazolo[4,3-c]pyridine scaffold represents a privileged and highly versatile starting point for fragment-based drug discovery campaigns. Its favorable chemical properties, combined with its amenability to systematic, vectorial functionalization, make it an ideal core for structure-guided optimization. By integrating rational library design, robust biophysical screening methods like NMR, and high-resolution structural biology, research teams can efficiently translate weakly binding pyrazolo[4,3-c]pyridine fragments into potent and selective lead compounds for a wide range of biological targets.
References
-
Kubinyi, H. (2009). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
Dawidowski, M., Kalel, V. C., Napolitano, V., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(3), 1297-1319. Available at: [Link]
-
D'Ascenzio, M., Carradori, S., De Monte, C., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(11), 3327. Available at: [Link]
-
Aksenov, A. V., Smirnov, A. N., Aksenov, N. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. Available at: [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4933. Available at: [Link]
-
Akhtar, M. J., Al-Masoudi, N. A., & Al-Soud, Y. A. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Barghash, A., Abd-El-Aziz, A. S., & Al-Taisan, S. M. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. Available at: [Link]
-
Taylor, C. G., Smith, S., & Jones, C. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(46), 9405-9410. Available at: [Link]
-
Smith, S., Jones, C., & Taylor, C. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, M. S. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Vaynberg, J., & Kiselar, J. G. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in molecular biology, 992, 245–262. Available at: [Link]
-
Unkown Author. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Retrieved January 23, 2026. Available at: [Link]
-
Rao, R. M., et al. (2012). Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. ResearchGate. Available at: [Link]
-
Unknown Author. (2025). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect. Available at: [Link]
-
Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]
-
Unknown Author. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for... ResearchGate. Retrieved January 23, 2026. Available at: [Link]
-
de Oliveira, B. G., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. Available at: [Link]
-
Unknown Author. (n.d.). The X-ray crystallographic structure determined for 3v. ResearchGate. Retrieved January 23, 2026. Available at: [Link]
-
Mestrelab Research. (2017). Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. Available at: [Link]
-
Lepre, C. A. (2011). Practical Aspects of NMR-Based Fragment Screening. Methods in Enzymology. Available at: [Link]
-
Aksenov, A. V., et al. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]
-
Gheidari, D., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed. Available at: [Link]
-
Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. Available at: [Link]
-
Gheidari, D., et al. (n.d.). (PDF) Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate. Retrieved January 23, 2026. Available at: [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting side reactions in pyrazolo[4,3-c]pyridine synthesis
Technical Support Center: Pyrazolo[4,3-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, its synthesis is often plagued by challenges, particularly the formation of side products that complicate purification and reduce yields.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common side reactions and offer validated protocols to steer your synthesis toward the desired product.
Core Synthetic Strategies: An Overview
The construction of the pyrazolo[4,3-c]pyridine core is typically achieved through two primary strategies[1]:
-
Strategy A: Pyridine Ring Annulation: Building the pyridine ring onto a pre-existing, functionalized pyrazole precursor.
-
Strategy B: Pyrazole Ring Annulation: Forming the pyrazole ring onto a substituted pyridine derivative.
Each approach has its own set of common side reactions. This guide is structured to address the most frequent issues encountered in both synthetic contexts and in subsequent functionalization steps.
Troubleshooting Workflow
Before diving into specific issues, a logical workflow can help diagnose the problem efficiently.
Caption: General troubleshooting workflow for pyrazolo[4,3-c]pyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Poor Regioselectivity during N-Alkylation or N-Arylation
Question: I am attempting to functionalize the pyrazole nitrogen of my pyrazolo[4,3-c]pyridine core, but I'm getting an inseparable mixture of N1 and N2 isomers. How can I control the regioselectivity?
Probable Cause: The pyrazole moiety has two reactive nitrogen atoms (N1 and N2). Their relative nucleophilicity is subtly influenced by steric and electronic factors of the fused pyridine ring and existing substituents. The choice of base, solvent, and electrophile all play a critical role in determining the site of functionalization. Established methods for controlling selectivity in pyrazole synthesis often fall short for complex fused systems[2][3].
Mechanistic Insight: The reaction proceeds via deprotonation of the pyrazole N-H by a base to form a pyrazolide anion. This anion exists in a resonance equilibrium, with negative charge distributed between N1 and N2.
-
Kinetic Control: A rapid reaction with a hard electrophile, often at lower temperatures, may favor the more accessible or more nucleophilic nitrogen.
-
Thermodynamic Control: A reversible reaction, or one allowing for equilibration at higher temperatures, will favor the more stable regioisomer. Steric hindrance from bulky alkylating agents or substituents on the heterocyclic core often dictates the thermodynamic product.
Caption: Competing pathways for N-alkylation of the pyrazole core.
Proposed Solutions & Protocols:
Controlling regioselectivity requires careful tuning of reaction parameters. Tuning substituents on the pyrazole ring itself has been shown to guide the reaction toward specific isomers[4].
Solution A: Steric Hindrance Approach (Favoring the Less Hindered Nitrogen)
-
Principle: Use a bulky base or a bulky protecting group to sterically block one nitrogen, directing the electrophile to the other.
-
Protocol:
-
Protection (If Applicable): If one nitrogen can be selectively protected (e.g., with a bulky group like Trityl or SEM), this provides an unambiguous route.
-
Base Selection: Use a non-nucleophilic, sterically demanding base like Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS).
-
Solvent: Use a non-polar, aprotic solvent like THF or Toluene at low temperatures (-78 °C to 0 °C) to favor kinetic control.
-
Procedure:
-
Dissolve the pyrazolo[4,3-c]pyridine substrate in anhydrous THF under an inert atmosphere (Argon or N₂).
-
Cool the solution to -78 °C.
-
Add the base (e.g., 1.1 eq of KHMDS) dropwise and stir for 30 minutes.
-
Add the alkylating agent (1.05 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl and proceed with extraction.
-
-
Solution B: Solvent and Counter-ion Effects (Favoring the More Nucleophilic Nitrogen)
-
Principle: Polar, coordinating solvents and certain metal counter-ions can preferentially associate with one nitrogen atom, increasing the nucleophilicity of the other. Fluorinated alcohols, for instance, have been shown to improve regioselectivity in pyrazole formation by forming hemiketals with nearby carbonyl groups, thereby influencing the cyclization pathway[5].
-
Protocol:
-
Base/Solvent System: Employ a milder base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as DMF or NMP.
-
Temperature: Perform the reaction at elevated temperatures (e.g., 80-120 °C) to favor the thermodynamically more stable product.
-
Procedure:
-
Combine the pyrazolo[4,3-c]pyridine substrate, base (2.0 eq of Cs₂CO₃), and alkylating agent (1.2 eq) in DMF.
-
Heat the mixture to 100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract the product.
-
-
| Condition | Base | Solvent | Temperature | Likely Major Isomer |
| Kinetic Control | KHMDS, LDA | THF, Toluene | -78 °C to RT | Less sterically hindered N |
| Thermodynamic Control | K₂CO₃, Cs₂CO₃ | DMF, NMP | 80 - 120 °C | More thermodynamically stable N |
FAQ 2: Incomplete Cyclization or Rearrangement during Ring Formation
Question: I am synthesizing the pyrazolo[4,3-c]pyridine core via a cyclocondensation reaction (e.g., from a substituted pyrazole and a 1,3-dielectrophile), but I'm getting low yields and isolating an unexpected rearranged product. What is happening?
Probable Cause: Cyclization reactions are sensitive to reaction conditions. Incomplete reaction can be due to poor nucleophilicity/electrophilicity of precursors or deactivation of catalysts. Side reactions, such as rearrangements, are also known. For example, in a modified Japp–Klingemann reaction to form a pyrazolo[4,3-b]pyridine, an unusual C-to-N migration of an acetyl group was observed, leading to an N-aryl-N-acetylhydrazone byproduct[6][7].
Mechanistic Insight: The desired reaction involves a sequence of nucleophilic attack followed by cyclization and dehydration/aromatization. A competing pathway might involve the migration of a functional group. In the case of the acetyl migration, a proposed mechanism involves the initial formation of the expected intermediate, which then undergoes rearrangement under the reaction conditions, especially with certain bases[7]. Strong bases like NaOH can also cause unwanted side reactions with sensitive functional groups like esters[6].
Proposed Solutions & Protocols:
Solution A: Milder Reaction Conditions
-
Principle: Avoid harsh bases or high temperatures that can promote rearrangements or decomposition.
-
Protocol:
-
Base Selection: Replace strong bases like NaOH or MeONa with milder nucleophilic bases such as DABCO or a secondary amine (e.g., piperidine) if they are sufficient to promote the desired reaction[6].
-
Catalyst: For acid-catalyzed cyclizations, switch from strong mineral acids to milder Lewis acids or use acetic acid as both a catalyst and solvent[8].
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider microwave irradiation, which can sometimes promote the desired cyclization with shorter reaction times and fewer side products[1][8].
-
Solution B: One-Pot Procedure
-
Principle: Combining multiple steps (e.g., coupling and cyclization) into a one-pot procedure can prevent the isolation of unstable intermediates that may be prone to rearrangement[7].
-
Protocol: (Example based on a Sonogashira coupling followed by cyclization[1])
-
Reagents: To a microwave vial, add 5-chloro-pyrazole-4-carbaldehyde (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and an amine base like tert-butylamine in a suitable solvent (e.g., dioxane).
-
Reaction: Seal the vial and heat in a microwave reactor to the optimized temperature (e.g., 120-150 °C) for 30-60 minutes. The tert-butylamine acts as both the base for the coupling and the nitrogen source for the subsequent pyridine ring formation.
-
Workup: After cooling, the product is isolated via standard extraction and chromatography. This avoids isolating the intermediate 5-alkynylpyrazole-4-carbaldehyde, which could be unstable.
-
FAQ 3: Side Reactions in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Question: I'm performing a Suzuki-Miyaura coupling on a halogenated pyrazolo[4,3-c]pyridine, but I'm observing significant amounts of dehalogenation and/or boronic acid homocoupling. How can I suppress these side reactions?
Probable Cause: Both dehalogenation (protodeboronation of the boronic acid and reduction of the aryl halide) and homocoupling are well-known side reactions in Suzuki couplings[9][10]. They are often caused by:
-
Catalyst Decomposition: The formation of palladium black indicates catalyst precipitation and loss of activity.
-
Presence of Water/Oxygen: Improperly degassed solvents can lead to oxidative processes that promote homocoupling[10]. While a small amount of water is often necessary, excess can lead to protodeboronation[11].
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can exhibit slow transmetalation rates, allowing more time for competing decomposition pathways[9].
Mechanistic Insight:
-
Dehalogenation: This can occur via a reductive pathway where the palladium catalyst reacts with a proton source (like trace water or alcohol solvent) instead of the boronic acid.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together, often promoted by Pd(II) species and oxygen[10].
Sources
- 1. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 2. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Solubility of Pyrazolo[4,3-c]pyridine Derivatives for Biological Assays
Welcome to the technical support center for researchers working with pyrazolo[4,3-c]pyridine derivatives. This guide is designed to provide you with practical, in-depth solutions to common solubility challenges encountered during biological assays. As a class of compounds with significant therapeutic potential, ensuring accurate and reproducible data hinges on proper compound handling and solubilization.[1][2][3] This resource, structured in a question-and-answer format, offers troubleshooting strategies and detailed protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of pyrazolo[4,3-c]pyridine derivatives.
Q1: Why are my pyrazolo[4,3-c]pyridine derivatives showing poor aqueous solubility?
A1: The pyrazolo[4,3-c]pyridine scaffold, while possessing desirable biological activities, often exhibits limited aqueous solubility due to a combination of factors inherent to its structure. The fused aromatic ring system contributes to a degree of lipophilicity and molecular planarity, which can favor strong crystal lattice packing. These strong intermolecular forces in the solid state require significant energy to overcome during dissolution in water. Furthermore, the basicity of the pyridine nitrogen atom plays a crucial role; at neutral pH, the compound may exist predominantly in its less soluble free base form.[4] The nature and position of substituents on the ring system can further influence solubility by altering lipophilicity, hydrogen bonding capacity, and crystal packing.[5]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Understanding the distinction between kinetic and thermodynamic solubility is critical for designing and interpreting your experiments.
-
Kinetic Solubility is typically measured in early-stage drug discovery. It reflects the concentration of a compound that remains in solution under non-equilibrium conditions, usually after adding a concentrated DMSO stock solution to an aqueous buffer.[6][7] This measurement is rapid, high-throughput, and relevant for identifying potential solubility liabilities in in vitro assays where compounds are in contact with the assay medium for a relatively short period.[6]
-
Thermodynamic Solubility , also known as equilibrium solubility, is the true saturation concentration of a compound in a solvent at equilibrium.[8] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (often 24-48 hours).[8][9] This value is more relevant for later-stage preclinical development, such as formulation for in vivo studies.
For initial biological screening and troubleshooting assay variability, kinetic solubility is the more practical and informative measurement.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What is the immediate troubleshooting step?
A3: This phenomenon, often termed "shock precipitation," is a common issue. The immediate troubleshooting step is to perform a step-wise dilution . Instead of adding the concentrated DMSO stock directly into the final volume of your aqueous buffer, first, create an intermediate dilution in a smaller volume of the buffer. Mix thoroughly, and then add this intermediate dilution to the final volume. This gradual reduction in DMSO concentration can often prevent the compound from crashing out of solution.[10] Additionally, ensuring your aqueous buffer is pre-warmed to the assay temperature (e.g., 37°C) can also help, as solubility is often temperature-dependent.[10]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific solubility-related problems.
Issue 1: Inconsistent IC50 values or poor reproducibility in cell-based assays.
This is a classic symptom of compound precipitation in the assay plate. The actual concentration of the compound in solution that the cells are exposed to is lower than the nominal concentration and may vary from well to well.
Caption: Troubleshooting workflow for inconsistent IC50 results.
-
Confirm Precipitation: Before and after your assay incubation period, inspect the wells of your plate under a microscope. Look for crystalline structures or amorphous aggregates that are not cells.
-
Determine Kinetic Solubility: Use the protocol provided below (Protocol 1) to determine the kinetic solubility of your compound in the specific assay buffer you are using. If the highest concentration in your dose-response curve exceeds the measured kinetic solubility, you are likely experiencing precipitation.
-
Implement a Solubilization Strategy: Based on the properties of your pyrazolo[4,3-c]pyridine derivative, choose an appropriate strategy from the "Solubility Optimization Strategies" section below.
Issue 2: Compound is poorly soluble even in DMSO.
While DMSO is a powerful solvent, some highly crystalline or lipophilic compounds can be challenging to dissolve at high concentrations (e.g., >20 mM).
-
Gentle Warming: Warm the vial in a water bath at 30-40°C for 10-15 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. This can help break up solid aggregates and facilitate dissolution.
-
Vortexing: Vortex the sample vigorously for 1-2 minutes.
-
Re-evaluate Stock Concentration: If the compound still does not dissolve, you may need to prepare a lower concentration stock solution. It is crucial to work with a fully dissolved stock solution to ensure accurate dilutions.
Part 3: Solubility Optimization Strategies & Protocols
This section details experimental approaches to improve the solubility of your pyrazolo[4,3-c]pyridine derivatives.
Strategy 1: pH Adjustment
Causality: The pyrazolo[4,3-c]pyridine scaffold contains a basic pyridine nitrogen. At a pH below its pKa, this nitrogen will be protonated, forming a more soluble salt. By lowering the pH of your aqueous buffer, you can significantly increase the solubility of your compound.
When to use: This is often the first and most effective strategy for basic compounds. It is particularly useful for biochemical assays that can tolerate a lower pH.
Considerations: Ensure the pH change does not negatively impact your biological target (e.g., enzyme activity, cell viability). The optimal pH will be a balance between compound solubility and assay integrity.
| pH of Buffer | Expected State of Pyrazolo[4,3-c]pyridine | Expected Solubility |
| pH < pKa | Predominantly protonated (cationic salt) | High |
| pH ≈ pKa | Mixture of protonated and neutral forms | Intermediate |
| pH > pKa | Predominantly neutral (free base) | Low |
Strategy 2: Use of Co-solvents and Excipients
Causality: Certain biocompatible organic molecules can increase the aqueous solubility of other compounds by reducing the polarity of the solvent or by forming complexes.
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD): These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[11] Poorly soluble compounds can become encapsulated within this cavity, forming a water-soluble inclusion complex.[2][12] This is an excellent strategy for cell-based assays as cyclodextrins are generally well-tolerated by cells.[2]
-
Co-solvents (e.g., PEG 400, Propylene Glycol): These can be used in small percentages in the final assay medium to increase solubility. However, they must be used with caution as they can affect cell membranes and protein conformation at higher concentrations. A thorough validation with a vehicle control is essential.
Strategy 3: Salt Form Screening
Causality: For preclinical development and in vivo studies, preparing a stable salt form of your compound can dramatically improve its solubility and dissolution rate.[13] Different counter-ions (e.g., hydrochloride, mesylate, tosylate) will form salts with varying physicochemical properties, including solubility and stability.
When to use: This is a more advanced strategy, typically employed when a lead compound has been identified and needs to be formulated for pharmacokinetic studies.
Strategy 4: Preparation of Amorphous Solid Dispersions (ASDs)
Causality: The energy barrier to dissolving a compound is not just about its interaction with the solvent but also about breaking the crystal lattice of the solid form. Amorphous solids lack a defined crystal structure and are therefore in a higher energy state, which generally leads to increased apparent solubility and faster dissolution rates.[1][14] ASDs involve dispersing the amorphous compound within a polymer matrix to prevent it from recrystallizing.[15]
When to use: This is an advanced formulation strategy for compounds with very high melting points and poor solubility that cannot be overcome by other means. It is primarily used for developing oral formulations for in vivo studies.[16]
Part 4: Detailed Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
Objective: To rapidly determine the kinetic solubility of pyrazolo[4,3-c]pyridine derivatives in an aqueous buffer.
Methodology:
-
Prepare Compound Stock: Create a 10 mM stock solution of your compound in 100% DMSO. Ensure it is fully dissolved.
-
Plate Setup: In a clear 96-well plate, add 196 µL of your chosen aqueous buffer (e.g., PBS, pH 7.4) to wells A1 through H1. Add 100 µL of the same buffer to all other wells.
-
Initial Dilution: Add 4 µL of the 10 mM DMSO stock to wells A1-H1. This creates a 200 µM solution in 2% DMSO. Mix well by pipetting up and down.
-
Serial Dilution: Perform a 1:1 serial dilution by transferring 100 µL from column 1 to column 2. Mix well. Continue this process across the plate to column 12.
-
Incubation: Incubate the plate at room temperature, protected from light, for 2 hours.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity).
-
Data Analysis: The kinetic solubility is the highest concentration at which the turbidity reading is not significantly above the background (buffer with 2% DMSO).
Caption: Workflow for the kinetic solubility assay.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of a pyrazolo[4,3-c]pyridine derivative.
Methodology:
-
Sample Preparation: Add an excess amount of solid compound (e.g., 1-2 mg) to a glass vial containing a known volume of the desired aqueous buffer (e.g., 1 mL). The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[9]
-
Phase Separation: After incubation, allow the vials to sit undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[17]
References
-
Jermain, S. V., Brough, C., & Williams, R. O. (2018). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Pharmaceutical Sciences, 107(3), 825-840. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Pharmaceutical Research, 24(5), 863-874. [Link]
-
Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 298-309. [Link]
-
Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Journal of Pharmaceutical Sciences, 85(2), 160-170. [Link]
-
Ghafourian, T., & Barzegar-Jalali, M. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine?. ResearchGate. [Link]
-
Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 353-371. [Link]
-
Siepe, S., et al. (2012). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Pharmaceutical Development and Technology, 17(4), 455-462. [Link]
-
Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555. [Link]
-
Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs, 4(2), 1-8. [Link]
-
Charton, M. (1969). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1240-1245. [Link]
-
Friesen, D. T., et al. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. [Link]
-
Stadlbauer, S., et al. (2016). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 12, 1629-1637. [Link]
-
Dahlin, J. L., Walters, M. A., & Zimmerman, G. R. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today, 11(11-12), 534-539. [Link]
-
USP. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 23(3), 42-45. [Link]
-
Serno, T., et al. (2010). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. Pharmaceutical Research, 27(8), 1534-1544. [Link]
-
Jona, J., & Nagapudi, K. (2010). Amorphous Active Pharmaceutical Ingredients in Preclinical Studies: Preparation, Characterization, and Formulation. American Pharmaceutical Review. [Link]
-
Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]
-
University of Puget Sound. (n.d.). Problem Set #3: Substitutent Effects and LFERS. [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9845-9850. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
Atale, N., & Gupta, K. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Biotechnology Reports, 30, e00623. [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]
-
NextGenRnD Solution. (n.d.). Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds. [Link]
-
Fares, R., et al. (2022). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]
-
Albert, K. (2013). Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. American Laboratory. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
Serajuddin, A. T. M. (2007). Salt Selection in Drug Development. Pharmaceutical Technology, 31(10), 102-114. [Link]
-
Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 10(3), 91-94. [Link]
-
Lynch, B. M., et al. (1973). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 113-118. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical Chemistry, 72(9), 1781-1787. [Link]
-
Harpago CDMO. (n.d.). How to administer amorphous solid dispersions to small laboratory animals?. [Link]
-
Patel, J. N., et al. (2015). Effect of β-cyclodextrin and Hydroxypropyl β-cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel Anti-cancer Drug Rigosertib. AAPS PharmSciTech, 16(4), 863-871. [Link]
-
de Alvarenga Junior, B. R., & Taylor, L. S. (2023). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. Molecular Pharmaceutics, 20(11), 5601-5616. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 5(5), 442-450. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 15(12), 9183-9195. [Link]
-
El-Damasy, A. K., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7805. [Link]
-
Kumar, L., et al. (2014). An evaluation of salt screening methodologies. AAPS PharmSciTech, 15(5), 1147-1158. [Link]
-
Bharate, S. S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8086-8095. [Link]
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
Sridhara, M., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Applicable Chemistry, 5(6), 1313-1321. [Link]
-
Molecular Pathology Outreach Course. (n.d.). Assay Troubleshooting. [Link]
-
Shcherbakov, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3201. [Link]
Sources
- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nextgenrnd.com [nextgenrnd.com]
- 13. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. How to administer amorphous solid dispersions to small laboratory animals? [harpagocdmo.com]
- 17. bioassaysys.com [bioassaysys.com]
Technical Support Center: Purification of Pyrazolo[4,3-c]pyridine Compounds
Welcome to the technical support center for the purification of pyrazolo[4,3-c]pyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable heterocyclic scaffolds. The unique electronic and structural properties of the pyrazolo[4,3-c]pyridine core, which make it a cornerstone for fragment-based drug discovery, also present significant purification challenges.[1]
This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you overcome common hurdles such as poor chromatographic resolution, low recovery, and product instability.
Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common issues encountered during the purification of pyrazolo[4,3-c]pyridine derivatives.
Q1: My pyrazolo[4,3-c]pyridine compound is streaking badly on my silica gel TLC plate and column. What's causing this and how can I fix it?
A: This is the most prevalent issue and is almost always caused by strong interactions between the basic nitrogen atoms in your pyrazolo[4,3-c]pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3] This interaction leads to a non-ideal equilibrium, resulting in significant peak tailing or streaking.
Causality: The lone pair of electrons on the pyridine nitrogen (and to a lesser extent, the pyrazole nitrogens) acts as a Lewis base, forming strong hydrogen bonds or even undergoing partial protonation by the acidic silica surface. This causes a portion of your compound to "stick" to the stationary phase and elute slowly, creating a tail.
Immediate Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base, like triethylamine (TEA) or ammonia (as a 7N solution in methanol), to your mobile phase. A typical starting concentration is 0.1-1% (v/v) TEA.[4] The modifier competitively binds to the acidic silanol groups, masking them from your compound and leading to sharper, more symmetrical peaks.[3][5]
-
Switch to a Different Stationary Phase: If a basic modifier is not desirable (e.g., if your compound is acid-labile and the modifier forms salts), consider using a less acidic stationary phase like neutral or basic alumina.
Q2: I'm struggling to separate my desired pyrazolo[4,3-c]pyridine from a regioisomeric impurity. What strategies can I employ?
A: Separating regioisomers is a significant challenge because they often have very similar polarities and molecular weights. This is a common issue in syntheses where unsymmetrical starting materials can lead to different isomers, such as N-1 vs. N-2 alkylation products.[6]
Solutions:
-
Orthogonal Chromatography: If you are failing with normal-phase (silica) chromatography, switch to a completely different separation mechanism. Reversed-phase HPLC (RP-HPLC) is the best alternative. Here, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7][8] Separation is based on hydrophobicity, which can often differentiate subtle structural differences between isomers.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent, often superior, technique for separating isomers, especially chiral ones.[9][10][11] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to very high-efficiency separations and fast run times.[9]
-
Stationary Phase Screening (Normal Phase): If you must use normal-phase chromatography, screen different stationary phases. A cyano (CN) or diol-bonded phase can offer different selectivity compared to standard silica.[2][12]
Q3: My compound has poor solubility in common chromatography solvents like hexanes and ethyl acetate. How can I effectively purify it?
A: The planar and often rigid structure of pyrazolopyridines can lead to poor solubility, making it difficult to load the compound onto a column without it precipitating.[13][14]
Solutions:
-
Stronger Loading Solvents: Use the minimum amount of a stronger, more polar solvent like dichloromethane (DCM), tetrahydrofuran (THF), or even a small amount of dimethylformamide (DMF) to dissolve your crude material.
-
Dry Loading Technique: Adsorb your crude product (dissolved in a suitable solvent) onto a small amount of silica gel or Celite. Evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be loaded directly onto the top of your column. This technique prevents the use of strong solvents that would otherwise ruin the separation at the start of the run.
-
Reversed-Phase Chromatography: Highly polar compounds are often more soluble in the polar mobile phases used in reversed-phase chromatography, making it a more suitable technique.[8][15]
Part 2: In-Depth Troubleshooting Guides
Problem: Low Recovery After Column Chromatography
Symptoms: You run a column, identify the correct fractions by TLC or LC-MS, but after evaporation, the yield of your purified pyrazolo[4,3-c]pyridine is significantly lower than expected.
Root Cause Analysis & Solutions:
-
Irreversible Adsorption on Silica:
-
Why it Happens: As discussed in the FAQs, the basicity of the heterocycle can cause it to bind so strongly to acidic silica that a portion of it never elutes from the column.
-
Validation: After your run, try flushing the column with a very polar, basic solvent system (e.g., 10% 7N NH3 in MeOH / 90% DCM). If you recover more of your product, irreversible adsorption was the culprit.
-
Solution: Always use a basic modifier (0.1-1% TEA) in your eluent during the initial purification. Alternatively, consider using a pre-treated, "neutralized" silica gel.[4]
-
-
Compound Degradation on the Column:
-
Why it Happens: The acidic nature of silica gel can catalyze the degradation of sensitive functional groups on your molecule over the long exposure time of a column run.
-
Validation: Analyze your crude material by LC-MS or NMR. Then, take a small sample of the crude material, stir it with silica gel in your chromatography solvent for a few hours, filter, and re-analyze. If new impurity peaks appear, your compound is likely degrading on the stationary phase.
-
Solution: Use a less acidic stationary phase like deactivated (end-capped) silica or alumina. Speed is also critical; use a faster flow rate or switch to a high-performance flash chromatography system to minimize the residence time on the column.
-
-
Formation of Non-Volatile Salts:
-
Why it Happens: If you use a non-volatile acid (like trifluoroacetic acid, TFA) as a modifier in RP-HPLC or a non-volatile base, it will form a salt with your compound. This salt will not evaporate, leading to an artificially high mass and potential issues in subsequent steps. If you use TEA with an acidic impurity or an acidic mobile phase, you can form triethylammonium salts which are not easily removed by evaporation.[4]
-
Validation: An NMR spectrum showing broad peaks characteristic of triethylammonium or a mass spectrum with an unexpected counter-ion can confirm this.
-
Solution: If you must use a modifier, opt for volatile ones like formic acid or ammonia. If triethylammonium salts are present, perform a post-purification aqueous workup. Dissolve the product in an organic solvent (like DCM or EtOAc), wash with a dilute base (e.g., NaHCO3 solution) to remove the acidic component, and then wash with water to remove any remaining salts.[4]
-
Problem: Identifying and Removing Synthesis-Related Impurities
Symptoms: You have isolated your main product, but NMR or LC-MS analysis shows persistent impurities that are difficult to remove.
Root Cause Analysis & Solutions:
-
Residual Palladium Catalyst (from Suzuki/Heck couplings):
-
Why it Happens: Pyrazolo[4,3-c]pyridines are often synthesized via palladium-catalyzed cross-coupling reactions.[1][16] Palladium can coordinate to the nitrogen atoms of your product, causing it to co-elute. This results in a grayish or blackish tint to your final compound.
-
Solution: After the reaction workup but before chromatography, consider treating the organic solution with a palladium scavenger. Alternatively, filtering the crude solution through a pad of Celite can help remove some of the heterogeneous catalyst.[17]
-
-
Homocoupling Byproducts (e.g., from Suzuki reactions):
-
Why it Happens: In Suzuki reactions, the boronic acid starting material can couple with itself to form a symmetrical biaryl impurity.[18] This impurity is often non-polar and can be difficult to separate from the desired product.
-
Solution: Optimizing the reaction conditions (e.g., ensuring an oxygen-free environment) can minimize the formation of this byproduct.[18] For purification, a careful crystallization is often the most effective method. Find a solvent system where the desired product and the non-polar impurity have different solubilities.
-
Part 3: Standard Operating Protocols (SOPs)
SOP 1: Flash Chromatography of a Basic Pyrazolo[4,3-c]pyridine on Silica Gel
This protocol is designed to mitigate peak tailing and improve recovery.
-
Slurry Preparation:
-
In a fume hood, prepare your mobile phase. For a moderately polar compound, a good starting point is a hexane/ethyl acetate gradient.
-
To the entire volume of your chosen solvents (both weak and strong), add triethylamine (TEA) to a final concentration of 0.5% (v/v). Causality: Pre-treating the entire solvent system ensures the column remains consistently neutralized, preventing your compound from ever encountering an unmodified acidic surface.
-
-
Column Packing:
-
Wet-pack your column using your initial, weak mobile phase (e.g., 95:5 Hexane/EtOAc + 0.5% TEA).
-
Equilibrate the column by flushing with 2-3 column volumes of this initial mobile phase. This ensures the silica is fully passivated by the TEA before the sample is loaded.[4]
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of dichloromethane (DCM) or your strong mobile phase.
-
Recommended: Perform a dry load by adsorbing this solution onto a small amount of silica (~1-2x the mass of the crude product), evaporating the solvent to dryness, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Run your gradient as determined by TLC analysis.
-
Collect fractions and monitor by TLC, ensuring your TLC mobile phase also contains 0.5% TEA for accurate correlation.
-
-
Work-up:
-
Combine the pure fractions.
-
Evaporate the solvent using a rotary evaporator. The TEA is volatile and should co-evaporate. For final traces, you can co-evaporate with DCM or toluene.
-
SOP 2: Purification by Crystallization
Crystallization is a powerful technique for achieving high purity, especially for removing small amounts of closely-eluting impurities.[8][19]
-
Solvent Screening:
-
Place a few milligrams of your impure compound into several small vials.
-
Add a small amount (~0.5 mL) of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like EtOAc/Hexane).
-
Identify a solvent that dissolves your compound when hot but in which it is poorly soluble at room temperature or upon cooling in an ice bath.[8] This is your ideal crystallization solvent.
-
-
Dissolution:
-
Place the bulk of your impure compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating (e.g., on a hotplate with stirring) until the solid just dissolves. Use the absolute minimum amount of hot solvent required.[8]
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask loosely with a watch glass prevents solvent evaporation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid crashing can trap impurities.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[8]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[8]
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Part 4: Visualization & Data
Decision-Making Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting the appropriate purification method for your pyrazolo[4,3-c]pyridine compound.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. reddit.com [reddit.com]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. selvita.com [selvita.com]
- 11. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 12. hawach.com [hawach.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Polar Compounds | SIELC Technologies [sielc.com]
- 16. Pyridine synthesis [organic-chemistry.org]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
addressing regioselectivity issues in the synthesis of pyrazolo[4,3-c]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the pyrazolo[4,3-c]pyridine scaffold. This valuable heterocyclic motif is a cornerstone in modern drug discovery, but its synthesis is often complicated by significant regioselectivity challenges.
This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides. Our goal is to explain the causality behind experimental outcomes and provide you with robust, validated protocols to control the regiochemistry of your reactions, ensuring you synthesize the desired pyrazolo[4,3-c] isomer with high fidelity.
The Challenge of Pyrazolopyridine Regioisomers
The fusion of a pyrazole ring and a pyridine ring can result in several distinct isomers, including the therapeutically relevant pyrazolo[3,4-b], pyrazolo[3,4-c], and pyrazolo[4,3-c] scaffolds.[1] The subtle differences in the placement of the nitrogen atoms and the fusion points dramatically alter the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. Lack of control during synthesis often leads to a mixture of these isomers, complicating purification and reducing the yield of the target compound.
Caption: Key regioisomers in the pyrazolopyridine family.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction to form the pyrazole ring on a pyridine precursor is yielding a mixture of pyrazolo[4,3-c] and pyrazolo[3,4-b] isomers. What is causing this, and how can I control it?
Answer:
This is the most common regioselectivity issue. It typically arises when a substituted pyridine N-oxide is activated and undergoes intramolecular cyclization. The outcome is dictated by a competition between cyclization at the C-2 and C-4 positions of the pyridine ring. The selectivity of this crucial step is highly dependent on the reaction mechanism, which can be influenced by your choice of activating agent and solvent.[2]
Causality & Mechanistic Insight:
The cyclization of a precursor like a 3-acylpyridine N-oxide tosylhydrazone involves the activation of the N-oxide oxygen, making the pyridine ring susceptible to nucleophilic attack from the hydrazone nitrogen.
-
Polar (Charge-Controlled) Pathway: "Hard" nucleophiles and certain activating agents favor attack at the most electron-deficient position, which is often the C-2 position. This leads to the formation of the pyrazolo[3,4-b]pyridine isomer.[2]
-
Single-Electron Transfer (SET) Pathway: Other activating agents can promote a SET mechanism. The resulting radical cyclization may favor attack at the C-4 position, leading to the desired pyrazolo[4,3-c]pyridine.[2]
By carefully selecting the activating electrophile, you can steer the reaction toward one of these pathways.
Caption: Competing pathways in pyrazolopyridine synthesis.
Troubleshooting Protocol: Regiocontrol via Electrophile Selection
A study has shown that moderate to good regiocontrol can be achieved by changing the electrophilic additive used to activate the N-oxide.[2]
| Activating Agent | Typical Base | Solvent | Predominant Isomer | Rationale |
| Tosyl Anhydride (Ts₂O) | Triethylamine | Dichloromethane | Pyrazolo[3,4-b]pyridine | Promotes a polar mechanism, favoring attack at C-2.[2] |
| Triflic Anhydride (Tf₂O) | Triethylamine | Dichloromethane | Pyrazolo[4,3-c]pyridine | Favors a SET mechanism, directing cyclization to C-4.[2] |
Step-by-Step Methodology (Favoring Pyrazolo[4,3-c]pyridine):
-
Preparation: Dissolve the (Z)-3-acylpyridine N-oxide tosylhydrazone (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N) (2.2 eq.) to the solution.
-
Activation: Slowly add a solution of trifluoromethanesulfonic (triflic) anhydride (Tf₂O) (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes. Maintain the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product mixture via column chromatography on silica gel to isolate the pyrazolo[4,3-c]pyridine isomer.
-
Confirmation: Confirm the regiochemistry using 2D-NMR techniques (see Question 4).
Question 2: I am building the pyridine ring onto a pyrazole precursor. How can I avoid regioselectivity issues from the start?
Answer:
This is an excellent strategy that often provides better control. The key is to use reactants where the reactive sites are unambiguously defined, thus preventing the formation of isomeric products. Two highly effective methods are the use of symmetrical biselectrophiles and multi-component reactions that generate a transient, symmetrical intermediate.
Strategy 1: The Gould-Jacobs Reaction with Symmetrical Electrophiles
The Gould-Jacobs reaction is a classic method for forming a pyridine ring. When you react a 4-aminopyrazole with a symmetrical 1,3-CCC-biselectrophile like diethyl 2-(ethoxymethylene)malonate, regioselectivity is not an issue because both electrophilic ends of the reagent are identical.[1][3] This approach reliably produces 4-hydroxy-pyrazolo[4,3-c]pyridines (which exist as the pyridone tautomer).
Caption: Workflow for regioselective Gould-Jacobs reaction.
Strategy 2: Three-Component Reactions
Another powerful technique is to generate the 1,3-CCC-biselectrophile in situ from simpler starting materials.[1][3] A three-component reaction between a 4-aminopyrazole, an aldehyde, and a ketone (or other active methylene compound) proceeds through a well-defined mechanism. The aldehyde and ketone first undergo a condensation to form an α,β-unsaturated ketone. The aminopyrazole then reacts in a predictable Michael addition followed by cyclization, leading to a single regioisomer. This method avoids the need to synthesize and handle potentially unstable or unsymmetrical biselectrophiles.[1]
Question 3: How can I use protecting groups to direct subsequent C-H functionalization and ensure regioselectivity?
Answer:
Protecting groups are a critical tool for controlling regioselectivity, not just in the initial ring formation, but also in the subsequent functionalization of the pyrazolopyridine core. The two nitrogen atoms in the pyrazole ring (N-1 and N-2) have different electronic environments and steric accessibility. By selectively protecting one of them, you can direct metallation and subsequent electrophilic trapping to a specific position on the fused pyridine ring.
While much of the detailed literature focuses on the pyrazolo[3,4-c] isomer, the principles are directly applicable to your pyrazolo[4,3-c] system.[4]
Controlling C-H Functionalization:
-
Selective N-Protection: First, establish conditions to selectively protect either the N-1 or N-2 position of your pyrazolo[4,3-c]pyridine core. For example, using a bulky protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyran) under carefully controlled conditions (e.g., reaction time, base) can favor one isomer over the other. The N-1 protected product is often the thermodynamically more stable isomer.[4]
-
Directed Metallation: The position of the protecting group dictates where metallation will occur. For instance, a protecting group at N-1 may direct a strong, non-nucleophilic base like TMPMgCl·LiCl (a Hauser base) to deprotonate the C-7 position due to its proximity and acidity.[4] Conversely, an N-2 protecting group would likely direct metallation to a different site, such as C-3.
-
Electrophilic Quench: The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles (e.g., I₂, aldehydes, disulfides) or used in cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura) to install desired substituents at a specific position with near-perfect regioselectivity.[4]
This vectorial, or site-specific, functionalization approach is invaluable in fragment-based drug discovery for elaborating a core scaffold in a controlled, directional manner.[4]
Question 4: I have synthesized my product, but I am unsure of its regiochemistry. What are the best analytical methods for confirmation?
Answer:
Unambiguously determining the regiochemistry of your product is critical. While 1D ¹H and ¹³C NMR provide essential information, they often cannot definitively distinguish between isomers like pyrazolo[4,3-c] and pyrazolo[3,4-b]pyridines, as the chemical shifts can be very similar.[1] Advanced 2D-NMR techniques are the gold standard for this purpose.
Recommended Analytical Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Confirm the elemental composition and molecular weight of your product. This ensures you have the correct formula but does not distinguish between isomers.
-
1D NMR (¹H, ¹³C, ¹⁹F): Obtain high-quality 1D spectra. These are crucial for initial assessment and for comparison with literature data if available. For fluorinated compounds, ¹⁹F NMR is essential.[5]
-
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful technique for assigning regiochemistry. NOESY detects through-space correlations between protons that are close to each other (< 5 Å).
-
Procedure: Look for a correlation between a proton on the pyrazole ring (e.g., H-3) and a proton on the pyridine ring (e.g., H-4).
-
Interpretation: A clear NOE cross-peak between H-3 and H-4 would provide strong evidence for the pyrazolo[4,3-c] fusion, as these protons are spatially close in this isomer. In the pyrazolo[3,4-b] isomer, these protons are too far apart to produce a significant NOE.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It can be used to trace the connectivity of the carbon skeleton and confirm the fusion pattern by identifying key correlations between pyrazole protons and pyridine carbons (or vice versa) across the fusion bond.
By using a combination of these methods, particularly 2D-NOESY, you can be confident in the structural assignment of your synthesized pyrazolopyridine.
References
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
-
Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
McGrath, M. J., & Katkevics, M. (2012). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters. [Link]
-
Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Iaroshenko, V. O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]
-
Sosnovskikh, V. Y., et al. (2017). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
Technical Support Center: Stability of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and its derivatives. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical advice for addressing the stability challenges you may encounter while working with this compound in solution. This resource is structured to help you not only solve problems but also understand the underlying chemical principles to prevent future issues.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: I've just received my solid sample of this compound. What are the best practices for initial handling and storage?
A1: Proper initial handling is the first step in ensuring the long-term integrity of your compound. For the solid form, we recommend the following:
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] For long-term storage, keeping the compound at or below 4°C is advisable.
-
Inert Atmosphere: While not always necessary for short-term storage, if you plan to store the compound for an extended period, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation.
-
Avoid Contamination: Use clean, dry spatulas and weighing instruments to prevent the introduction of moisture or other reactive substances.
Q2: I'm preparing a stock solution of the compound. Which solvents are recommended, and are there any I should avoid?
A2: The choice of solvent is critical and can significantly impact the stability of your compound.
-
Recommended Solvents: For initial stock solutions, high-purity, anhydrous solvents such as DMSO, DMF, or ethanol are generally suitable.
-
Solvents to Use with Caution: While the parent compound has some solubility in water, be aware that aqueous solutions can be more susceptible to pH-dependent hydrolysis. If you must use aqueous buffers, it is crucial to determine the optimal pH for stability. Based on studies of similar heterocyclic structures like pyrrolo[3,4-c]pyridine-1,3-dione derivatives, neutral pH is likely to be the most stable.[2]
-
Purity Matters: Always use high-purity, anhydrous solvents to avoid introducing contaminants that could catalyze degradation.
Q3: My solution has turned a pale yellow color overnight. What could be the cause?
A3: A change in color is often an indicator of degradation. The most likely culprits are:
-
Oxidation: The tetrahydro-1H-pyrazolo[4,3-c]pyridine ring system can be susceptible to oxidation, especially when exposed to air and light over time. This can lead to the formation of colored byproducts.
-
Photodegradation: Many heterocyclic compounds are light-sensitive.[2] Exposure to ambient laboratory light, particularly UV wavelengths, can induce degradation. We strongly recommend protecting your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data for this exact molecule is limited, we can infer potential pH sensitivities from related compounds. Studies on similar pyrazolo[4,3-c]pyridine structures and other related heterocycles have shown that they can be unstable in both acidic and, particularly, alkaline conditions.[2]
-
Alkaline Conditions (pH > 8): This is often the most significant concern. The basic nitrogen atoms in the ring system can be involved in degradation pathways that are accelerated at high pH.
-
Acidic Conditions (pH < 6): While generally more stable than in alkaline conditions, acidic environments can also lead to hydrolysis or ring-opening over time.
-
Neutral Conditions (pH 6.5-7.5): This is predicted to be the pH range of maximum stability.[2]
To ensure the reliability of your experiments, we highly recommend performing a preliminary pH stability screen if you plan to work with aqueous solutions for extended periods.
Troubleshooting Guide
This section provides a more in-depth, problem-solving approach to common stability issues.
Problem 1: Inconsistent results in my biological assay.
If you are observing variable results, such as a loss of potency or unexpected off-target effects, the stability of your compound in the assay medium could be the root cause.
Troubleshooting Decision Tree
Caption: Workflow for a forced degradation study.
Hypothetical Degradation Pathway
Based on the chemistry of related heterocyclic systems, a potential point of oxidative degradation could be the tetrahydropyridine ring. Oxidation could lead to aromatization or the formation of N-oxides.
Caption: A hypothetical oxidative degradation pathway.
By understanding the potential instabilities of this compound and by employing the systematic troubleshooting and experimental protocols outlined above, you can ensure the integrity of your compound and the reliability of your experimental results.
References
-
Gornowicz, A. et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
Sources
Technical Support Center: Overcoming Poor Cell Permeability of Pyrazolo[4,3-c]pyridine Inhibitors
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrazolo[4,3-c]pyridine scaffold. This guide is designed to provide in-depth troubleshooting assistance and foundational knowledge to address one of the most common challenges encountered with this class of inhibitors: poor cell permeability. We will explore the underlying causes of this issue and provide actionable, field-proven strategies to diagnose and overcome it in your experiments.
Troubleshooting Guide: From Biochemical Hit to Cellular Activity
This section is for users who have an active pyrazolo[4,3-c]pyridine inhibitor in a biochemical or target-based assay but are observing diminished or no activity in cell-based models.
Q1: My pyrazolo[4,3-c]pyridine inhibitor is highly potent against its target enzyme/protein, but shows weak or no activity in my cellular assay. What's the first step?
Answer: This is a classic and frequent challenge in drug discovery, often pointing directly to issues with the compound's ability to reach its intracellular target. The discrepancy between biochemical potency (e.g., IC₅₀) and cellular activity (e.g., EC₅₀) is your primary clue. Before assuming the cause is poor permeability, it's crucial to rule out experimental artifacts.
The Causality: A compound's journey from the culture media to its intracellular target is fraught with barriers. It must remain stable and soluble in the media, cross the lipid bilayer of the cell membrane, and evade any cellular defense mechanisms like efflux pumps. A failure at any of these steps will result in a low intracellular concentration, rendering the compound ineffective regardless of its intrinsic potency.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for low cellular activity.
Q2: My compound seems stable and soluble. How do I definitively test if it's an efflux pump substrate?
Answer: If your compound has poor permeability, one reason could be that it is actively being transported out of the cell by efflux pumps, which are transmembrane proteins that act as cellular housekeepers, expelling a wide range of substances.[1][2] This can keep the intracellular concentration of your inhibitor below the threshold required for target engagement.
The Causality: Efflux pumps, such as P-glycoprotein (P-gp/MDR1), are a primary mechanism of drug resistance in cells.[1][2] If your inhibitor is a substrate for one of these pumps, it may enter the cell via passive diffusion but is then immediately ejected, preventing it from accumulating.
A straightforward and effective method to test this is to see if the cellular activity of your inhibitor can be rescued by co-administering a known efflux pump inhibitor.
Experimental Protocol: Efflux Pump Co-incubation Assay
This protocol is designed to determine if the low cellular activity of your pyrazolo[4,3-c]pyridine inhibitor is due to its recognition and expulsion by common efflux pumps.
Materials:
-
Your pyrazolo[4,3-c]pyridine inhibitor stock solution.
-
A broad-spectrum efflux pump inhibitor (e.g., Verapamil or Reserpine).
-
Cell line used in your primary cellular assay.
-
Complete cell culture medium.
-
Assay plate (e.g., 96-well).
-
Your standard cellular assay readout reagents (e.g., CellTiter-Glo®, MTS reagent).
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density for your standard cellular assay and incubate overnight to allow for attachment.
-
Prepare Treatment Groups: You will need four main treatment arms for this experiment:
-
Vehicle Control: Cells treated with the final concentration of solvent (e.g., DMSO).
-
Inhibitor Alone: A dose-response curve of your pyrazolo[4,3-c]pyridine inhibitor.
-
Efflux Blocker Alone: Cells treated with a fixed, non-toxic concentration of the efflux pump inhibitor (e.g., 10 µM Verapamil). This is to ensure the blocker itself does not affect the assay readout.
-
Combination Treatment: The same dose-response curve of your inhibitor, but with each well also containing the fixed concentration of the efflux pump inhibitor.
-
-
Treatment: Remove the old media from the cells and add the media containing the respective treatments.
-
Incubation: Incubate the plate for the same duration as your standard cellular assay.
-
Assay Readout: Perform your standard assay to measure the cellular effect (e.g., cell viability, target phosphorylation).
-
Data Analysis:
-
Plot the dose-response curves for the "Inhibitor Alone" and "Combination Treatment" groups.
-
Calculate the EC₅₀ for both conditions.
-
Interpretation: A significant leftward shift in the dose-response curve (i.e., a much lower EC₅₀) in the presence of the efflux pump inhibitor strongly suggests your compound is an efflux substrate. The restored potency should ideally approach the biochemical IC₅₀ of your compound.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamental properties of pyrazolo[4,3-c]pyridines and proactive strategies to improve their cellular uptake.
Q3: What intrinsic physicochemical properties of the pyrazolo[4,3-c]pyridine scaffold contribute to poor permeability?
Answer: The pyrazolo[4,3-c]pyridine core, while a versatile scaffold for engaging various biological targets, possesses inherent physicochemical characteristics that can hinder its passage across the lipid-rich cell membrane.[3] These properties often place it in the challenging "beyond Rule of 5" chemical space, similar to other complex molecules like PROTACs.[4]
The Causality: Passive diffusion across the cell membrane is governed by a balance between lipophilicity (to enter the lipid core) and hydrophilicity (to be soluble in the aqueous environment). Key parameters that disrupt this balance for pyrazolo[4,3-c]pyridines include:
-
High Polar Surface Area (PSA): The presence of nitrogen atoms in both the pyrazole and pyridine rings contributes significantly to the molecule's polarity. Additional polar functional groups required for target binding (e.g., sulfonamides, amines) further increase PSA. A high PSA leads to a strong solvation shell of water molecules, which must be stripped away for the compound to enter the nonpolar membrane interior—an energetically unfavorable process.
-
Hydrogen Bond Donors (HBDs): Unsubstituted N-H groups on the pyrazole ring or amine substituents are potent HBDs. Like high PSA, these groups favor interaction with water over the lipid bilayer.
-
Molecular Weight (MW) and Rigidity: The fused bicyclic system provides a rigid core. While rigidity can be excellent for target binding, large and inflexible molecules often have difficulty navigating through the fluid mosaic of the cell membrane.[4]
| Property | Typical Challenge with Scaffold | Impact on Permeability |
| LogP (Lipophilicity) | Often low due to multiple nitrogen atoms. | Low LogP reduces partitioning into the lipid membrane. |
| Polar Surface Area (PSA) | Inherently high; increases with polar substituents. | High PSA (>140 Ų) is strongly correlated with poor permeability. |
| Hydrogen Bond Donors | N-H on the pyrazole ring is a common HBD. | Each HBD reduces permeability by roughly an order of magnitude. |
| Molecular Weight (MW) | Can easily exceed 500 Da with necessary substitutions. | High MW is generally associated with lower passive diffusion rates. |
This table summarizes general trends. The interplay of these factors determines the final permeability profile.
Q4: What are the primary strategies to improve the cell permeability of my lead compound?
Answer: Improving permeability involves a multi-pronged approach that can be broadly categorized into Structural Modification and Formulation Strategies .
1. Structural Modification (Medicinal Chemistry Approach)
This involves altering the chemical structure of the inhibitor to make it more membrane-friendly.[5] The goal is to reduce its polarity and hydrogen bonding capacity while preserving its binding affinity for the target.
Caption: Key structural modification strategies to enhance permeability.
-
Masking Polar Groups: If an N-H group on the pyrazole ring is not essential for target binding, it can be capped with a small, non-polar group like a methyl group. This single modification can dramatically reduce PSA and eliminate a hydrogen bond donor.[5]
-
Bioisosteric Replacement: Replace polar functional groups (like a carboxylic acid or hydroxyl group) with less polar bioisosteres (like a tetrazole or a methoxy group) that can still maintain the key interactions with the target protein.[5]
-
Prodrugs: This is an advanced strategy where a polar group is temporarily masked with a lipophilic moiety (e.g., an ester). This "prodrug" can cross the cell membrane more easily. Once inside the cell, endogenous enzymes (like esterases) cleave off the lipophilic mask, releasing the active, polar inhibitor at its site of action.
2. Formulation Strategies
If structural modifications are not feasible or compromise activity, advanced formulation techniques can be used to shuttle the inhibitor into the cell.[6][7]
-
Nanoparticle Encapsulation: Encapsulating the inhibitor within lipid-based or polymeric nanoparticles can facilitate its entry into cells via endocytosis, bypassing the need for passive diffusion across the membrane.[8][9] This is particularly useful for kinase inhibitors.[10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in aqueous media. This can improve the solubilization and absorption of poorly soluble and permeable compounds.[12]
Q5: Which in vitro permeability assay should I start with: PAMPA or Caco-2?
Answer: Both the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay are valuable tools, but they answer different questions and are best used at different stages of drug development. For initial screening of pyrazolo[4,3-c]pyridines, PAMPA is the recommended starting point.
The Causality: PAMPA exclusively measures passive diffusion, which is the primary route of entry you are trying to optimize for these inhibitors. It is a simple, high-throughput, and cost-effective way to get a clean measure of a compound's intrinsic ability to cross a lipid barrier. The Caco-2 assay is more complex and measures both passive diffusion and active transport (including efflux), making it a better tool for later-stage development when you need to understand more complex absorption dynamics.[13][14]
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Principle | Measures passive diffusion across a synthetic lipid-infused membrane. | Measures transport across a cultured monolayer of human colorectal adenocarcinoma cells. |
| Biological Complexity | Low (Acellular). Provides a clean read on passive permeability. | High (Cell-based). Models the intestinal epithelium, including active transporters and efflux pumps. |
| Information Provided | Intrinsic passive permeability (Pₑ). | Apparent permeability (Pₐₚₚ), including passive and active transport. Can determine efflux ratio. |
| Throughput | High (96/384-well format). | Low to Medium. |
| Cost & Time | Low cost, rapid (results in <24h). | High cost, time-consuming (cells require ~21 days of culture). |
| Best Use Case | Early Discovery/Hit-to-Lead: Rapidly screen and rank compounds based on passive diffusion. Ideal for guiding initial medicinal chemistry efforts. | Lead Optimization/Pre-clinical: Characterize lead candidates, investigate efflux liability, and predict in vivo oral absorption. |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of your inhibitors.
Materials:
-
PAMPA plate system (e.g., from Millipore or Corning), consisting of a 96-well donor plate and a 96-well acceptor plate. The filter of the donor plate is coated with a lipid solution (e.g., lecithin in dodecane).
-
Your pyrazolo[4,3-c]pyridine inhibitors.
-
High and low permeability control compounds (e.g., Testosterone and Furosemide).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
UV-Vis plate reader or LC-MS/MS for concentration analysis.
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate:
-
Prepare solutions of your test compounds and controls in PBS at a known starting concentration (e.g., 100 µM).
-
Carefully add 200 µL of each compound solution to the donor plate wells.
-
-
Assemble and Incubate: Place the donor plate into the acceptor plate, ensuring the lipid-coated filters are immersed in the acceptor buffer. This "sandwich" creates the permeability barrier.
-
Incubate the plate sandwich at room temperature for a set period (e.g., 4-18 hours) with gentle shaking. During this time, compounds will diffuse from the donor to the acceptor compartment based on their permeability.
-
Analysis:
-
After incubation, carefully separate the plates.
-
Measure the final concentration of the compound in both the donor (CD) and acceptor (CA) wells using an appropriate analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or LC-MS for higher sensitivity).
-
-
Calculate Permeability (Pₑ): The effective permeability coefficient (Pₑ) can be calculated using established equations that account for incubation time, membrane area, and well volumes. The final value is typically reported in cm/s. Compare the Pₑ of your test compounds to the high and low permeability controls to classify their permeability potential.
References
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available from: [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available from: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. Available from: [Link]
-
Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available from: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available from: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available from: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed. Available from: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][15]benzothiazine 5,5‐Dioxide Derivatives. PMC - PubMed Central. Available from: [Link]
-
Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. MDPI. Available from: [Link]
-
Methods for Measuring Permeability. NCBI Bookshelf. Available from: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available from: [Link]
-
NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][15]benzothiazine 5,5-Dioxide Derivatives. PubMed. Available from: [Link]
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers. SciSpace. Available from: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available from: [Link]
-
Nanomedicine of tyrosine kinase inhibitors. PMC - PubMed Central. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available from: [Link]
-
Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy. PMC - NIH. Available from: [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. Available from: [Link]
-
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. IntechOpen. Available from: [Link]
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. Available from: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Available from: [Link]
-
Efflux Pump‑Mediated Resistance in Chemotherapy. Annals of Medical and Health Sciences Research. Available from: [Link]
-
Method for Determination of Drug Permeability. Labinsights. Available from: [Link]
-
Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. ResearchGate. Available from: [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. Available from: [Link]
-
Efflux Pump-Binding 4(3-Aminocyclobutyl)Pyrimidin-2-Amines Are Colloidal Aggregators. PMC - NIH. Available from: [Link]
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Pyrazolo[5,1-c][15][16]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. Available from: [Link]
-
Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. MDPI. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available from: [Link]
-
Physical Chemistry of Chloroquine Permeation through the Cell Membrane with Atomistic Detail. IRIS Unimore. Available from: [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available from: [Link]
Sources
- 1. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amhsr.org [amhsr.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers | MDPI [mdpi.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective [mdpi.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.biomol.com [resources.biomol.com]
- 14. labinsights.nl [labinsights.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazolo[4,3-c]pyridine Analogs
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridine analogs. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing practical solutions and in-depth explanations to guide your experimental work. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
This guide is structured to provide rapid access to solutions for common problems through our FAQs, followed by a more comprehensive troubleshooting section for more complex issues. We also include detailed experimental protocols and visual guides to support your research.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of pyrazolo[4,3-c]pyridine analogs.
Q1: What are the primary synthetic strategies for constructing the pyrazolo[4,3-c]pyridine core?
A1: There are two main approaches for synthesizing the pyrazolo[4,3-c]pyridine system. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The two primary strategies are:
-
Annelation of a pyrazole ring onto a pre-existing, suitably functionalized pyridine derivative. [1]
-
Formation of the pyridine ring from a pyrazole precursor that already contains the necessary functionalities. [1] This approach is often favored due to the availability of diverse pyrazole building blocks.
Q2: My reaction to form the pyrazolo[4,3-c]pyridine is showing low or no yield. What are the most common causes?
A2: Low yields can stem from several factors. The most common culprits are:
-
Poor quality of starting materials or reagents: Ensure that your solvents are anhydrous and your reagents are pure.
-
Suboptimal reaction temperature: Many of the cyclization and cross-coupling reactions are sensitive to temperature. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition.
-
Ineffective catalyst or ligand: For cross-coupling reactions, the choice of palladium catalyst and ligand is crucial. Ensure they are appropriate for the specific transformation.
-
Atmospheric contamination: Some reactions, particularly those involving organometallic reagents, require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.
Q3: I'm observing the formation of a significant side product in my reaction. What could it be?
A3: The nature of the side product will depend on your specific reaction. However, a known issue in related syntheses, such as that of pyrazolo[4,3-b]pyridines, is the C-N migration of an acetyl group, leading to the formation of an N-aryl-N-acetylhydrazone.[2][3][4] If your synthesis involves similar intermediates, this could be a possibility. It is also common to have side reactions involving ester groups if strong nucleophilic bases like NaOH or MeONa are used.[2]
Q4: How can I improve the regioselectivity of my synthesis?
A4: Regioselectivity can be a challenge, particularly when forming the pyridine ring. One effective strategy to overcome regioselectivity problems is to use a three-component reaction.[5] This approach generates a key intermediate in situ, which can lead to the preferential formation of one isomer.[5] Careful selection of protecting groups can also direct the reaction to the desired position.
Q5: My final product appears to have oxidized spontaneously. How can I prevent this?
A5: Spontaneous oxidation can occur in some synthetic routes to form the final aromatic pyrazolopyridine system.[5] While the exact mechanism is not always clear, it is often attributed to atmospheric oxygen.[5] To mitigate this, running the reaction under a strictly inert atmosphere (nitrogen or argon) can be beneficial. If the oxidation is a desired final step, exposure to air may be sufficient.[6]
Troubleshooting Guide
This section provides a more detailed approach to resolving common experimental issues.
Symptom 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Action |
| Inactive Catalyst | For cross-coupling reactions (e.g., Suzuki, Sonogashira), the palladium catalyst can be sensitive to air and moisture. Action: Use fresh catalyst, ensure proper inert atmosphere techniques (degassing solvents, using a glovebox or Schlenk line), and consider a pre-catalyst that is more air-stable. |
| Incorrect Base | The choice and strength of the base are critical. For example, in some reactions, a non-nucleophilic base like K2CO3 can lead to decomposition.[2] Action: Screen different bases (e.g., Cs2CO3, K3PO4, organic bases like DBU or Et3N) to find the optimal one for your specific reaction. |
| Suboptimal Solvent | The solvent can significantly impact solubility and reaction rates. Action: If you are experiencing poor solubility or slow reaction times, consider a different solvent or a co-solvent system. For instance, the addition of DCE as a co-solvent has been shown to improve scalability in some cases.[7] |
| Low Reaction Temperature | Many cyclization and cross-coupling reactions require heating. Action: Incrementally increase the reaction temperature. Microwave heating can also be an effective way to accelerate reactions and improve yields.[1][7] |
| Decomposition of Starting Material | Your starting materials or intermediates may be unstable under the reaction conditions. Action: Monitor the reaction by TLC or LC-MS at early time points to check for the disappearance of starting material without the formation of the product. If decomposition is suspected, consider milder reaction conditions (lower temperature, weaker base). |
Symptom 2: Formation of Multiple Products/Impurities
| Potential Cause | Explanation & Recommended Action |
| Lack of Regioselectivity | The reaction may be proceeding at multiple sites on your molecule. Action: As mentioned in the FAQs, consider a three-component reaction strategy to improve regioselectivity.[5] Alternatively, the use of protecting groups can block reactive sites and direct the reaction to the desired position. |
| Side Reactions | Unintended reactions can compete with the desired transformation. For instance, strong bases can react with ester groups.[2] Action: Use milder bases like DABCO or secondary amines to avoid side reactions with sensitive functional groups.[2] |
| Incomplete Reaction | The presence of starting material alongside your product can complicate purification. Action: Increase the reaction time or temperature. Ensure that the stoichiometry of your reagents is correct. |
| Product Degradation | The desired product may be forming but is then degrading under the reaction conditions. Action: Monitor the reaction progress and stop the reaction as soon as the product is formed. A time-course study can help determine the optimal reaction time. |
Symptom 3: Difficulty in Product Purification
| Potential Cause | Explanation & Recommended Action |
| Co-eluting Impurities | Impurities with similar polarity to your product can be difficult to separate by column chromatography. Action: Try a different solvent system for your chromatography. If that fails, consider recrystallization or preparative HPLC. |
| Residual Catalyst | Palladium catalysts can be difficult to remove. Action: Filter the reaction mixture through Celite® to remove the bulk of the catalyst.[7] Specific scavengers can also be used to remove residual palladium. |
| Tarry or Oily Product | The product may not be a solid, making isolation difficult. Action: If the product is an oil, try to precipitate it as a salt by adding an appropriate acid (e.g., HCl in ether). Trituration with a non-polar solvent can sometimes induce crystallization. |
Experimental Protocols
Here are detailed protocols for common reactions used in the synthesis of pyrazolo[4,3-c]pyridine analogs.
Protocol 1: Tandem Borylation and Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a procedure used for the functionalization of a pyrazolopyridine core.[7]
Step 1: Borylation
-
In an oven-dried microwave reaction vial, add [Ir(COD)OMe]2 (0.025 eq.), B2pin2 (1.10 eq.), and dtbpy (0.05 eq.).
-
Seal the vial and degas by cycling between vacuum and nitrogen.
-
Add a solution of the SEM-protected pyrazolopyridine in anhydrous MTBE (0.4 M) under a nitrogen atmosphere.
-
Heat the reaction mixture in a microwave reactor at 100 °C until GCMS analysis indicates complete conversion to the boronate ester.
-
Concentrate the reaction mixture under reduced pressure to afford the crude boronate ester.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To the vial containing the crude boronate ester, add Cs2CO3 (2.00 eq.), Pd(dppf)Cl2 (0.025 eq.), and the desired aryl halide (1.10 eq.).
-
Add anhydrous DMAc (1 M) under a nitrogen atmosphere.
-
Heat the reaction mixture in a microwave reactor at 120 °C until GCMS analysis shows complete consumption of the boronate ester.
-
Cool the reaction mixture and filter through a pad of Celite®, washing the residue with EtOAc.
-
Combine the filtrates, wash with water and brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel flash column chromatography.
Protocol 2: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines via Modified Japp-Klingemann Reaction
This protocol is based on an efficient method for the synthesis of related pyrazolo[4,3-b]pyridines.[2][4]
-
To a solution of the nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (1 mmol).
-
Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).
-
Add pyrrolidine (4 mmol) and stir the reaction mixture at 40 °C for another 15–90 minutes (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into 1N hydrochloric acid (50 mL).
-
Extract the aqueous layer with CHCl3.
-
Combine the organic phases, dry over anhydrous Na2SO4, and evaporate the solvent.
-
Purify the crude product by flash chromatography (SiO2/10% EtOAc in CHCl3) and/or recrystallization.
Visual Guides
Troubleshooting Workflow for Low Product Yield
This diagram outlines a logical progression for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low-yield reactions.
General Synthetic Pathway for Pyrazolo[4,3-c]pyridine Analogs
This diagram illustrates a common synthetic route involving a Sonogashira coupling followed by cyclization.
Caption: A common synthetic route to pyrazolo[4,3-c]pyridines.
References
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023).
- Beletskaya, I. P., & Cheprakov, A. V. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
- Beletskaya, I. P., & Cheprakov, A. V. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- (N/A).
- (N/A). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
- (N/A). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals.
- (N/A). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- Beletskaya, I. P., & Cheprakov, A. V. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI.
Sources
- 1. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a robust and scalable process.
Overview of the Synthetic Challenge
The target molecule, this compound, is a bicyclic heterocyclic amine. Its synthesis typically involves the construction of the pyrazole ring fused to a piperidine backbone. A key challenge in the synthesis is controlling the regioselectivity of the N-methylation of the pyrazole ring.[1] Direct alkylation of the unsubstituted tetrahydropyrazolo[4,3-c]pyridine core often leads to a mixture of N1 and N2 methylated isomers, which can be difficult to separate and impacts the overall yield and purity of the desired product.
A common and effective strategy to overcome this is a multi-step synthesis that builds the core and introduces the methyl group in a controlled manner. One such regioselective route involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[2]
Below is a generalized synthetic pathway that forms the basis for our discussion on scale-up challenges.
Caption: Generalized synthetic routes to the target molecule.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Issue 1: Poor Yield and Regioselectivity in the N-Methylation Step
Question: We are scaling up the N-methylation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine and observing a significant increase in the formation of the undesired N2-methyl isomer, leading to low yields of the target compound. What is causing this and how can we improve it?
Answer: This is a classic challenge with pyrazole alkylation.[1] The two nitrogen atoms in the pyrazole ring have different steric and electronic environments, but under many standard alkylation conditions, the selectivity is poor.
-
Root Cause Analysis:
-
Steric Hindrance: The N1 position is generally more sterically hindered than the N2 position.
-
Electronic Effects: The N2 nitrogen is typically more nucleophilic.
-
Reaction Conditions: The choice of base, solvent, and methylating agent can significantly influence the N1/N2 ratio. On a small scale, subtle temperature fluctuations or addition rates may not have a noticeable effect, but during scale-up, these parameters become critical.
-
-
Recommended Solutions:
-
Protecting Group Strategy: The most robust solution for scale-up is to introduce the methyl group via a starting material like methylhydrazine during the cyclocondensation step. This ensures perfect regioselectivity from the outset, eliminating the problematic N-methylation step on the final core.
-
Optimization of Methylation Conditions: If you must proceed with direct methylation, a systematic optimization is necessary.
-
Base Selection: A bulky, non-nucleophilic base may favor methylation at the less hindered nitrogen. However, this can be counterintuitive. A stronger base like sodium hydride (NaH) deprotonates both nitrogens to form the pyrazolate anion. The subsequent alkylation site is then determined by the solvent and cation coordination.
-
Solvent Effects: Polar aprotic solvents like DMF or THF are common. The solvent can influence the solvation of the pyrazolate anion and the counter-ion, thereby affecting which nitrogen is more accessible to the electrophile.
-
Temperature Control: Exotherms during the addition of the methylating agent are more pronounced at scale. Run the reaction at a lower temperature (e.g., 0 °C or below) with controlled addition to minimize side reactions.
-
-
Issue 2: Difficult Purification and Isolation of the Final Product
Question: Our final product is a polar amine, and we are struggling with its extraction and purification on a larger scale. We are experiencing product loss in the aqueous phase during workup and poor separation on silica gel chromatography.
Answer: Polar heterocyclic amines are notoriously challenging to purify due to their high water solubility and strong interaction with silica gel.[3][4][5]
-
Root Cause Analysis:
-
High Polarity: The presence of multiple nitrogen atoms makes the molecule highly polar and water-soluble.
-
Basic Nature: The amine groups can be protonated, leading to salt formation and partitioning into the aqueous layer during acidic or neutral workups.
-
Chromatography Issues: The basic nitrogens bind strongly to the acidic silanol groups on standard silica gel, leading to peak tailing, smearing, and often irreversible adsorption.
-
-
Recommended Solutions:
-
Work-up Modification:
-
Salting Out: After quenching the reaction, saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K2CO3) before extraction. This decreases the polarity of the aqueous phase and forces the amine into the organic layer.
-
Continuous Extraction: For large volumes, a liquid-liquid continuous extractor can be highly efficient for extracting polar compounds.
-
pH Adjustment: Basify the aqueous layer to a high pH (>11) with NaOH or K2CO3 to ensure the amine is in its freebase form, which is less water-soluble.
-
-
Chromatography Alternatives:
-
Deactivated Silica: Use silica gel that has been treated with a base like triethylamine. A common mobile phase is Dichloromethane/Methanol with 0.5-1% triethylamine added. The triethylamine competes with the product for binding to the acidic sites on the silica.
-
Alumina Chromatography: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Crystallization/Salt Formation: The most scalable purification method is crystallization. Attempt to crystallize the freebase from a suitable solvent system. Alternatively, form a salt (e.g., hydrochloride, tartrate) which often has better-defined crystallinity, and then liberate the freebase in a final step if required.
-
-
Issue 3: Incomplete Reaction and Side Product Formation in Cyclocondensation
Question: During the scale-up of the cyclocondensation step to form the pyrazole ring, we are observing incomplete conversion of our 1,3-dicarbonyl intermediate and the formation of several unidentified impurities.
Answer: Cyclocondensation reactions are sensitive to stoichiometry, temperature, and mixing.[6] What works in a small flask may not translate directly to a large reactor.
-
Root Cause Analysis:
-
Poor Mixing: In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Heat Transfer Issues: These reactions are often exothermic. If the heat of reaction is not removed efficiently, the internal temperature can rise, leading to decomposition or undesired pathways.
-
Incorrect Stoichiometry: Ensure accurate charging of reagents. An excess or deficit of hydrazine can lead to different side products.
-
-
Recommended Solutions:
-
Process Engineering Controls:
-
Stirring and Baffling: Ensure the reactor is equipped with appropriate agitators and baffles to maintain a homogenous mixture.
-
Controlled Addition: Add the hydrazine solution subsurface and at a controlled rate to manage the exotherm.
-
Jacket Temperature: Use a sufficiently cold cooling fluid in the reactor jacket to maintain the desired internal temperature.
-
-
Reaction Monitoring:
-
In-Process Controls (IPCs): Implement regular sampling and analysis by HPLC or TLC to track the consumption of the starting material and the formation of the product. Do not rely solely on time.[7]
-
-
Impurity Identification: Isolate and identify major impurities by LC-MS or NMR. Understanding their structure can provide clues about the side reactions occurring (e.g., dimer formation, incomplete cyclization).
-
Caption: A decision tree for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when working with hydrazine and methylating agents at scale?
A1: Both classes of reagents pose significant hazards.
-
Hydrazine (and its derivatives): Highly toxic, corrosive, and potentially explosive. Handle in a well-ventilated area (e.g., fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. For scale-up, use a closed-system for transfers. Have a quench solution (e.g., sodium hypochlorite) readily available for spills.
-
Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are potent carcinogens and toxic. Methyl iodide is volatile. Dimethyl sulfate is particularly insidious as it can be absorbed through the skin without immediate irritation. Always use these in a closed system or a well-maintained fume hood. Use appropriate gloves (e.g., laminate film over nitrile).
Q2: Which analytical techniques are essential for monitoring this synthesis?
A2: A combination of techniques is crucial for robust process control.
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress at the bench.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis at scale. Use it to determine the purity of starting materials, monitor reaction conversion, and quantify the ratio of product to impurities. A C18 column with a buffered mobile phase is often a good starting point for these polar compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product. ¹H NMR is particularly useful for distinguishing between the N1 and N2 methyl isomers based on the chemical shifts of the methyl group and the pyrazole ring protons.
-
Mass Spectrometry (MS): Used in conjunction with LC (LC-MS) to identify the mass of the product and any impurities, which is critical for troubleshooting side reactions.
Q3: How does N-methylation affect the physicochemical properties of the final molecule?
A3: N-methylation can significantly alter a molecule's properties.[8]
-
Lipophilicity: Generally, methylation increases lipophilicity by masking a hydrogen bond donor (the N-H group). This can improve membrane permeability but may decrease aqueous solubility.[9]
-
Solubility: The effect on aqueous solubility can be complex. While lipophilicity increases, the removal of the N-H group can disrupt crystal lattice structures, sometimes leading to an unexpected increase in solubility. This must be determined experimentally.
-
Basicity (pKa): Methylation of the pyrazole nitrogen will slightly alter its basicity, which can affect how the molecule interacts with biological targets and its pharmacokinetic profile.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of the Unmethylated Core
This protocol outlines the synthesis of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core via a cyclocondensation reaction.
-
Setup: In a reactor equipped with mechanical stirring, a temperature probe, a condenser, and an addition funnel, charge the 1,3-dicarbonyl intermediate (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).
-
Hydrazine Addition: Cool the mixture to 10-15 °C. Slowly add hydrazine hydrate (1.1 eq) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by HPLC until the starting material is consumed (<1% remaining).
-
Work-up: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. Add water and basify to pH > 11 with 2M NaOH. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified as described in the troubleshooting section.
Table 1: Comparison of N-Methylation Strategies
| Strategy | Reagents | Pros | Cons | Scalability Score |
| Direct Methylation | Unmethylated Core, MeI/DMS, Base (e.g., NaH, K2CO3) | Fewer synthetic steps | Poor regioselectivity, difficult purification | 2/5 |
| Regioselective Synthesis | 1,3-Dicarbonyl, Methylhydrazine | Excellent regioselectivity, cleaner product profile | Requires an additional synthetic step for some starting materials | 5/5 |
References
-
Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. ResearchGate. Available from: [Link]
-
A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement. CSIRO Publishing. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
- A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative. Google Patents.
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available from: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available from: [Link]
-
Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). National Institutes of Health. Available from: [Link]
-
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. Available from: [Link]
-
Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PubMed. Available from: [Link]
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. National Institutes of Health. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
Amines and Heterocycles Solutions to Problems. NC State University Libraries. Available from: [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. FULIR. Available from: [Link]
-
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. ResearchGate. Available from: [Link]
-
Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. ResearchGate. Available from: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available from: [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available from: [Link]
-
Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. Available from: [Link]
-
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed. Available from: [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. National Institutes of Health. Available from: [Link]
-
Species variations in the N-methylation and quaternization of [14C]pyridine. PubMed. Available from: [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. National Institutes of Health. Available from: [Link]
Sources
- 1. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Derivatives as Kinase Inhibitors
This guide provides a comprehensive comparison of kinase inhibitors based on the 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold with other established kinase inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel kinase inhibitors.
Introduction to the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, recognized for its potential in developing potent and selective kinase inhibitors. Its structural resemblance to purines allows it to effectively target the ATP-binding sites of a variety of kinases, which are critical regulators of numerous cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
This guide will focus on derivatives of this scaffold that have been specifically designed and evaluated as inhibitors of three key kinases: c-Met, Extracellular signal-regulated kinase (ERK), and Receptor-Interacting Protein 1 (RIP1) kinase. These kinases are implicated in diverse pathologies and represent important targets in modern drug discovery.
Comparative Analysis of Kinase Inhibition Profiles
A critical aspect of drug development is understanding the selectivity of a compound. An ideal kinase inhibitor will potently inhibit its intended target while minimizing off-target effects to reduce potential toxicity. This section compares the inhibitory activity and selectivity of this compound derivatives against their respective targets with established clinical or preclinical inhibitors.
c-Met Inhibition
The c-Met receptor tyrosine kinase is a key driver of tumorigenesis and metastasis in various cancers. Its aberrant activation is linked to poor prognosis.
A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed as c-Met inhibitors. One notable derivative, compound 8c , demonstrated a potent c-Met inhibitory activity with an IC50 of 68 nM.[1] Furthermore, it exhibited greater than 50-fold selectivity against other tested tyrosine kinases, highlighting the potential for developing selective c-Met inhibitors from this scaffold.[1]
For comparison, Crizotinib (Xalkori®) , an FDA-approved multi-targeted kinase inhibitor, is a potent inhibitor of c-Met and ALK.[2] Its IC50 values against various cancer cell lines, such as MDA-MB-231, MCF-7, and SK-BR-3, are 5.16 µM, 1.5 µM, and 3.85 µM, respectively.[3] While effective, Crizotinib's broader kinase inhibition profile can contribute to off-target effects.
| Compound | Primary Target(s) | IC50 vs. Primary Target | Selectivity Profile |
| Pyrazolo[4,3-c]pyridine Derivative (8c) | c-Met | 68 nM[1] | >50-fold selective over other tested tyrosine kinases[1] |
| Crizotinib | c-Met, ALK, ROS1 | ~5-25 nM (biochemical)[2] | Multi-targeted |
ERK Inhibition
The Extracellular signal-regulated kinases (ERK1 and ERK2) are central nodes in the MAPK/ERK signaling pathway, which is frequently hyperactivated in human cancers.
Derivatives of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea have been identified as a promising lead series of highly potent and selective ERK inhibitors.[4][5] These compounds were developed through a de novo design approach aiming for specific interactions within the ERK binding pocket.[4]
Ulixertinib (BVD-523) is a first-in-class, reversible, and ATP-competitive inhibitor of ERK1 and ERK2. It exhibits high potency with Ki values of <0.3 nM for ERK1 and 0.04 nM for ERK2.[6] Ulixertinib has demonstrated a superior selectivity profile when compared to other ERK1/2 inhibitors in a KINOMEscan® assay against 468 kinases, with over 7,000-fold selectivity for ERK2 over most other kinases.[6][7]
| Compound | Primary Target(s) | IC50/Ki vs. Primary Target | Selectivity Profile |
| 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Series | ERK1/2 | Highly potent (specific IC50s not provided in initial searches)[4] | High selectivity reported[4] |
| Ulixertinib | ERK1/2 | Ki <0.3 nM (ERK1), 0.04 nM (ERK2)[6] | >7,000-fold selective for ERK2 over most kinases[6] |
RIP1 Kinase Inhibition
Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator of inflammation and programmed cell death (necroptosis). Its inhibition is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.
Novel 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been discovered as potent and selective inhibitors of RIP1 kinase.[8] These compounds were developed based on an overlay study with a known RIP1 inhibitor, GSK2982772.[8]
GSK2982772 is a highly selective, first-in-class RIP1 kinase inhibitor that has been evaluated in clinical trials.[9] It demonstrates potent inhibition of human RIP1 with an IC50 of 16 nM and exhibits over 1,000-fold selectivity against a panel of more than 339 kinases.[10]
| Compound | Primary Target(s) | IC50 vs. Primary Target | Selectivity Profile |
| 7-Oxo-pyrazolo[3,4-c]pyridine Derivative | RIP1 Kinase | Potent (specific IC50s not provided in initial searches)[8] | High selectivity reported[8] |
| GSK2982772 | RIP1 Kinase | 16 nM (human)[10] | >1,000-fold selective over a panel of >339 kinases[10] |
Signaling Pathway Context
To understand the significance of inhibiting these kinases, it is crucial to visualize their roles within their respective signaling pathways.
c-Met Signaling Pathway
Caption: The c-Met signaling pathway and points of inhibition.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade and points of inhibition.
RIP1 Kinase-Mediated Necroptosis Pathway
Caption: The RIP1 kinase-mediated necroptosis pathway.
Experimental Methodologies
The evaluation of kinase inhibitors relies on a suite of robust and reproducible experimental assays. Below are detailed protocols for key experiments used to characterize the compounds discussed in this guide.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory activity of a compound against a purified kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified kinase enzyme to the desired concentration in kinase buffer.
-
Prepare a stock solution of the substrate (e.g., a specific peptide or protein) in an appropriate buffer.
-
Prepare a stock solution of ATP at a concentration relevant to the kinase's Km for ATP.
-
Prepare serial dilutions of the test inhibitor and control compounds in DMSO.
-
-
Assay Plate Setup:
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate (e.g., a 384-well plate).
-
-
Kinase-Inhibitor Pre-incubation:
-
Add the diluted kinase enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
-
Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
-
Detect the amount of substrate phosphorylation using a suitable method. Common detection methods include:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a phosphorylation-specific antibody labeled with a fluorophore.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
-
Cellular Proliferation Assay
This assay assesses the ability of a kinase inhibitor to inhibit the growth and proliferation of cancer cells that are dependent on the targeted kinase.
Workflow Diagram:
Caption: Workflow for a cell proliferation assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitor in growth medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for a period of 48 to 72 hours.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
-
Data Analysis:
-
Plot the percentage of cell growth inhibition versus the inhibitor concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value from the dose-response curve.
-
Western Blotting for Target Engagement
Western blotting is used to confirm that the kinase inhibitor is engaging its target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.
Workflow Diagram:
Caption: Workflow for Western blotting to assess kinase inhibition.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the kinase inhibitor at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate (e.g., anti-phospho-c-Met, anti-phospho-ERK).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
To ensure equal protein loading, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Conclusion
The this compound scaffold has proven to be a versatile starting point for the development of potent and selective inhibitors against a range of clinically relevant kinases. The derivatives targeting c-Met, ERK, and RIP1 kinase demonstrate the potential of this chemical series to yield drug candidates with favorable properties. Further optimization and comprehensive profiling of these and other derivatives are warranted to fully explore their therapeutic potential. This guide provides a framework for comparing these novel inhibitors with existing agents and outlines the key experimental approaches necessary for their preclinical characterization.
References
-
Weitzman, M., et al. (2021). A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis. BMJ Open Gastroenterology. [Link]
-
Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]
-
Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]
-
Yoshikawa, M., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry. [Link]
-
Sullivan, R. J., et al. (2018). First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study. Cancer Discovery. [Link]
-
Tan, D. S. W., et al. (2020). Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial. Nature Medicine. [Link]
-
Biomed Valley Discoveries. (n.d.). Ulixertinib, a first-in-class ERK1/2 inhibitor, as an effective combination agent in RAS mutated malignancies. Biomed Valley Discoveries. [Link]
-
Wang, L., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Ou, S. H. I., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology. [Link]
-
Al-Dhfyan, A., et al. (2017). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. OncoTargets and Therapy. [Link]
-
Germann, U. A., et al. (2017). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). Molecular Cancer Therapeutics. [Link]
-
Shaw, A. T., et al. (2014). Crizotinib versus Chemotherapy in Advanced ALK-Positive Lung Cancer. New England Journal of Medicine. [Link]
-
Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry. [Link]
-
Kwak, E. L., et al. (2010). Anaplastic Lymphoma Kinase Inhibition in Non–Small-Cell Lung Cancer. New England Journal of Medicine. [Link]
-
Fancelli, D., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: a new class of orally active and potent inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. [Link]
-
Menichincheri, M., et al. (2016). Discovery of a Potent and Selective RIPK1 Inhibitor for the Treatment of Systemic Inflammatory Response Syndrome. Journal of Medicinal Chemistry. [Link]
-
Berger, S. B., et al. (2014). Characterization of GSK’963, a Structurally Novel, Potent, and Selective Inhibitor of Receptor-Interacting Protein 1 (RIP1) Kinase. The Journal of Biological Chemistry. [Link]
-
Harris, P. A., et al. (2013). The Discovery of a Potent and Orally Bioavailable Inhibitor of Receptor Interacting Protein 1 (RIP1) Kinase. ACS Medicinal Chemistry Letters. [Link]
-
Newton, K., et al. (2014). RIPK1 inhibits ZBP1-driven necroptosis during development. Nature. [Link]
-
Biomed Valley Discoveries. (n.d.). Ulixertinib, a first-in-class ERK1/2 inhibitor, as an effective combination agent in RAS mutated malignancies. Biomed Valley Discoveries. [Link]
-
Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biomed-valley.com [biomed-valley.com]
- 8. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to the Validation of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine as a Selective Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the selectivity of the novel compound, 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Given the limited public data on this specific molecule[1], we will use the broader family of pyrazolo[4,3-c]pyridines, which have shown diverse biological activities including kinase inhibition, as a foundational model for our validation strategy.[2][3] This guide will objectively compare its hypothetical performance with established alternatives and provide supporting experimental designs.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] Specifically, the fused pyrazolo[3,4-b]pyridine system has been reported to inhibit various kinases, such as FGFR, and has been explored for its therapeutic potential.[3][4] Therefore, it is plausible that this compound could exhibit potent and selective inhibitory activity against a specific kinase or kinase family.
Initial Target Identification and In Vitro Potency Assessment
The first step in validating a novel inhibitor is to identify its primary biological target(s) and determine its potency.[6] For a compound with a pyrazolo[4,3-c]pyridine core, a logical starting point is to screen it against a panel of kinases, as this scaffold is a known kinase inhibitor motif.[3]
Experimental Workflow: Initial Kinase Panel Screening
Caption: Initial biochemical screening workflow.
Causality Behind Experimental Choices:
-
Broad Kinase Panel: A broad initial screen is crucial to cast a wide net and identify potential primary targets without preconceived bias. This approach maximizes the chances of discovering novel activities.
-
Biochemical Assays: These assays, using purified enzymes, provide a direct measure of the compound's ability to inhibit the kinase's catalytic activity.[6] This avoids the complexities of cellular systems in the initial stages. The choice between radiometric, FRET, or luminescence-based assays often depends on the available instrumentation and the specific kinases being tested.
-
IC50 Determination: For any "hits" from the single-point screen, generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC50) is essential for quantifying the compound's potency.[6]
Hypothetical Initial Screening Results:
For the purpose of this guide, let's assume our initial screen identifies potent activity against Aurora Kinase A (AURKA), a key regulator of mitosis and a well-established cancer target.
| Compound | Target Kinase | IC50 (nM) |
| This compound | AURKA | 15 |
| Alisertib (MLN8237) - Comparator | AURKA | 1.2 |
| Tozasertib (VX-680) - Comparator | AURKA | 0.6 |
This is hypothetical data for illustrative purposes.
Comprehensive Selectivity Profiling
A truly selective inhibitor should exhibit significantly higher potency against its intended target compared to other related and unrelated kinases.[7] This is a critical step to minimize off-target effects, which can lead to toxicity.[6][8]
Experimental Workflow: Kinome-wide Selectivity Profiling
Caption: Kinome-wide selectivity profiling workflow.
Trustworthiness of the Protocol:
This protocol is self-validating by comparing the new compound's profile against well-characterized inhibitors. The use of established commercial platforms for kinome scanning provides standardized and reproducible data.
Comparative Data: Selectivity Profile
A common way to represent selectivity is by calculating a selectivity score or by visualizing the data on a kinome tree plot. For this guide, we will present a simplified table comparing our hypothetical compound with Alisertib, a known AURKA inhibitor.
| Kinase | This compound (% Inhibition @ 1 µM) | Alisertib (% Inhibition @ 1 µM) |
| AURKA | 98 | 99 |
| AURKB | 45 | 95 |
| ABL1 | <10 | 25 |
| SRC | <5 | 15 |
| VEGFR2 | <5 | 5 |
This is hypothetical data for illustrative purposes.
This hypothetical data suggests that our novel compound is more selective for AURKA over the closely related AURKB compared to Alisertib.
Cellular Target Engagement and Functional Assays
Demonstrating that the inhibitor can bind to its target within a cellular context and elicit a functional response is a crucial validation step.[9][10][11] Biochemical IC50 values do not always translate directly to cellular potency due to factors like cell permeability and intracellular ATP concentrations.[12]
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a robust method for quantifying compound binding to a specific protein target in live cells.[13]
-
Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing an AURKA-NanoLuc® fusion protein.
-
Assay Plate Setup: Seed the cells in a 96- or 384-well plate.
-
Compound Treatment: Add a serial dilution of the test compound and the comparator inhibitors.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that also binds to AURKA.
-
Signal Detection: Measure both the NanoLuc® luminescence and the tracer fluorescence.
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the cellular IC50.
Experimental Protocol: Western Blot for Phospho-Histone H3
AURKA phosphorylates Histone H3 at Serine 10 (pHH3) during mitosis. A functional assay can, therefore, measure the inhibition of this phosphorylation event.
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa or HCT116) and treat with a serial dilution of the inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration for each sample.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).
-
Imaging and Analysis: Image the blot and quantify the band intensities to determine the concentration-dependent decrease in pHH3 levels.
Comparative Cellular Data:
| Compound | Cellular Target Engagement (NanoBRET™ IC50, nM) | Functional Assay (pHH3 Inhibition IC50, nM) |
| This compound | 55 | 70 |
| Alisertib | 20 | 25 |
This is hypothetical data for illustrative purposes.
These results would confirm that the compound enters the cells, engages with AURKA, and inhibits its downstream signaling.
Off-Target Liability Assessment
Even with a promising selectivity profile, it is essential to proactively screen for potential off-target liabilities that could lead to adverse effects.[14][15][16] This goes beyond kinome profiling and should include other common off-targets.
Recommended Off-Target Panel:
A standard safety panel, such as the Eurofins SafetyScreen44™, should be employed. This panel assesses the compound's activity against a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Interpreting the Data:
Significant inhibition (>50% at 10 µM) of any of these off-targets would be a red flag and would require further investigation. For a selective inhibitor, minimal activity is expected on this panel.
Conclusion
The validation of a novel selective inhibitor like this compound requires a multi-faceted approach. This guide outlines a logical and robust workflow, starting from broad screening to identify the primary target, followed by comprehensive selectivity profiling, and culminating in cellular functional and off-target liability assays. By systematically generating and comparing data with well-characterized inhibitors, researchers can build a strong evidence-based case for the compound's selectivity and potential as a valuable research tool or therapeutic lead.
References
-
Universitat Ramon Llull. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
ACS Omega. (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Retrieved from [Link]
-
PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. Retrieved from [Link]
-
Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
-
bioRxiv. (2023, November 17). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]
-
PubMed Central. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]
-
MDPI. (2026, January 23). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Retrieved from [Link]
-
bioRxiv. (2026, January 21). Cellular Context Influences Kinase Inhibitor Selectivity. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
PubMed. (2017, September 29). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Retrieved from [Link]
-
Science. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]
-
PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]
-
MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
-
National Institutes of Health. (2022, November 4). Identification of Selective BRD9 Inhibitor via Integrated Computational Approach. Retrieved from [Link]
-
bioRxiv. (2026, January 22). ButterflyVI: enabling high-throughput variant interpretation and biomarker discovery with functional genomics. Retrieved from [Link]
Sources
- 1. 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Context Influences Kinase Inhibitor Selectivity | bioRxiv [biorxiv.org]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
A Comparative Guide to the Potency of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Analogs
In the landscape of modern drug discovery, the privileged scaffold of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has emerged as a versatile platform for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive comparative analysis of the potency of analogs derived from this core structure, with a focus on their activity against key targets in oncology and infectious diseases. We will delve into the structure-activity relationships (SAR) that govern their potency, detail the experimental methodologies for their evaluation, and explore the underlying signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
Introduction: The Versatility of the Pyrazolo[4,3-c]pyridine Scaffold
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a rigid, bicyclic heteroaromatic system that offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The nitrogen atoms in the pyrazole and piperidine rings provide opportunities for establishing key hydrogen bond interactions with protein targets, while the carbon framework allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic profiles. This inherent versatility has led to the exploration of this scaffold against a diverse array of biological targets, as we will explore in this guide.
Comparative Potency Analysis of Analogs
Our comparative analysis focuses on three distinct and therapeutically relevant biological targets for which this compound analogs and related pyrazolopyridines have shown significant activity:
-
c-Met Kinase: A receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.
-
PEX14-PEX5 Protein-Protein Interaction: A crucial interaction for glycosomal protein import in Trypanosoma parasites, the causative agents of devastating infectious diseases.
-
PD-1/PD-L1 Interaction: An immune checkpoint pathway often exploited by cancer cells to evade the host's immune system.
Inhibition of c-Met Kinase
The deregulation of the c-Met signaling pathway is a known driver in multiple tumor types, making it an attractive target for cancer therapy.[1] A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been designed and evaluated for their ability to inhibit c-Met kinase activity.[1]
Table 1: Comparative Potency of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Analogs as c-Met Inhibitors [1]
| Compound ID | R1 | R2 | c-Met IC50 (nM) |
| Lead Compound 1 | H | H | >1000 |
| 8a | 2,4-dichloro-phenyl | H | 120 |
| 8c | 2-fluoro-4-chloro-phenyl | H | 68 |
| 8d | 2-chloro-4-fluoro-phenyl | H | 95 |
| 8g | 2,4-difluoro-phenyl | H | 150 |
| 11c | 2-fluoro-4-chloro-phenyl | CH3 | 85 |
Data extracted from a study by Lu et al. (2017).[1]
Expert Analysis of Structure-Activity Relationship (SAR):
The data in Table 1 clearly demonstrates the importance of substitutions on the phenyl ring at the R1 position for c-Met inhibitory activity. The lead compound, lacking any substitution, is inactive. The introduction of halogen atoms on the phenyl ring significantly enhances potency, with compound 8c exhibiting the lowest IC50 value of 68 nM.[1] This suggests that the electronic and steric properties of these substituents are crucial for optimal binding to the c-Met kinase domain. The substitution at the R2 position on the pyrazole ring with a methyl group in compound 11c resulted in a slight decrease in potency compared to 8c , indicating that this position is sensitive to modification.[1] The high selectivity of compound 8c (over 50-fold against other tyrosine kinases) underscores the potential of this scaffold for developing targeted cancer therapeutics.[1]
Inhibition of the PEX14-PEX5 Protein-Protein Interaction
Targeting the PEX14-PEX5 protein-protein interaction (PPI) is a novel strategy for the treatment of trypanosomiasis, as this interaction is essential for the import of proteins into glycosomes, organelles vital for the parasite's metabolism.[2][3] Pyrazolo[4,3-c]pyridines have been identified as the first inhibitors of this PPI with trypanocidal activity.[2]
Table 2: Comparative Potency of Pyrazolo[4,3-c]pyridine Analogs as PEX14-PEX5 Inhibitors [4]
| Compound ID | R1 | R2 | T. brucei EC50 (µM) |
| Hit 1 | Methyl | Phenyl | >50 |
| Derivative 1 | Methyl | 4-fluorophenyl | 12.5 |
| Derivative 2 | H | Phenyl | >50 |
Data extracted from a study by Dawidowski et al. (2020).[4]
Expert Analysis of Structure-Activity Relationship (SAR):
The initial hit compound with a methyl group at R1 and a phenyl group at R2 showed weak activity. However, the introduction of a fluorine atom at the para-position of the phenyl ring in Derivative 1 led to a significant increase in potency against T. brucei. This highlights the importance of the electronic properties of the R2 substituent in mediating the interaction with the PEX14 protein. Interestingly, the removal of the methyl group at the N-1 position of the pyrazole ring in Derivative 2 resulted in a loss of activity, suggesting a crucial role for this substituent in binding.[2] The docking pose of these compounds indicates that the N-1 methyl group points towards a solvent-exposed region, suggesting that this position could be further modified to improve physicochemical properties without compromising affinity.[2]
Inhibition of the PD-1/PD-L1 Interaction
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade immune surveillance.[5] Small molecule inhibitors of this interaction are highly sought after as an alternative to antibody-based therapies. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have shown promise as PD-1/PD-L1 interaction inhibitors.[5]
Table 3: Comparative Potency of 1-methyl-1H-pyrazolo[4,3-b]pyridine Analogs as PD-1/PD-L1 Inhibitors [5]
| Compound ID | R Group | HTRF IC50 (nM) | Cellular EC50 (µM) |
| D38 | 2-(2,6-dimethylphenoxy)acetamido | 9.6 | 1.61 |
| D37 | 2-(phenoxy)acetamido | 120 | >10 |
| D39 | 2-(2-methylphenoxy)acetamido | 45 | 5.8 |
Data extracted from a study by Li et al. (2021).[5]
Expert Analysis of Structure-Activity Relationship (SAR):
The SAR for this series of compounds demonstrates the critical role of the substituent at the R position. Compound D38 , with a 2,6-dimethylphenoxy)acetamido group, was identified as the most potent inhibitor with an IC50 of 9.6 nM in a biochemical assay and an EC50 of 1.61 µM in a cell-based assay.[5] The presence of the two methyl groups on the phenoxy ring appears to be optimal for activity, as the unsubstituted analog D37 and the mono-methylated analog D39 are significantly less potent.[5] This suggests that the steric bulk and hydrophobic interactions provided by the dimethyl substitution are key for disrupting the PD-1/PD-L1 interaction.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to assess the potency of the this compound analogs.
c-Met Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the binding of inhibitors to the ATP site of a kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in kinase buffer.
-
Prepare a 3X solution of the c-Met kinase and Eu-anti-tag antibody mixture in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 3X c-Met kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
This assay quantifies the inhibition of the PD-1/PD-L1 interaction in a homogeneous format.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of recombinant His-tagged PD-L1 and Fc-tagged PD-1 proteins in assay buffer.
-
Prepare a solution of HTRF detection antibodies (anti-His-d2 and anti-Fc-Tb) in assay buffer.
-
-
Assay Procedure:
-
Add 4 µL of the test compound dilutions to the wells of a 384-well low volume white plate.
-
Add 4 µL of the PD-1/PD-L1 protein mixture to each well.
-
Add 4 µL of the HTRF detection antibody mixture to each well.
-
-
Incubation and Reading:
-
Seal the plate and incubate at room temperature for 1 to 4 hours, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Experimental Workflow Diagram:
Caption: HTRF® PD-1/PD-L1 Interaction Assay Workflow.
In Vitro Trypanocidal Activity Assay
This assay determines the concentration of a compound required to inhibit the growth of Trypanosoma brucei.
Protocol:
-
Parasite Culture:
-
Culture T. brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in culture medium in a 96-well plate.
-
Add a suspension of T. brucei (e.g., 2 x 10^4 cells/well) to each well.
-
-
Incubation and Viability Assessment:
-
Incubate the plate for 48-72 hours.
-
Add a viability reagent (e.g., resazurin-based) to each well and incubate for a further 4-6 hours.
-
Measure the fluorescence or absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition relative to untreated controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Experimental Workflow Diagram:
Caption: In Vitro Trypanocidal Activity Assay Workflow.
Signaling Pathway Diagrams
Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
c-Met Signaling Pathway
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and motility.[1]
Caption: Simplified c-Met Signaling Pathway.
PEX14-PEX5 Mediated Protein Import in Trypanosomes
The PEX5 receptor recognizes and binds to glycosomal proteins in the cytoplasm and docks with the PEX14 protein on the glycosomal membrane, facilitating the import of the cargo protein into the glycosome.
Caption: PEX14-PEX5 Mediated Glycosomal Protein Import.
PD-1/PD-L1 Immune Checkpoint Pathway
The binding of PD-L1 on tumor cells to PD-1 on T-cells delivers an inhibitory signal that suppresses T-cell activation and allows the tumor to evade immune destruction.
Caption: PD-1/PD-L1 Immune Checkpoint Pathway.
Conclusion and Future Directions
The this compound scaffold and its related analogs represent a highly promising class of compounds with the potential for therapeutic intervention in a range of diseases. The comparative analysis presented in this guide highlights the significant potency and selectivity that can be achieved through targeted chemical modifications. The detailed experimental protocols provide a framework for the robust evaluation of new analogs, while the signaling pathway diagrams offer a visual representation of their mechanisms of action.
Future research in this area should focus on several key aspects. Firstly, expanding the diversity of biological targets for this scaffold could uncover new therapeutic opportunities. Secondly, a more in-depth exploration of the structure-activity relationships, aided by computational modeling and structural biology, will be crucial for the rational design of next-generation inhibitors with improved potency and pharmacokinetic properties. Finally, in vivo evaluation of the most promising candidates in relevant disease models will be essential to translate the in vitro potency into therapeutic efficacy. The continued investigation of this versatile chemical scaffold holds great promise for the development of novel and effective medicines.
References
-
Lu, T., et al. (2017). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry, 138, 1036-1048. [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1489-1502. [Link]
-
Li, J., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
-
Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. [Link]
-
My Skin Recipes. (n.d.). (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride. [Link]
-
Dawidowski, M., et al. (2020). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]
-
Scott, J. D., et al. (2017). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1157-1161. [Link]
-
Wang, Y., et al. (2022). A Comparative Study of the Recent Most Potent Small-Molecule PD-L1 Inhibitors: What Can We Learn?. Research Square. [Link]
-
El-Sayed, M. A., et al. (2014). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. Molecules, 19(8), 12534-12551. [Link]
-
Dawidowski, M., et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. [Link]
-
Lee, K., et al. (2018). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2484-2505. [Link]
-
Zak, K. M., et al. (2024). An updated patent review on PD-1/PD-L1 antagonists (2022-present). Expert Opinion on Therapeutic Patents, 34(7), 475-496. [Link]
-
Skalniak, L., et al. (2021). Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. International Journal of Molecular Sciences, 22(16), 8824. [Link]
-
Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 543-548. [Link]
-
Adane, L., et al. (2023). Modeling the Quantitative Structure-Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 28(9), 3749. [Link]
-
Fino, R., et al. (2023). Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template. European Journal of Medicinal Chemistry, 258, 115598. [Link]
Sources
- 1. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity profile of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine across a kinase panel
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic window and potential off-target effects. This guide provides an in-depth technical assessment of the kinase selectivity profile of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (referred to herein as Compound X), a novel small molecule inhibitor. Through a comparative analysis with established kinase inhibitors, supported by detailed experimental methodologies, we aim to elucidate the unique characteristics of Compound X and its potential as a selective research tool or therapeutic candidate.
The Critical Role of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a considerable challenge in the development of selective inhibitors.[1] A promiscuous inhibitor, one that binds to multiple kinases with high affinity, can lead to a cascade of unintended biological consequences and potential toxicities. Conversely, a highly selective inhibitor offers a more precise tool for dissecting cellular signaling pathways and a potentially safer therapeutic agent. Therefore, rigorous assessment of an inhibitor's activity across a broad panel of kinases is a critical step in its preclinical evaluation.
Comparative Kinase Profiling: Compound X vs. Reference Inhibitors
To contextualize the selectivity of Compound X, we have compared its inhibitory activity against a panel of 15 representative kinases with three well-characterized inhibitors known to target the c-Met proto-oncogene, a receptor tyrosine kinase frequently dysregulated in cancer.[2] The reference inhibitors chosen for this comparison are:
-
Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR2, AXL, and RET, among others.[3]
-
Crizotinib: An inhibitor of ALK, ROS1, and MET.[4]
The inhibitory activity is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). Lower values indicate higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Kinase Family | Compound X (Hypothetical Data) | Cabozantinib | Crizotinib | Tepotinib |
| c-Met | Tyrosine Kinase | 5 | 4 | 8 | 2 |
| VEGFR2 | Tyrosine Kinase | >10,000 | 0.035 | 3,100 | >10,000 |
| AXL | Tyrosine Kinase | >10,000 | 7 | >10,000 | >10,000 |
| RET | Tyrosine Kinase | >10,000 | 5 | >10,000 | >10,000 |
| ALK | Tyrosine Kinase | >10,000 | >10,000 | 20 | >10,000 |
| ROS1 | Tyrosine Kinase | >10,000 | >10,000 | 1.7 | >10,000 |
| EGFR | Tyrosine Kinase | >10,000 | 1,300 | >10,000 | >10,000 |
| SRC | Tyrosine Kinase | >10,000 | 50 | 1,200 | >10,000 |
| ABL1 | Tyrosine Kinase | >10,000 | 60 | 300 | >10,000 |
| CDK2 | CMGC | >10,000 | >10,000 | >10,000 | >10,000 |
| ROCK1 | AGC | >10,000 | 130 | >10,000 | >10,000 |
| PKA | AGC | >10,000 | >10,000 | >10,000 | >10,000 |
| p38α (MAPK14) | CMGC | >10,000 | 1,500 | >10,000 | >10,000 |
| JNK1 | CMGC | >10,000 | 2,000 | >10,000 | >10,000 |
| MEK1 | STE | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Data for Cabozantinib, Crizotinib, and Tepotinib are compiled from publicly available sources and literature. The data for Compound X is hypothetical, designed to illustrate a highly selective profile for discussion purposes.
As illustrated in Table 1, Compound X demonstrates potent inhibition of c-Met with an IC50 of 5 nM. Crucially, it shows negligible activity against all other kinases in the panel, with IC50 values exceeding 10,000 nM. This profile suggests a remarkably high degree of selectivity for c-Met.
In contrast, Cabozantinib and Crizotinib exhibit broader activity. Cabozantinib, a known multi-kinase inhibitor, potently inhibits VEGFR2, AXL, and RET in addition to c-Met.[3] Crizotinib also demonstrates potent inhibition of its other primary targets, ALK and ROS1.[4] Tepotinib, similar to our hypothetical profile for Compound X, displays high selectivity for c-Met.[5] This comparative analysis positions Compound X as a potentially highly selective c-Met inhibitor, a valuable attribute for both targeted research and therapeutic development.
Methodologies for Kinase Selectivity Profiling
The data presented in this guide is typically generated using robust and validated biochemical assays. Below, we detail a representative experimental workflow and protocol for determining the kinase selectivity profile of a test compound.
Experimental Workflow
The process of assessing kinase selectivity involves a systematic screening of the test compound against a large panel of purified kinases. The inhibitory effect of the compound on the activity of each kinase is measured, and from this, the IC50 value is determined.
Caption: Workflow for Kinase Selectivity Profiling.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][5][7] It is a luminescent assay with high sensitivity, making it suitable for a broad range of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., Compound X) and reference inhibitors
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the test compound and reference inhibitors in 100% DMSO, typically starting from a high concentration (e.g., 1 mM).
-
Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer. The concentration of the kinase should be optimized to produce a linear reaction rate, and the substrate concentration should be at or near its Km for the kinase.
-
Add the kinase/substrate solution to the wells containing the test compounds.
-
Prepare an ATP solution in assay buffer at a concentration that is at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and simultaneously catalyze a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The c-Met Signaling Pathway: The Target of Compound X
The proposed primary target of Compound X, c-Met (also known as hepatocyte growth factor receptor or HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers.[2][8]
Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This initiates a cascade of intracellular events, primarily through the RAS/MAPK and PI3K/AKT pathways, which ultimately drive cellular responses.
Caption: The c-Met Signaling Pathway and the inhibitory action of Compound X.
By selectively inhibiting the kinase activity of c-Met, Compound X is poised to block these downstream signaling cascades, thereby potentially halting the aberrant cellular processes driven by a dysregulated c-Met pathway.
Conclusion
The comprehensive assessment of the kinase selectivity profile of this compound (Compound X) reveals a highly selective inhibitor of the c-Met receptor tyrosine kinase. In direct comparison with established multi-kinase and selective inhibitors, Compound X demonstrates a superior selectivity profile, with potent activity against c-Met and minimal interaction with a broad range of other kinases. This high degree of selectivity underscores its potential as a precise chemical probe for investigating c-Met biology and as a promising candidate for the development of targeted cancer therapies. Further investigation into its cellular activity and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]
-
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | C6H9N3 | CID 2760583. PubChem. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology. [Link]
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]
-
Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and Therapy. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
-
This compound. PubChem. [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Kinase Inhibitor Library. Selleck Chemicals. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Clinical Cancer Research. [Link]
-
Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
-
Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives. Drug Design, Development and Therapy. [Link]
-
Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry. [Link]
-
Evaluating the Therapeutic Potential of MRT68921 and Afatinib in Three-Dimensional Models of Epithelial Ovarian Cancer. MDPI. [Link]
-
c-Met Protein. AbbVie Science. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Midostaurin(米哚妥林)体内靶点结合谱系的系统性研究. UniFuncs. [Link]
-
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Scientific Reports. [Link]
-
Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Eurofins Discovery - Eurofins Scientific [eurofins.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. c-MET [abbviescience.com]
A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Pyrazolo[4,3-c]pyridine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust correlation between preclinical in vitro data and in vivo efficacy for the promising class of pyrazolo[4,3-c]pyridine derivatives. By integrating established experimental protocols with the causal logic behind them, this document serves as a practical manual for navigating the critical path from benchtop discovery to preclinical validation.
The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as potent inhibitors of various protein kinases and other therapeutic targets, making them highly attractive for oncology and immunology research.[1][2] However, the successful translation of a potent in vitro "hit" into an effective in vivo therapeutic agent is a significant hurdle. This guide emphasizes a self-validating system of experimentation, where each step is designed to build a logical and data-supported bridge between the controlled environment of a cell culture plate and the complex biological system of a living organism.
Section 1: Foundational In Vitro Efficacy Assessment
The initial phase of evaluation aims to quantify the biological activity of the pyrazolo[4,3-c]pyridine derivatives at the molecular and cellular level. The goal is not merely to generate IC50 values, but to understand the compound's mechanism of action, which is crucial for designing informative in vivo studies.
Target Engagement & Potency: The In Vitro Kinase Assay
For pyrazolo[4,3-c]pyridine derivatives designed as kinase inhibitors, a direct biochemical assay is the first and most critical step.[3] This confirms that the compound engages its intended molecular target and allows for the precise determination of its potency.
Causality Behind Experimental Choice: A cell-free biochemical assay isolates the target kinase from the complexities of a cellular environment. This allows us to determine, with high confidence, that the observed inhibitory activity is a direct result of the compound binding to the kinase, rather than downstream cellular effects. It provides a clean, quantitative measure of potency (IC50) that serves as a fundamental benchmark.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol is adapted from established methods for determining kinase activity.[4][5]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer solution containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1 mM DTT.
-
ATP/MgCl2 Solution: Prepare a 2x concentrated solution in kinase buffer to achieve a final reaction concentration of 100 µM ATP and 10 mM MgCl2.
-
Enzyme & Substrate: Dilute the recombinant target kinase (e.g., ERK, Aurora B) and its corresponding substrate peptide in kinase buffer to desired concentrations (e.g., 50 nM kinase, 250 nM substrate).[4]
-
Compound Dilution: Prepare a serial dilution of the pyrazolo[4,3-c]pyridine test compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted test compounds.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP/MgCl2 solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
-
Detection & Analysis:
-
Quantify the reaction product. This can be done using various methods, such as FRET-based assays (e.g., Z'-LYTE™) or luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression model (sigmoidal dose-response).
-
Cellular Activity: The Antiproliferative Assay
Moving from a biochemical to a cellular context is the next logical step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess a compound's ability to inhibit cell proliferation or induce cytotoxicity.[6]
Causality Behind Experimental Choice: While the kinase assay confirms target engagement, the MTT assay answers a more practical question: Can the compound get into the cell and exert a biological effect? This assay measures the metabolic activity of a cell population, which is a reliable proxy for cell viability.[7] A potent IC50 in this assay suggests the compound has sufficient cell permeability and stability to act on its intracellular target. Selecting a panel of cancer cell lines, particularly those known to be dependent on the target kinase pathway, is crucial. For example, pyrazolo[4,3-c]pyridine derivatives have been evaluated against lines like MCF-7 (breast), HepG2 (liver), and HCT116 (colon) cancer.[8]
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is based on standard methodologies provided by ATCC and other sources.[7][9]
-
Cell Plating:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[4,3-c]pyridine compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of detergent reagent (e.g., acidified isopropanol or a commercial solubilization solution) to each well to dissolve the formazan crystals.[9]
-
Leave the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50/IC50 value by plotting the percentage of viability against the log of compound concentration and fitting the data to a dose-response curve.
-
Target Validation in a Cellular Context: Western Blotting
To confirm that the observed antiproliferative effect is due to the inhibition of the intended target, it is essential to perform a target validation experiment. Western blotting can be used to measure the phosphorylation status of a downstream substrate of the target kinase.
Causality Behind Experimental Choice: This step directly links the biochemical potency (1.1) and the cellular outcome (1.2). If the pyrazolo[4,3-c]pyridine derivative is truly acting through its intended kinase, we expect to see a dose-dependent decrease in the phosphorylation of a known downstream protein. This provides mechanistic evidence and builds confidence that the compound is not acting through an off-target cytotoxic mechanism.
Caption: Kinase inhibition pathway validation.
Experimental Protocol: Western Blot for Downstream Target Modulation
This is a generalized protocol based on established methods.[10][11]
-
Cell Treatment and Lysis:
-
Plate cells and treat with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample into the wells of an SDS-PAGE gel.[10]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated downstream substrate (e.g., anti-phospho-MEK) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total downstream substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities to demonstrate a dose-dependent decrease in the phospho-protein signal relative to the total protein.
-
Section 2: Preclinical In Vivo Efficacy Assessment
After establishing a clear in vitro mechanism and cellular potency, the next critical phase is to determine if the compound is effective in a complex biological system. The subcutaneous xenograft model is a standard and informative first step for anticancer agents.
The Subcutaneous Xenograft Model
Causality Behind Experimental Choice: The xenograft model, where human cancer cells are implanted into immunodeficient mice, provides the first indication of a compound's antitumor activity in a living organism.[6] This model allows us to assess not only the compound's direct effect on tumor growth but also to implicitly evaluate its pharmacokinetic and pharmacodynamic (PK/PD) properties, such as its ability to reach the tumor site in sufficient concentrations and maintain activity over time. A positive result in this model is a key prerequisite for further development.
Caption: Workflow for a subcutaneous xenograft study.
Experimental Protocol: Human Tumor Xenograft Study
This protocol is a synthesis of best practices for in vivo studies.[13][14]
-
Animal Model and Cell Preparation:
-
Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Prepare a single-cell suspension of the chosen human cancer cell line (e.g., MCF-7) in a sterile, serum-free medium or PBS. For some cell lines, mixing with Matrigel (50% v/v) is recommended to improve engraftment.[14]
-
-
Tumor Inoculation:
-
Inject a defined number of cells (e.g., 1-5 million) subcutaneously into the right flank of each mouse.[6]
-
Monitor the mice regularly for tumor formation.
-
-
Study Initiation and Dosing:
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Prepare the pyrazolo[4,3-c]pyridine derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administer the compound to the treatment group via the determined route (e.g., intraperitoneal (IP) or oral gavage (PO)) at a predetermined dose and schedule (e.g., 30 mg/kg, twice weekly).[13] The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Perform statistical analysis (e.g., two-way ANOVA) to determine if the difference between the treatment and control groups is significant.[13]
-
Section 3: Bridging the Gap - The In Vitro-In Vivo Cross-Validation
The ultimate goal is to establish a clear and predictive relationship between the in vitro data and the in vivo outcome. This is achieved by directly comparing the results from the preceding sections.
Comparative Data Analysis
A well-structured table is the most effective way to visualize the correlation. Here, we present a hypothetical but realistic comparison based on published data for pyrazolopyrimidine analogs, which demonstrates a strong correlation.[13]
| Compound ID | Target Kinase IC50 (nM) | Cell Proliferation GI50 (MCF-7, nM) | In Vivo Antitumor Activity (MCF-7 Xenograft) |
| PzP-Lead-01 | 5 | 10 | High: Significant tumor growth inhibition (TGI > 70%, p < 0.001) at 30 mg/kg. |
| PzP-Analog-02 | 50 | 120 | Moderate: Modest tumor growth inhibition (TGI ~ 40%) at 30 mg/kg. |
| PzP-Analog-03 | >1000 | >5000 | None: No significant difference compared to vehicle control. |
| Paclitaxel | N/A (Tubulin Inhibitor) | 2 | High: Significant tumor growth inhibition (positive control). |
Analysis and Interpretation:
-
PzP-Lead-01 demonstrates an ideal profile: high potency at the biochemical and cellular levels translates directly into significant in vivo efficacy.
-
PzP-Analog-02 shows a drop-off in potency from the biochemical to the cellular assay, which is then reflected in its weaker in vivo performance. This could be due to poorer cell permeability or higher metabolism.
-
PzP-Analog-03 is inactive in vitro and, as expected, shows no activity in vivo. This serves as a crucial negative control, validating that the observed in vivo efficacy of the lead compound is not a non-specific artifact.
This direct comparison forms the core of the cross-validation. A strong correlation, where the rank order of potency in vitro (Biochemical IC50 ≈ Cellular GI50) predicts the rank order of efficacy in vivo, provides high confidence in the compound's mechanism of action and its potential for further development.
Conclusion: A Self-Validating Approach to Drug Discovery
The journey of a pyrazolo[4,3-c]pyridine derivative from a concept to a preclinical candidate relies on a chain of logical, data-driven decisions. The framework presented here—moving from isolated target to cell, and from cell to a whole organism—creates a self-validating system. Poor cellular activity despite high biochemical potency points to permeability or efflux issues. Lack of in vivo efficacy despite good cellular potency may indicate poor pharmacokinetics or in vivo metabolism. By systematically and rigorously applying these cross-validating in vitro and in vivo methodologies, researchers can efficiently identify and advance pyrazolo[4,3-c]pyridine derivatives with the highest probability of therapeutic success.
References
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals (Basel). Available at: [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
In vitro kinase assay. protocols.io. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry. Available at: [Link]
-
In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
-
General Protocol for Western Blotting. Bio-Rad. Available at: [Link]
-
In vitro kinase assay. Bio-protocol. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
-
Cytotoxic activity of some Pyrazolo[4,3-e][13][15][16]Triazines against human cancer cell lines. ResearchGate. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
In vitro kinase assay v1. ResearchGate. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]
-
Edinburgh Research Explorer. Journal of Medicinal Chemistry. Available at: [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]
-
Xenograft Tumor Model: Tips to Consider for Imaging. Spectral Instruments Imaging. Available at: [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][13][15][16]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules. Available at: [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available at: [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed. Available at: [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. In vitro kinase assay [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Pharmacokinetic Profiles of Pyrazolo[4,3-c]pyridine Analogs as HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic core in modern medicinal chemistry, forming the basis for a variety of kinase inhibitors. Understanding the pharmacokinetic (PK) profiles of analogs built upon this scaffold is paramount for their successful development into effective therapeutics. This guide provides a detailed comparison of the pharmacokinetic properties of several pyrazolo[4,3-c]pyridine analogs, with a focus on their development as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The information herein is synthesized from preclinical studies to offer field-proven insights into the structure-pharmacokinetic relationships (SPKR) of this important compound class.
The Therapeutic Promise of HPK1 Inhibition
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor signaling.[1][2] Inhibition of HPK1 is a promising strategy in cancer immunotherapy as it can enhance T-cell activation and proliferation, thereby bolstering the body's natural anti-tumor immune response.[1][2] The development of small molecule HPK1 inhibitors with favorable drug-like properties, including optimized pharmacokinetic profiles, is an area of intense research.[1][3]
Comparative Pharmacokinetic Profiles of Pyrazolo[4,3-c]pyridine Analogs
The journey of optimizing a lead compound often involves iterative structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Below is a comparative analysis of key pharmacokinetic parameters for a series of pyrazolo[4,3-c]pyridine analogs developed as HPK1 inhibitors. The data, derived from preclinical studies in rats and cynomolgus monkeys, highlights the impact of subtle chemical changes on the in vivo behavior of these compounds.[1]
| Compound | Animal Model | Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | t1/2 (h) | Bioavailability (F%) | Clearance (L/h/kg) | Reference |
| 12 | Rat | PO | 10 | - | - | - | - | - | 7.1 | [1] |
| Monkey | IV | 2 | - | - | - | - | - | 1.2 | [1] | |
| Monkey | PO | 5 | - | - | - | - | 7 | - | [1] | |
| 15 | Monkey | IV | 2 | - | - | - | - | - | 0.66 | [1] |
| Monkey | PO | 5 | - | - | 1.6 | - | 16 | - | [1] | |
| 16 | Rat | IV | 2 | - | - | - | - | - | 0.81 | [1] |
| Rat | PO | 5 | 1.7 | 4.0 | 18 | 4.9 | 89 | - | [1] | |
| Monkey | IV | 2 | - | - | - | - | - | 0.35 | [1] | |
| Monkey | PO | 5 | 2.5 | 4.0 | 29 | 6.8 | 90 | - | [1] |
Data for Cmax, Tmax, AUC, and t1/2 were not available for all compounds in the cited source.
Structure-Pharmacokinetic Relationships (SPKR) and Lead Optimization
The optimization from compound 12 to 16 illustrates a classic example of medicinal chemistry efforts to improve pharmacokinetic properties.
Compound 12 , while displaying promising in vitro characteristics, suffered from high in vivo clearance in rats (7.1 L/h/kg), although this was less pronounced in monkeys (1.2 L/h/kg).[1] This species-specific difference was attributed to metabolism by the CYP1A1 isozyme, which is more active in rats than in humans.[1] Furthermore, compound 12 exhibited low oral bioavailability in monkeys (7%).[1]
To address these liabilities, structural modifications were introduced. The transition to compound 15 , which features an ethyl group, resulted in reduced in vivo clearance in monkeys (0.66 L/h/kg) and a modest improvement in oral bioavailability to 16%.[1] This suggests that even small alkyl substitutions can have a tangible impact on metabolic stability.
A significant breakthrough was achieved with compound 16 . This analog demonstrated a dramatically improved pharmacokinetic profile. In rats, it showed low clearance (0.81 L/h/kg) and excellent oral bioavailability (89%).[1] This favorable profile was mirrored in monkeys, with a clearance of 0.35 L/h/kg and an oral bioavailability of 90%.[1] The structural changes leading to compound 16 successfully mitigated the metabolic liabilities observed in earlier analogs, resulting in a preclinical candidate with outstanding drug-like properties.
The following diagram illustrates the progression of lead optimization, highlighting the impact of structural modifications on pharmacokinetic outcomes.
Caption: Lead optimization workflow for pyrazolo[4,3-c]pyridine HPK1 inhibitors.
Experimental Methodologies for Pharmacokinetic Profiling
The determination of pharmacokinetic parameters relies on robust and validated experimental protocols. The following is a generalized workflow for preclinical in vivo pharmacokinetic studies, based on standard practices in the field.
In Vivo Dosing and Sampling
-
Animal Models: Male Sprague-Dawley rats and male cynomolgus monkeys are commonly used preclinical species.
-
Formulation: Compounds are typically formulated in a vehicle suitable for intravenous (IV) and oral (PO) administration, such as a solution of polyethylene glycol and sterile water.
-
Dosing:
-
Intravenous (IV): A single bolus dose is administered, typically into the tail vein for rats or a peripheral vein for monkeys. This allows for the determination of clearance and volume of distribution.
-
Oral (PO): A single dose is administered by oral gavage. This route is used to assess oral absorption and bioavailability.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
Bioanalytical Method
-
Sample Preparation: Plasma samples are prepared for analysis, often by protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
LC-MS/MS Analysis: The concentrations of the parent drug in the plasma samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for accurate measurement.[4]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and oral bioavailability (F%).[4]
The following diagram outlines the typical experimental workflow for a preclinical pharmacokinetic study.
Sources
- 1. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validating the Anti-Proliferative Efficacy of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide
Introduction: The Therapeutic Potential of Pyrazolopyridine Derivatives
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and notably, antitumor effects.[1][2][3] Recent studies have highlighted that derivatives of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can act as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase whose deregulation is implicated in multiple cancer types.[4] This provides a strong mechanistic rationale for investigating the anti-proliferative properties of novel analogs such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
This guide will delineate a multi-faceted approach to robustly characterize the anti-proliferative profile of this compound, comparing its performance against Doxorubicin, a widely used chemotherapeutic agent known to induce DNA damage and inhibit topoisomerase II.[5][6][7][8][9]
Experimental Design: A Multi-Assay Approach for Comprehensive Validation
To ensure a thorough and reliable assessment of anti-proliferative activity, a panel of assays targeting different aspects of cell proliferation and viability is essential. Our experimental design is structured to provide a holistic view of the compound's effects.
Cell Line Selection
The choice of cell lines is critical and should be guided by the therapeutic target and the desired scope of the investigation. For this guide, we will utilize:
-
MKN45 (Gastric Carcinoma): A human cancer cell line known to have amplified c-Met, making it a relevant model to test our c-Met inhibiting hypothesis.[4]
-
EBC-1 (Lung Cancer): Another cancer cell line with c-Met overexpression, allowing for the assessment of the compound's efficacy across different cancer types.[4]
-
L929 (Normal Fibroblast): A non-cancerous cell line to evaluate the compound's cytotoxicity and selectivity towards cancer cells.[10]
Comparative Compound
-
Doxorubicin: A well-characterized anthracycline antibiotic with broad anti-tumor activity, serving as a positive control for anti-proliferative effects.[5]
Key Experimental Assays
-
MTT Assay: To assess overall cell metabolic activity as an indicator of cell viability.
-
BrdU Assay: To directly measure DNA synthesis and cell proliferation.[11][12][13][14][15]
-
Cell Cycle Analysis by Flow Cytometry: To determine the compound's effect on the progression of cells through the different phases of the cell cycle.[16][17][18][19]
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for validating anti-proliferative effects.
Detailed Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing an estimate of the number of viable cells.
Protocol:
-
Cell Seeding: Seed MKN45, EBC-1, and L929 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
BrdU Cell Proliferation Assay
The BrdU (Bromodeoxyuridine) assay is a direct measure of DNA synthesis.[11][14] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[12][15] This incorporated BrdU can be detected using a specific antibody.[12][13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After 46 hours of compound treatment, add BrdU to a final concentration of 10 µM to each well and incubate for an additional 2 hours.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing/denaturing solution. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.[12]
-
Immunodetection: Wash the cells and incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to develop the color.
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][19] Propidium iodide (PI), a fluorescent intercalating agent, is used to stain the DNA.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound and Doxorubicin at their respective IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Comparative Data Analysis (Hypothetical Data)
The following tables summarize the hypothetical results obtained from the described assays.
Table 1: IC50 Values (µM) from MTT and BrdU Assays
| Compound | Cell Line | MTT Assay IC50 (µM) | BrdU Assay IC50 (µM) |
| This compound | MKN45 | 5.2 | 4.8 |
| EBC-1 | 7.8 | 7.1 | |
| L929 | > 50 | > 50 | |
| Doxorubicin | MKN45 | 0.8 | 0.6 |
| EBC-1 | 1.2 | 1.0 | |
| L929 | 2.5 | 2.1 |
Table 2: Cell Cycle Distribution (%) after 48h Treatment
| Treatment (at IC50) | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | MKN45 | 55 | 30 | 15 |
| This compound | MKN45 | 75 | 15 | 10 |
| Doxorubicin | MKN45 | 40 | 20 | 40 |
| Vehicle Control | EBC-1 | 60 | 25 | 15 |
| This compound | EBC-1 | 80 | 10 | 10 |
| Doxorubicin | EBC-1 | 45 | 15 | 40 |
Interpretation and Mechanistic Insights
The hypothetical data suggests that this compound exhibits potent anti-proliferative activity against c-Met overexpressing cancer cell lines (MKN45 and EBC-1), with significantly lower toxicity towards normal fibroblast cells (L929). This indicates a favorable therapeutic window.
In contrast, Doxorubicin, while more potent, shows less selectivity, with a lower IC50 value for the normal L929 cell line.
The cell cycle analysis indicates that this compound induces a G0/G1 phase arrest, which is consistent with the inhibition of a receptor tyrosine kinase like c-Met that is crucial for cell cycle entry. Doxorubicin, as expected, causes a G2/M arrest, a hallmark of DNA damaging agents.[7]
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanisms of anti-proliferative action.
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of the anti-proliferative effects of this compound. The presented multi-assay approach allows for a comprehensive comparison with a standard chemotherapeutic agent and provides initial mechanistic insights.
Future studies should aim to:
-
Confirm the inhibition of c-Met phosphorylation via Western blotting.
-
Investigate the induction of apoptosis using assays such as Annexin V/PI staining.
-
Evaluate the in vivo efficacy of the compound in xenograft models.
By following a systematic and well-validated experimental path, researchers can confidently advance promising compounds like this compound through the drug discovery pipeline.
References
- Wojcicka, A., & Becan, L. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- MDPI. (n.d.). Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae.
- Google Patents. (n.d.). A kind of preparation method of 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine derivative.
- ResearchGate. (n.d.). Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine.
- PMC - NIH. (2018, October 23). Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide.
- PubMed. (2017, September 29). Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors.
- NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Chemical Methodologies. (n.d.). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.
- Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
- BOC Sciences. (n.d.). CAS 740061-36-3 3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
- PMC. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
- Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Abcam. (n.d.). MTT assay protocol.
- PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
- PMC - NIH. (2020, September 9). Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line.
- Remedy Publications LLC. (2020, November 23). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
- Thermo Fisher Scientific - US. (n.d.). Cell Cycle Assays for Flow Cytometry.
- PubMed. (n.d.). Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors.
- Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.
- Cell Signaling Technology. (n.d.). BrdU Cell Proliferation Assay Kit #6813.
- Thermo Fisher Scientific - US. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?
- Abcam. (n.d.). BrdU staining and BrdU assay protocol.
- PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry.
- Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Miltenyi Biotec. (n.d.). Cell Cycle Analysis by Flow Cytometry.
- ASH Publications. (n.d.). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Creative Biolabs. (n.d.). Cell Proliferation Assays.
- Bio-protocol. (2012, April 5). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. chemmethod.com [chemmethod.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. remedypublications.com [remedypublications.com]
- 8. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
Safety Operating Guide
Navigating the Unseen: A Definitive Guide to the Safe Disposal of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
For the diligent researcher pushing the boundaries of science, the novel compounds synthesized in the lab, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, represent progress and potential. However, with innovation comes the profound responsibility of ensuring safety, not only during experimentation but also through the entire lifecycle of a chemical, culminating in its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding every recommendation in the principles of chemical safety and environmental stewardship.
The Precautionary Principle: Acknowledging the Unknown
For instance, some substituted pyrazolo[3,4-c]pyridine derivatives are classified with GHS hazard statements indicating they may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin, eye, and respiratory irritation[1]. The foundational pyridine ring is associated with a range of toxic effects and is a suspected human carcinogen[2]. Furthermore, the thermal decomposition of similar nitrogen-containing heterocyclic compounds can release toxic gases, including oxides of nitrogen (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN)[3][4].
Therefore, in the absence of specific data, this compound must be treated as a hazardous substance. This foundational assumption dictates every subsequent step in the disposal process, ensuring the highest level of safety for personnel and the environment.
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment a chemical is deemed waste. The following protocol outlines the necessary steps from initial collection to final hand-off to a licensed disposal service.
Step 1: Immediate Segregation and Waste Identification
The cardinal rule of chemical waste management is segregation. Keeping different waste streams separate is crucial to prevent dangerous reactions[3].
-
Action: As soon as this compound, or any material contaminated with it, is designated as waste, it must be collected separately from other chemical wastes.
-
Causality: This compound is a heterocyclic amine. Amines are basic and can react exothermically or violently with acids, oxidizing agents, and other incompatible materials[2][3]. Mixing this waste stream with, for example, acidic waste could lead to a dangerous release of energy.
Step 2: Container Selection and Labeling
The integrity of the disposal process relies heavily on the proper containment and identification of the waste.
-
Action:
-
Select a waste container made of a material compatible with heterocyclic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container is often an excellent choice.
-
Ensure the container is in good condition, with no cracks or leaks, and has a securely sealing lid[1].
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the potential hazards (e.g., "Toxic," "Irritant") based on the precautionary principle.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
-
Causality: Proper labeling is a regulatory requirement and a critical safety communication tool. It informs everyone who handles the container of its contents and potential dangers, preventing accidental exposures or improper mixing of wastes. Keeping containers closed prevents the release of potentially harmful vapors[3].
Step 3: On-Site Accumulation and Storage
Waste must be stored safely within the laboratory in a designated area while awaiting pickup.
-
Action:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[5].
-
The SAA should be under the control of laboratory personnel, away from general traffic, and ideally within a ventilated cabinet or fume hood.
-
Use secondary containment (e.g., a larger, chemically resistant tray or tub) to capture any potential leaks or spills[1].
-
Ensure incompatible waste types are stored in separate secondary containers[4].
-
-
Causality: The SAA provides a controlled environment for the temporary storage of hazardous waste, minimizing the risk of spills and exposure to untrained personnel. Secondary containment is a crucial safeguard against environmental contamination in the event of primary container failure.
Step 4: Disposal of Contaminated Materials
Any materials that come into contact with this compound are also considered hazardous waste.
-
Action:
-
Personal Protective Equipment (PPE): Contaminated gloves, disposable lab coats, and bench paper should be collected in a designated, lined solid waste container clearly labeled as "Hazardous Waste" with the chemical's name[6].
-
Labware: Contaminated glassware or plasticware should be triple-rinsed with a suitable solvent. The first two rinsates are considered hazardous waste and must be collected in the appropriate liquid waste container. The cleaned labware can then be washed normally. Heavily contaminated or difficult-to-clean items should be disposed of as solid hazardous waste.
-
Sharps: Needles or syringes used to transfer the compound must be placed directly into a designated sharps container for chemical waste[6]. Do not recap needles.
-
-
Causality: Trace amounts of the chemical on disposable items can still pose a hazard. Proper disposal of these materials is essential to prevent inadvertent exposure and environmental release.
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to those who can manage it definitively. Under no circumstances should this chemical be disposed of down the drain or in regular trash [1][7].
-
Action: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup of the waste container[5][]. Follow their specific procedures for scheduling a collection.
-
Causality: Licensed waste disposal companies have the expertise and facilities to handle and dispose of chemical waste in a manner that is compliant with all federal, state, and local regulations. The most probable disposal method for this type of compound is high-temperature incineration, which ensures the complete destruction of the molecule, preventing its release into the environment.
Spill and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating their impact.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
-
Minor Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves).
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a neat liquid spill.
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting the decontamination materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and activate any emergency alarms.
-
Contact your institution's emergency response team or EH&S from a safe location. Do not attempt to clean up a large spill yourself.
-
Visualization of the Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste.
Caption: Decision workflow for handling and disposing of this compound waste.
By adhering to this structured, cautious, and well-documented disposal protocol, researchers can ensure they are not only advancing scientific knowledge but are also upholding their critical responsibility to protect themselves, their colleagues, and the environment.
References
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet: 5-Boc-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine. Retrieved from a general SDS search.[]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses.[3]
-
Duke University Safety. (2025). Safe Handling of Hazardous Drugs.[6]
-
Jubilant Ingrevia Limited. (2024). Pyridine 1 degree Safety Data Sheet.[9]
-
Kaza, A., et al. (2014). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules.[3]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)pyridine-3-carboxylic acid. Retrieved from [Link]1]
-
Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.[1]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.[4]
-
University of Minnesota. (2024). Chemical Waste Guidelines.[7]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.[5]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.[2]
-
Włodarczyk, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials (Basel).[4]
Sources
- 1. 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)pyridine-3-carboxylic acid | C25H24N4O5 | CID 22240440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials | MDPI [mdpi.com]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
- 7. Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | C22H20N4O6 | CID 11711790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. functmaterials.org.ua:443 [functmaterials.org.ua:443]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, demands a proactive and informed approach to personal protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative strategy based on the toxicological profiles of structurally similar molecules and general principles for managing unknown hazards is paramount.[1][2] This guide provides a detailed framework for the safe handling of this compound, ensuring the well-being of laboratory personnel.
Understanding the Potential Risks: A Logic-Driven Approach
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[4]
-
Harmful if Swallowed, Inhaled, or Absorbed Through the Skin: Systemic toxicity is a potential concern.[3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors could be harmful.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to mitigate the anticipated risks associated with handling this compound. The following table outlines the minimum PPE requirements, with the understanding that a risk assessment of the specific experimental procedure may necessitate additional protection.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes or sprays.[6] | To prevent contact with the eyes, which are highly susceptible to chemical irritants. A face shield provides an additional layer of protection for the entire face.[6] |
| Skin and Body Protection | A flame-resistant lab coat worn over full-length clothing. Chemical-resistant gloves (e.g., nitrile or neoprene). | To protect the skin from accidental contact. Double gloving may be appropriate for larger quantities or prolonged handling. Regularly inspect gloves for any signs of degradation or puncture.[7] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood.[8] | To prevent the inhalation of potentially harmful airborne particles or vapors. The type of respirator should be selected based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | To protect the feet from spills and falling objects. |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
-
Engineering Controls: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[3][7] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. Follow established laboratory protocols for cleaning up chemical spills, ensuring the use of appropriate PPE.[7] For novel compounds, it is often best to treat spills as major incidents.[1]
Waste Disposal
All waste materials contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Ensure waste containers are clearly labeled.[4]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7] |
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling the Target Compound.
References
- AFG Bioscience LLC. (n.d.). Safety Data Sheet: 5-Boc-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine.
- Material Safety D
- Fisher Scientific. (2023, September 5). Safety Data Sheet: Pyrazolo[1,5-a]pyridine-3-carboxylic acid.
- Ing. Petr Švec - PENTA s.r.o. (2024, November 26).
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Echemi. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine ToxFAQs.
- Sigma-Aldrich. (2025, August 5).
- Rules for the Safe Handling of Chemicals in the Labor
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP.
- National Center for Biotechnology Information. (n.d.).
- United Nations. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Centre for Cellular and Molecular Biology. (2026, January 9).
- National Center for Biotechnology Information. (n.d.). Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488.
- Safety Data Sheet. (2025, December 26). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.
Sources
- 1. twu.edu [twu.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
